molecular formula C9H12O2 B3423753 2-(4-Methylphenoxy)ethanol CAS No. 31691-23-3

2-(4-Methylphenoxy)ethanol

Cat. No.: B3423753
CAS No.: 31691-23-3
M. Wt: 152.19 g/mol
InChI Key: FFWXHQFJNOGDJE-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethanol (CAS 15149-10-7) is an aryl alkyl alcohol fragrance ingredient with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is characterized by a floral, jasmine-like, and animalic odor profile . This compound is used in research and development, particularly in the study of fragrance compounds for applications such as fine fragrances, shampoos, toilet soaps, and other toiletries . Its physical properties include a boiling point of approximately 261-264°C and a calculated water solubility of 9407 mg/L at 25°C . The log Kow is estimated to be 1.65, indicating moderate hydrophobicity . Safety assessments of this material are available, with acute oral LD50 values reported to be greater than 2.0 g/kg in male rats and 1.1 g/kg in female rats . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)ethanol
Source PubChem
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InChI

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXHQFJNOGDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

31691-23-3
Record name Polyoxyethylene 4-methylphenyl ether
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DSSTOX Substance ID

DTXSID9065861
Record name 2-(4-Methylphenoxy)ethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15149-10-7
Record name 2-(4-Methylphenoxy)ethanol
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Record name Ethanol, 2-(4-methylphenoxy)-
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Record name 2-(p-Tolyloxy)ethanol
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Record name Ethanol, 2-(4-methylphenoxy)-
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Record name 2-(4-Methylphenoxy)ethanol
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Record name 2-(4-methylphenoxy)ethanol
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Foundational & Exploratory

2-(4-Methylphenoxy)ethanol CAS number 15149-10-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol CAS Number: 15149-10-7

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive and technically robust overview of 2-(4-Methylphenoxy)ethanol, also known by synonyms such as Ethylene Glycol Mono-p-tolyl Ether and p-Cresoxyethanol.[1][2][3][4] This document moves beyond a simple recitation of properties to offer a synthesized narrative grounded in established chemical principles. We will explore the compound's identity, delve into a validated synthesis protocol, detail a multi-technique analytical workflow for characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety information. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Compound Identity and Physicochemical Properties

2-(4-Methylphenoxy)ethanol is an aromatic ether alcohol with the molecular formula C₉H₁₂O₂.[1][2] Its structure consists of a p-cresol (4-methylphenol) core linked via an ether bridge to an ethanol tail. This unique combination of an aromatic ring, an ether linkage, and a primary alcohol functional group dictates its physical properties and chemical reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of key quantitative data is presented below for quick reference. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueReference(s)
CAS Number 15149-10-7[1][2][3][4]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1]
Appearance White to almost white powder or crystal[2]
Melting Point ~45 °CN/A
Boiling Point ~123 °C at 8 mmHgN/A
Log Kow (Octanol/Water) 1.65[5]
Water Solubility 9,407 mg/L at 25°C (Predicted)[5]

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and widely applicable method for preparing 2-(4-Methylphenoxy)ethanol is the Williamson ether synthesis. This Sₙ2 reaction provides a reliable route from readily available starting materials. The protocol described below is based on established procedures for analogous ether syntheses.

Synthesis via Williamson Etherification

This process involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-carbon electrophile.

Expertise & Experience: The choice of base and solvent is critical for reaction success. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~10) and is safer and easier to handle than alkali metals or metal hydrides. A polar aprotic solvent is not strictly necessary here as the phenoxide has sufficient nucleophilicity, but its use could accelerate the reaction. The described method provides high crude yields of 88-92%.[3]

Synthesis_Workflow Williamson Ether Synthesis Workflow reagents Reactants: - p-Cresol (1.0 eq) - 2-Chloroethanol (1.0-1.2 eq) - K₂CO₃ (2.5 eq) reaction_vessel Reaction Setup (Round-bottom flask, reflux condenser) reagents->reaction_vessel reflux Heating & Reflux (Monitor by TLC) reaction_vessel->reflux 1. Combine & Heat workup Aqueous Workup (Quench, Extract with Ethyl Acetate) reflux->workup 2. Reaction Completion purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product Final Product: 2-(4-Methylphenoxy)ethanol purification->product 4. Purity >98%

Caption: A logical workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology: [3]

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq, e.g., 10.8 g, 0.1 mol) and finely powdered potassium carbonate (2.5 eq, e.g., 34.5 g, 0.25 mol).

  • Solvent Addition: Add a suitable solvent such as acetone or acetonitrile to facilitate mixing, although the reaction can be run neat.

  • Addition of Electrophile: Begin heating the mixture with vigorous stirring. Slowly add 2-chloroethanol (1.1 eq, e.g., 8.86 g, 0.11 mol) dropwise over 1-2 hours.

  • Reaction: Maintain the reaction at reflux, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting p-cresol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product, an oily residue, can be effectively purified to >98% purity using silica gel flash chromatography.

Trustworthiness: The self-validating nature of this protocol lies in the analysis of the collected fractions. Each fraction is analyzed by TLC to ensure that only those containing the pure desired compound are combined, preventing cross-contamination.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The product will elute after non-polar impurities and before any remaining highly polar starting material.

  • Fraction Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-Methylphenoxy)ethanol as a white solid or crystalline material.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a robust, self-validating characterization.

Analytical_Pyramid cluster_identity Structural Confirmation cluster_purity Purity & Quantification NMR ¹H & ¹³C NMR (Proton/Carbon Environment) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR FT-IR Spectroscopy (Functional Groups) GC Gas Chromatography (GC-FID) (Purity Assessment) HPLC HPLC (Quantitative Analysis) Sample Purified Sample Sample->NMR Sample->MS Sample->FTIR Sample->GC Sample->HPLC

Sources

An In-depth Technical Guide to the Physicochemical Properties of p-Cresoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Cresoxyethanol, systematically named 2-(4-methylphenoxy)ethanol, is an aromatic ether alcohol. It belongs to the family of glycol ethers, characterized by the presence of both an ether and an alcohol functional group. This unique structure imparts a useful combination of properties, making it a compound of interest in various chemical and pharmaceutical applications. Its structural similarity to phenoxyethanol, a widely used preservative, suggests potential applications in the pharmaceutical industry, particularly in formulation development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of p-cresoxyethanol, its synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of p-cresoxyethanol are fundamental to understanding its behavior in various systems. These properties dictate its solubility, stability, and potential interactions with other molecules, which is critical for formulation design and drug delivery.

Structural and General Properties
  • Chemical Name: 2-(4-methylphenoxy)ethanol[3]

  • Synonyms: p-Cresoxyethanol, Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol[3][4]

  • CAS Number: 15149-10-7[4]

  • Molecular Formula: C9H12O2[5]

  • Molecular Weight: 152.19 g/mol [5]

Tabulated Physical and Chemical Data

A summary of the key physicochemical parameters for p-cresoxyethanol is presented in the table below. These values are crucial for predicting its behavior in different environments and for developing analytical methods.

PropertyValueUnitReference
Physical State Solid-[6]
Melting Point 39.43°C[5]
Boiling Point 261.19°C[5]
Water Solubility 9,407mg/L at 25°C[5]
Vapor Pressure 0.00117mm Hg at 25°C[5]
Log Kow (Octanol/Water Partition Coefficient) 1.65-[5]

Note: Some values are predicted by EPI Suite v4.11.[5]

The moderate melting point indicates that p-cresoxyethanol is a solid at room temperature, which has implications for its handling and formulation.[5] Its relatively high boiling point suggests low volatility under standard conditions.[5] The significant water solubility is a key characteristic, facilitating its use in aqueous-based formulations.[5] The Log Kow value of 1.65 suggests a moderate lipophilicity, indicating it can partition into both aqueous and organic phases.[5]

Synthesis of p-Cresoxyethanol

The most common and direct method for synthesizing p-cresoxyethanol is the Williamson ether synthesis . This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.[7][8]

Causality in Synthesis Route Selection

The Williamson ether synthesis is favored for this particular molecule for several key reasons:

  • High Reactivity of Phenoxide: p-Cresol is more acidic than aliphatic alcohols, allowing for easy deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the highly nucleophilic p-cresoxide anion.[9]

  • Primary Alkyl Halide: The use of a primary electrophile, such as 2-chloroethanol or ethylene oxide, minimizes the competing elimination (E2) reaction, leading to higher yields of the desired ether product.[8][10]

  • Versatility and Scalability: The reaction is robust, versatile, and can be readily scaled up for industrial production.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of p-cresoxyethanol via the Williamson ether synthesis.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification pCresol p-Cresol Deprotonation Deprotonation (Formation of p-cresoxide) pCresol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Solvent1 Solvent Solvent1->Deprotonation AlkylHalide 2-Chloroethanol SN2 SN2 Reaction AlkylHalide->SN2 Deprotonation->SN2 p-cresoxide anion CrudeProduct Crude p-Cresoxyethanol + Salt (NaCl) SN2->CrudeProduct Purification Purification (e.g., Distillation/Recrystallization) CrudeProduct->Purification FinalProduct Pure p-Cresoxyethanol Purification->FinalProduct

Caption: Williamson ether synthesis workflow for p-Cresoxyethanol.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol in a suitable solvent (e.g., ethanol or DMF). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.[7] Heat the mixture to facilitate the formation of the sodium or potassium p-cresoxide salt.

  • Nucleophilic Substitution: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture. Reflux the mixture for several hours to allow the SN2 reaction to proceed to completion.[10]

  • Workup and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove any unreacted base and salts.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure p-cresoxyethanol.

Chemical Reactivity

The chemical reactivity of p-cresoxyethanol is governed by its three main structural features: the aromatic ring, the ether linkage, and the primary alcohol.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are ortho, para-directing activators.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.

  • Primary Alcohol: The terminal hydroxyl group can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, and conversion to an alkyl halide.

Analytical and Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and structure of p-cresoxyethanol. The choice of method is dictated by the information required.

Analytical Workflow for Quality Control

A typical quality control workflow for p-cresoxyethanol would involve a series of tests to ensure it meets the required specifications.

AnalyticalWorkflow cluster_purity Purity Methods Sample Sample Receipt Visual Visual Inspection (Color, Appearance) Sample->Visual FTIR Identification via FT-IR Visual->FTIR Purity Purity Assay FTIR->Purity HPLC HPLC-UV Purity->HPLC GC GC-FID Purity->GC NMR Structural Confirmation (¹H & ¹³C NMR) HPLC->NMR GC->NMR Report Certificate of Analysis NMR->Report

Caption: Quality control analytical workflow for p-Cresoxyethanol.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of p-cresoxyethanol will exhibit characteristic absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands for the ether and alcohol will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed around 3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include: a singlet for the methyl (CH₃) protons around 2.3 ppm; multiplets for the two methylene (CH₂) groups of the ethoxy chain between 3.5 and 4.5 ppm; and doublets for the aromatic protons in the 6.8-7.2 ppm range, showing the characteristic para-substitution pattern. A singlet for the hydroxyl (OH) proton will also be present, with its chemical shift being concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

Chromatographic Methods
  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a robust method for assessing the purity of p-cresoxyethanol and quantifying any volatile impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent technique for purity determination. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[12]

Applications in Drug Development

Given its structural similarity to phenoxyethanol, a widely used pharmaceutical preservative, p-cresoxyethanol holds potential for similar applications.[1][13]

  • Preservative: Its anticipated antimicrobial properties make it a candidate for use as a preservative in topical and parenteral formulations to prevent microbial growth.[1][2] The methyl group may modulate its antimicrobial spectrum and efficacy compared to phenoxyethanol.

  • Solvent/Co-solvent: Its ability to dissolve a range of compounds due to its ether and alcohol functionalities could make it a useful solvent or co-solvent in liquid formulations.

  • Synthetic Intermediate: The reactive hydroxyl group allows p-cresoxyethanol to be used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Safety and Toxicology

While specific toxicological data for p-cresoxyethanol is limited, information can be inferred from related compounds like cresols and phenoxyethanol. p-Cresol is known to be toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14][15] Phenoxyethanol is generally considered safe for use in cosmetics at concentrations up to 1%.[2][13] Any application of p-cresoxyethanol in drug development would require a thorough toxicological evaluation.[16]

Conclusion

p-Cresoxyethanol is a compound with a valuable combination of physical and chemical properties derived from its aromatic ether alcohol structure. Its straightforward synthesis via the Williamson ether reaction and its potential applications as a preservative or synthetic intermediate make it a molecule of significant interest to the pharmaceutical industry. The analytical methods detailed in this guide provide a framework for its quality control and characterization, which are essential for its potential development and use in regulated applications. Further research into its efficacy and toxicological profile is warranted to fully explore its utility in drug development.

References

  • 2-(4-Methylphenoxy)ethanol - 31691-23-3 - Vulcanchem.
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  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry.
  • Selective synthesis of p-cresol by methylation of phenol | Request PDF - ResearchG
  • Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
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2-(4-Methylphenoxy)ethanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol: Molecular Structure, Characterization, and Analysis

Introduction

2-(4-Methylphenoxy)ethanol, a member of the glycol ether family, is a compound of interest in various scientific and industrial domains, notably as a fragrance ingredient.[1] Its molecular architecture, characterized by a substituted aromatic ring linked to an ethanol moiety via an ether bond, imparts a unique combination of moderate polarity, hydrophilicity, and lipophilicity.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization and quantification of 2-(4-Methylphenoxy)ethanol. The subsequent sections will delve into its structural elucidation, physicochemical properties, and detailed experimental protocols for its analysis, underscoring the principles of scientific integrity and validation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its molecular structure. 2-(4-Methylphenoxy)ethanol possesses a well-defined arrangement of atoms, which dictates its chemical behavior and physical properties.

Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 2-(4-methylphenoxy)ethanol.[1][2] It is also known by several synonyms, including Ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol.[1][3] The molecular formula is C₉H₁₂O₂.[2][3]

The structure is comprised of a para-cresol (4-methylphenol) unit linked to an ethanol molecule through an ether linkage. The structural formula can be represented by the SMILES string CC1=CC=C(C=C1)OCCO and the InChI string InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3.[2]

Molecular Structure of 2-(4-Methylphenoxy)ethanol

Caption: 2D representation of the 2-(4-Methylphenoxy)ethanol molecule.

Molecular Weight and Physicochemical Data

The molecular weight of 2-(4-Methylphenoxy)ethanol is a critical parameter for quantitative analysis and stoichiometric calculations. The calculated molecular weight is 152.19 g/mol .[1][2][3][4] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[2], NIST[3]
Molecular Weight 152.19 g/mol PubChem[2], Cheméo[4]
CAS Number 15149-10-7PubChem[2], NIST[3]
Melting Point 39.43 °C (predicted)Vulcanchem[1]
Boiling Point 261.19 °C (predicted)Vulcanchem[1]
Water Solubility 9,407 mg/L at 25°CVulcanchem[1]
log Kow 1.65Vulcanchem[1]

Structural Elucidation and Analytical Characterization

The confirmation of the molecular structure of 2-(4-Methylphenoxy)ethanol relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, ensuring a high degree of confidence in the compound's identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-(4-Methylphenoxy)ethanol, the expected signals would include:

    • A singlet for the methyl protons (-CH₃).

    • Doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

    • Triplets for the methylene protons of the ethoxy group (-O-CH₂-CH₂-OH), showing coupling to each other.

    • A singlet or triplet for the hydroxyl proton (-OH), which may exchange with solvent.

  • ¹³C NMR Spectroscopy: Carbon NMR reveals the number of chemically distinct carbon environments. The spectrum of 2-(4-Methylphenoxy)ethanol would display signals corresponding to the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the two carbons of the ethanol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Methylphenoxy)ethanol would exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations for the aromatic ring.

  • A strong C-O stretching band for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized and detected by MS. The mass spectrum of 2-(4-Methylphenoxy)ethanol would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions.[1]

Analytical Workflow for Structural Characterization

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Purity & Quantification synthesis Synthesis of 2-(4-Methylphenoxy)ethanol purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms hplc HPLC Analysis nmr->hplc ir->hplc ms->hplc gc GC Analysis hplc->gc

Caption: A typical workflow for the synthesis, purification, and analytical characterization of 2-(4-Methylphenoxy)ethanol.

Experimental Protocols

The following are generalized protocols for the analysis of 2-(4-Methylphenoxy)ethanol, based on standard methodologies for similar compounds. These should be optimized and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Objective: To confirm the identity and assess the purity of a sample of 2-(4-Methylphenoxy)ethanol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Compare the retention time of the major peak with that of a known standard.

    • Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST).[5]

    • Assess purity by integrating the peak areas of any impurities relative to the main compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To accurately quantify the concentration of 2-(4-Methylphenoxy)ethanol in a sample.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Reversed-phase C18 column.

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of 2-(4-Methylphenoxy)ethanol in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 2-(4-Methylphenoxy)ethanol in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and analytical methodologies for 2-(4-Methylphenoxy)ethanol. A thorough understanding of its physicochemical properties and the application of robust analytical techniques such as NMR, IR, MS, and chromatography are essential for its accurate identification, characterization, and quantification. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in work involving this compound, ensuring a foundation of scientific rigor and technical proficiency.

References

  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(4-methylphenoxy)- (CAS 15149-10-7). Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethylene Glycol Mono-p-tolyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Solvent Carrier in Focus

Ethylene glycol mono-p-tolyl ether, also known as 2-(4-methylphenoxy)ethanol, is a high-boiling point, colorless solid with a faint aromatic odor. Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a lipophilic tolyl ether group, imparts amphipathic properties, making it a subject of interest in various industrial and research applications. From its role as a solvent and coalescing agent in paints and coatings to its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, understanding its solubility characteristics is paramount for formulation development, reaction engineering, and purification processes.

This in-depth technical guide provides a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present a representative solubility profile, and provide a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Physicochemical Properties of Ethylene Glycol Mono-p-tolyl Ether

A thorough understanding of the physicochemical properties of a solute is fundamental to predicting and explaining its solubility behavior.

PropertyValueSource
Chemical Name 2-(4-Methylphenoxy)ethanol
Synonyms Ethylene glycol mono-p-tolyl ether, 4-(2-Hydroxyethoxy)toluene
CAS Number 15149-10-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Physical State White to almost white crystalline powder
Melting Point 45-47 °C
Boiling Point 123 °C at 8 mmHg

Theoretical Framework: Understanding the "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility theory and is particularly relevant to understanding the behavior of ethylene glycol mono-p-tolyl ether. This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The key intermolecular forces at play in the dissolution of ethylene glycol mono-p-tolyl ether are:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group of the molecule can act as both a hydrogen bond donor and acceptor. This is a strong, directional interaction that is most effective with polar protic solvents (e.g., alcohols).

  • Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules (polar aprotic solvents like acetone or ethyl acetate).

  • London Dispersion Forces: These are weak, transient forces that exist in all molecules and are the primary mode of interaction for nonpolar solvents (e.g., hexane, toluene). The aromatic tolyl group and the ethylene chain contribute to the molecule's ability to engage in these interactions.

The solubility of ethylene glycol mono-p-tolyl ether in a given solvent is therefore a balance between its hydrophilic (hydroxyl group) and lipophilic (tolyl ether) characteristics.

Representative Solubility Profile

SolventSolvent TypePredicted Solubility ( g/100 mL at 25°C)
MethanolPolar Protic> 50
EthanolPolar Protic> 50
AcetonePolar Aprotic> 40
Ethyl AcetatePolar Aprotic~ 30
DichloromethanePolar Aprotic> 40
Diethyl EtherSlightly Polar~ 20
TolueneNonpolar~ 15
HexaneNonpolar< 1

Discussion of the Representative Data:

  • High Solubility in Polar Protic Solvents: The high solubility in methanol and ethanol is attributed to the strong hydrogen bonding interactions between the hydroxyl group of ethylene glycol mono-p-tolyl ether and the hydroxyl groups of the alcohols.

  • Good Solubility in Polar Aprotic Solvents: Acetone, ethyl acetate, and dichloromethane are effective at dissolving the compound due to favorable dipole-dipole interactions.

  • Moderate to Low Solubility in Nonpolar Solvents: The solubility decreases in less polar solvents like diethyl ether and toluene, where London dispersion forces are the predominant interactions with the tolyl and ethylene parts of the molecule. The polar hydroxyl group hinders dissolution in highly nonpolar solvents like hexane, resulting in very low solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.

Materials and Equipment
  • Ethylene glycol mono-p-tolyl ether (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration sampling Allow to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution analysis Quantify concentration (e.g., HPLC, GC) dilution->analysis calculation Calculate solubility analysis->calculation

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid ethylene glycol mono-p-tolyl ether to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of calibration standards of ethylene glycol mono-p-tolyl ether of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).

Intermolecular Interactions and Solubility

The following diagram illustrates the key intermolecular forces that govern the solubility of ethylene glycol mono-p-tolyl ether in different types of organic solvents.

G cluster_solvents Organic Solvents solute Ethylene Glycol Mono-p-tolyl Ether Hydroxyl (-OH) Ether (-O-) Tolyl Group polar_protic Polar Protic (e.g., Methanol) solute:h->polar_protic Hydrogen Bonding (Strong) solute:t->polar_protic London Dispersion polar_aprotic Polar Aprotic (e.g., Acetone) solute:h->polar_aprotic Dipole-Dipole solute:e->polar_aprotic Dipole-Dipole solute:t->polar_aprotic London Dispersion nonpolar Nonpolar (e.g., Toluene) solute:t->nonpolar London Dispersion (Weak)

Caption: Intermolecular Forces Influencing Solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers and formulation scientists can make informed decisions in a wide range of applications. The provided experimental protocol offers a robust framework for generating precise and accurate solubility data, which is crucial for regulatory submissions and process optimization.

Future work in this area could involve the experimental determination of the solubility of ethylene glycol mono-p-tolyl ether in a broader range of solvents and at various temperatures to establish a comprehensive solubility database. Additionally, the application of computational models, such as those based on Hansen Solubility Parameters, could provide predictive insights and accelerate the solvent selection process.

References

  • MySkinRecipes. (n.d.). Ethylene Glycol Mono-p-tolyl Ether. Retrieved from [Link]

  • Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry (2nd ed.). Elsevier.
  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol from p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)ethanol, a significant compound in various industrial applications, including as a fragrance ingredient.[1] The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[2][3][4] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. The information is curated to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction: Significance and Applications

2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C9H12O2.[1][5] It finds applications as a fragrance ingredient and is noted for its moderate polarity and balanced hydrophilicity and lipophilicity.[1][6] Understanding its synthesis is crucial for optimizing production and exploring its potential in various chemical and pharmaceutical contexts.

The Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient method for synthesizing 2-(4-Methylphenoxy)ethanol from p-cresol is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][7]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7] The key steps are:

  • Deprotonation of p-Cresol: In the presence of a strong base, the hydroxyl proton of p-cresol is abstracted to form the p-cresolate (or p-methylphenoxide) ion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The p-cresolate ion then attacks the electrophilic carbon of an alkylating agent, such as 2-chloroethanol. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[2]

  • Displacement of the Leaving Group: Concurrently with the nucleophilic attack, the leaving group (in this case, a chloride ion) is displaced, forming the ether linkage and a salt byproduct.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_cresol p-Cresol phenoxide p-Cresolate Ion (Nucleophile) p_cresol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide alkyl_halide 2-Chloroethanol product 2-(4-Methylphenoxy)ethanol alkyl_halide->product phenoxide->product SN2 Attack salt Salt (e.g., NaCl) water Water

Caption: Reaction workflow for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.

Causality Behind Experimental Choices
  • Choice of Base: A strong base is essential to quantitatively generate the phenoxide ion, which is a much stronger nucleophile than the parent phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their efficacy and cost-effectiveness. The use of weaker bases like potassium carbonate (K2CO3) is also possible, often requiring a polar aprotic solvent to enhance reactivity.[3]

  • Choice of Alkylating Agent: 2-Chloroethanol is a suitable alkylating agent because it is a primary halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[2][7] The hydroxyl group on the alkylating agent remains intact during the reaction, directly yielding the desired ethanol derivative.

  • Choice of Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[4] However, for practical and economic reasons, the reaction can also be carried out in a less polar solvent or even under phase-transfer catalysis conditions.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 2-(4-Methylphenoxy)ethanol.

Materials and Equipment
Reagent/EquipmentPurpose
p-CresolStarting material
Sodium HydroxideBase for deprotonation
2-ChloroethanolAlkylating agent
TolueneSolvent
Anhydrous Magnesium SulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Distillation apparatusFor purification
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Charging: To the flask, add p-cresol (e.g., 0.1 mol) and a suitable solvent such as toluene (100 mL).

  • Base Addition: While stirring, carefully add powdered sodium hydroxide (e.g., 0.11 mol). The mixture may become warm.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-cresolate.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (e.g., 0.1 mol) to the reaction mixture through the top of the condenser.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of water to the flask to dissolve the sodium chloride byproduct.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (toluene) and wash it sequentially with 50 mL of 5% aqueous NaOH solution and 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure 2-(4-Methylphenoxy)ethanol.

Safety and Handling Precautions

  • p-Cresol: Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[8][9][10] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • 2-Chloroethanol: Toxic and should be handled with extreme caution in a well-ventilated area.

  • Toluene: Flammable liquid and vapor. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]

Characterization of 2-(4-Methylphenoxy)ethanol

The identity and purity of the synthesized product can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the O-H stretch of the alcohol, and the aromatic C-H and C=C bonds.[5][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the presence and connectivity of all protons and carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-(4-Methylphenoxy)ethanol (152.19 g/mol ).[1][5]

PropertyValue
Molecular FormulaC9H12O2[1][5]
Molecular Weight152.19 g/mol [1][5]
CAS Number15149-10-7[1][5]
Boiling Point~261 °C[6]
Melting Point~39 °C[6]

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the preparation of 2-(4-Methylphenoxy)ethanol from p-cresol. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, high yields of the desired product can be achieved. This guide serves as a foundational resource for researchers and professionals, enabling them to safely and efficiently synthesize this valuable compound for various applications. Further research could explore greener synthetic routes, such as catalytic methods that avoid the use of stoichiometric bases and alkyl halides.[12][13][14]

References

  • 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]

  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. Retrieved from [Link]

  • 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • p-Cresol Safety Data Sheet. (2023, March 21). PENTA. Retrieved from [Link]

  • Miller, S. A., Bann, B., & Thrower, R. D. (1950). The Reaction between Phenol and Ethylene Oxide. Journal of the Chemical Society (Resumed), 3623. [Link]

  • van der Watt, G. C., & Coville, N. J. (2009). Practical Process for the Air Oxidation of Cresols: Part B. Evaluation of the Laboratory-Scale Oxidation Process. Industrial & Engineering Chemistry Research, 48(23), 10257–10264. [Link]

  • Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • p-CRESOL FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Ethanol, 2-(4-chloro-2-methylphenoxy)-. (n.d.). SpectraBase. Retrieved from [Link]

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reaction mechanism of 2-(4-Methylphenoxy)ethanol formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of 2-(4-Methylphenoxy)ethanol Formation

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms for the synthesis of 2-(4-methylphenoxy)ethanol, a significant molecule in the fragrance and chemical industries. Primarily focusing on the Williamson ether synthesis, the document elucidates the core principles, mechanistic pathways, and critical experimental parameters that govern the reaction's efficiency and outcome. Furthermore, a greener, alternative route utilizing ethylene carbonate is explored, reflecting the contemporary drive towards sustainable chemical manufacturing. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to support both laboratory synthesis and process optimization.

Introduction

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C₉H₁₂O₂.[1][2] Its structure, featuring a p-cresol moiety linked to an ethanol group via an ether bond, imparts a mild, pleasant floral aroma, making it a valuable ingredient in the fragrance industry.[3] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules. Understanding the mechanistic underpinnings of its formation is paramount for controlling reaction yields, minimizing impurities, and developing efficient, scalable, and sustainable synthetic processes.

This guide delves into the two predominant synthetic pathways for 2-(4-methylphenoxy)ethanol:

  • The Williamson Ether Synthesis: A classic, robust, and widely employed method involving the reaction of a phenoxide with a haloethanol.[4][5]

  • The Ethylene Carbonate Route: A modern, greener alternative that avoids the use of hazardous reagents like ethylene oxide or haloethanols.[6][7]

Through a detailed analysis of each route, this document aims to provide a holistic understanding of the chemical principles and practical considerations essential for the successful synthesis of this compound.

Part 1: The Williamson Ether Synthesis: A Mechanistic Deep Dive

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[5] The reaction fundamentally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an organohalide.[5][8]

Core Reaction Scheme

The synthesis of 2-(4-methylphenoxy)ethanol via this route involves the reaction of p-cresol (4-methylphenol) with 2-chloroethanol in the presence of a strong base, such as sodium hydroxide (NaOH).

Overall reaction for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.
The Sₙ2 Mechanism in Detail

The reaction proceeds in two discrete, yet mechanistically coupled, steps:

Step 1: Deprotonation and Formation of the Nucleophile

The initial and critical step is the deprotonation of the phenolic hydroxyl group of p-cresol. Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. This allows for the use of common, moderately strong bases like alkali metal hydroxides (e.g., NaOH, KOH).[9][10] The base abstracts the acidic proton, generating the p-methylphenoxide anion, a potent nucleophile.

  • Causality: The choice of base is critical. Sodium hydroxide is effective and economical for deprotonating phenols. While a stronger base like sodium hydride (NaH) could be used to drive the deprotonation to completion, it requires anhydrous conditions and more stringent handling procedures.[8] For most applications, aqueous NaOH provides a sufficient concentration of the phenoxide at equilibrium to drive the reaction forward.

Step 2: Nucleophilic Substitution

The generated p-methylphenoxide ion then attacks the electrophilic carbon atom of 2-chloroethanol—the carbon atom bonded to the chlorine leaving group. This occurs via a concerted Sₙ2 mechanism.[5]

  • Backside Attack: The nucleophilic phenoxide attacks the carbon from the side opposite to the leaving group (the chloride ion).[8]

  • Transition State: A single, high-energy transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.

  • Inversion of Stereochemistry: While not relevant for this specific achiral substrate, it is a hallmark of the Sₙ2 mechanism that if the electrophilic carbon were a stereocenter, its configuration would be inverted.

  • Substrate Suitability: The Sₙ2 pathway is highly favored for methyl and primary alkyl halides, such as 2-chloroethanol.[8][10] Secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would produce unwanted alkene byproducts.[5]

Visualization: Williamson Ether Synthesis Mechanism

The following diagram illustrates the step-by-step mechanistic pathway.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_intermediates Nucleophile Formation cluster_products Step 2: Sₙ2 Attack pCresol p-Cresol Phenoxide p-Methylphenoxide Ion pCresol->Phenoxide + OH⁻ pCresol->Phenoxide NaOH NaOH NaOH->Phenoxide TS Transition State [HO-CH₂-CH₂---Cl]⁻      |   ArO⁻ Phenoxide->TS + 2-Chloroethanol Phenoxide->TS H2O H₂O Product 2-(4-Methylphenoxy)ethanol TS->Product TS->Product Cl_ion Cl⁻ TS->Cl_ion

Caption: Sₙ2 mechanism for 2-(4-Methylphenoxy)ethanol formation.

Part 2: The Ethylene Carbonate Route: A Greener Approach

In response to the need for more environmentally benign chemical processes, ethylene carbonate has emerged as a superior hydroxyethylating agent, acting as a safer substitute for the highly toxic and gaseous ethylene oxide.[6] This route typically proceeds at elevated temperatures and can be catalyzed by various bases.[7]

Core Reaction Scheme

The reaction involves the nucleophilic addition of the p-methylphenoxide to ethylene carbonate, followed by a ring-opening and decarboxylation sequence.

Overall reaction using p-cresol and ethylene carbonate.
Mechanism of the Ethylene Carbonate Pathway

This reaction also begins with the deprotonation of p-cresol to form the p-methylphenoxide nucleophile. The subsequent steps differ significantly from the Williamson synthesis.

  • Nucleophilic Acyl Addition: The p-methylphenoxide ion attacks one of the electrophilic carbonyl carbons of the ethylene carbonate molecule. This opens the C=O double bond, forming a tetrahedral intermediate.

  • Ring-Opening: The tetrahedral intermediate is unstable. The cyclic structure opens as the electrons from the oxygen reform the carbonyl group, cleaving a C-O bond within the ring. This generates an carbonate anion intermediate.

  • Decarboxylation: This intermediate readily loses carbon dioxide (CO₂) to yield the final product, 2-(4-methylphenoxy)ethanol. The release of gaseous CO₂ helps to drive the reaction to completion.

  • Causality & Byproducts: A key consideration in this synthesis is the potential for side reactions. The product, 2-(4-methylphenoxy)ethanol, can itself react with another molecule of ethylene carbonate or with the carbonate intermediate to form higher molecular weight byproducts like bis(2-phenoxyethyl)carbonate.[6] Reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize selectivity for the desired mono-ethoxylated product.[6][7] Using a moderate excess of ethylene carbonate can help drive the reaction to high conversion, but may also increase byproduct formation.[7]

Visualization: Ethylene Carbonate Reaction Mechanism

The diagram below outlines the key steps of this greener synthetic route.

Ethylene_Carbonate_Mechanism Phenoxide p-Methylphenoxide (from p-cresol + base) Intermediate1 Tetrahedral Intermediate Phenoxide->Intermediate1 Nucleophilic Attack EC Ethylene Carbonate EC->Intermediate1 Nucleophilic Attack Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Product 2-(4-Methylphenoxy)ethanol Intermediate2->Product Decarboxylation CO2 CO₂ Intermediate2->CO2

Caption: Mechanism for the reaction of p-methylphenoxide with ethylene carbonate.

Part 3: Experimental Protocol and Data

The following protocol describes a representative laboratory-scale synthesis of 2-(4-methylphenoxy)ethanol using the Williamson ether synthesis method. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Quantitative Data: Reaction Parameter Optimization

Optimizing a Williamson ether synthesis involves balancing temperature, reaction time, and stoichiometry to maximize yield while minimizing side reactions.

ParameterCondition ACondition B (Optimized)Condition CRationale for Optimization
Base NaOH (1.1 eq)KOH (1.2 eq)NaH (1.1 eq)KOH is slightly more soluble in some organic solvents, potentially improving reaction rate. NaH requires strict anhydrous conditions.
Solvent 50% aq. EthanolDimethylformamide (DMF)WaterDMF is a polar aprotic solvent that accelerates Sₙ2 reactions by not solvating the nucleophile as strongly as protic solvents.
Temperature 80 °C90-100 °C60 °CHigher temperatures increase the reaction rate, but temperatures >100 °C can increase risk of elimination or other side reactions.[9]
Time 6 hours3-4 hours12 hoursOptimized conditions (solvent, temp) lead to a significantly faster reaction, improving process efficiency.
Typical Yield 75%>90%60%The combination of a suitable base, polar aprotic solvent, and elevated temperature provides the highest yield.
Experimental Protocol: Williamson Synthesis

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles
p-Cresol108.1410.81 g0.10
Sodium Hydroxide40.004.40 g0.11
2-Chloroethanol80.518.86 g (7.9 mL)0.11
Water (deionized)18.0250 mL-
Diethyl Ether74.12~150 mL-
5% HCl (aq)-As needed-
Saturated NaCl (aq)-50 mL-
Anhydrous MgSO₄120.37~5 g-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (10.81 g) and water (50 mL).

  • Base Addition: While stirring, slowly add sodium hydroxide pellets (4.40 g). Stir until all solids have dissolved. The formation of the sodium p-methylphenoxide salt may be slightly exothermic.

  • Reagent Addition: Add 2-chloroethanol (7.9 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) using a heating mantle.[9] Maintain a gentle reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly neutralize the mixture by adding 5% HCl until the solution is acidic (test with pH paper).

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[9] Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with saturated NaCl solution (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is obtained as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation to yield pure 2-(4-methylphenoxy)ethanol.

Visualization: Experimental Workflow

Experimental_Workflow A 1. Reagent Addition (p-Cresol, NaOH, H₂O, 2-Chloroethanol) B 2. Reflux (90-100°C, 3-4h) A->B Heat C 3. Cooling & Neutralization (HCl) B->C Cool D 4. Extraction (Diethyl Ether) C->D E 5. Washing (H₂O, Brine) D->E F 6. Drying (Anhydrous MgSO₄) E->F G 7. Filtration & Concentration F->G H 8. Purification (Vacuum Distillation) G->H Crude Product

Caption: Workflow for the synthesis and purification of 2-(4-Methylphenoxy)ethanol.

Conclusion and Future Perspectives

The synthesis of 2-(4-methylphenoxy)ethanol is well-established, with the Williamson ether synthesis providing a reliable and high-yielding pathway. The Sₙ2 mechanism governing this reaction is well-understood, allowing for rational optimization of reaction conditions by selecting appropriate bases, solvents, and temperatures to favor substitution over competing elimination reactions.

Looking forward, the field continues to evolve towards greener and more sustainable practices. The use of ethylene carbonate as a less hazardous alternative to traditional electrophiles like ethylene oxide and 2-chloroethanol represents a significant advancement.[6][7] Future research will likely focus on developing more efficient and recyclable catalysts for this transformation, further reducing the environmental impact and improving the economic viability of large-scale production. A deeper understanding of these mechanistic pathways empowers chemists to not only replicate known syntheses but also to innovate and design the next generation of chemical processes.

References

  • Department of Chemistry, University of Calgary. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Online] Available at: [Link]

  • Ziosi, P., et al. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4(12), 4386-4395. [Online] Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online] Available at: [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis. [Online] Available at: [Link]

  • Wikipedia. (2023). Phenoxyethanol. [Online] Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Online] Available at: [Link]

  • Ataman Kimya. PHENOXYETHANOL. [Online] Available at: [Link]

  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Beilstein Journal of Organic Chemistry. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Online] Available at: [Link]

  • Bader, M., et al. (2024). Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. Archives of Toxicology. [Online] Available at: [Link]

  • NIST. (2025). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • National Center for Biotechnology Information. (2024). 2-(4-Methylphenoxy)ethanol. PubChem Compound Summary for CID 84804. [Online] Available at: [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. Molecule of the Week. [Online] Available at: [Link]

  • Google Patents. (2006). US7084103B1 - Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods.
  • ScienceDirect. Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate. [Online] Available at: [Link]

  • Tabanelli, T., et al. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology. [Online] Available at: [Link]

Sources

A Technical Guide to the Health and Safety of 2-(4-Methylphenoxy)ethanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aryl alkyl alcohol belonging to the glycol ether family.[1] Its utility in various formulations, including as a fragrance ingredient in consumer products, necessitates a thorough understanding of its health and safety profile for professionals in research and drug development who may handle it as a raw material, intermediate, or formulation component.[2][3] This guide provides an in-depth analysis of its physicochemical properties, toxicological data, and environmental impact, establishing a framework for safe handling, exposure control, and emergency response. The causality behind each procedural recommendation is explained to ensure a comprehensive and self-validating safety system for laboratory and manufacturing environments.

Section 2: Physicochemical Properties and Hazard Identification

A compound's physical and chemical characteristics are foundational to its risk assessment, dictating its behavior in the workplace and influencing potential exposure routes. 2-(4-Methylphenoxy)ethanol is a solid at ambient temperature with a relatively low vapor pressure and high water solubility, which are critical factors in mitigating inhalation and facilitating decontamination.[1]

PropertyValueSource
CAS Number 15149-10-7[3]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [1][3]
Melting Point 39.43 °C[1]
Boiling Point 261.19 °C[1]
Water Solubility 9,407 mg/L (at 25°C)[1]
Vapor Pressure 0.00117 mm Hg (at 25°C)[1]
log Kow 1.65[1]

The primary hazard as defined by the Globally Harmonized System (GHS) is H302: Harmful if swallowed , corresponding to Acute Toxicity, Oral (Category 4).[3][4] The signal word is "Warning".[3] It is crucial to understand that while inhalation risk is low due to low volatility, the risk of accidental ingestion via contaminated hands or surfaces is significant.

Properties Physicochemical Properties LowVP Low Vapor Pressure (0.00117 mm Hg) HighSol High Water Solubility (9,407 mg/L) Solid Solid at Room Temp (MP: 39.43°C) Inhalation Inhalation LowVP->Inhalation Reduces Risk Dermal Dermal Contact HighSol->Dermal Increases Risk (From solutions) Solid->Inhalation Reduces Risk (No vapor, dust possible) Routes Primary Exposure Routes Ingestion Ingestion (H302: Harmful if swallowed) Ingestion->Dermal Hand-to-Mouth Transfer

Caption: Relationship between physicochemical properties and primary exposure routes.

Section 3: Toxicological Profile and Risk Assessment

A comprehensive review of toxicological data reveals a compound with moderate acute oral toxicity but a low hazard profile for other critical endpoints. Much of the safety assessment relies on robust read-across data from the structural analog 2-phenoxyethanol (CAS 122-99-6), a scientifically validated approach for data-poor chemicals.[1][5]

  • Acute Toxicity : The substance is classified as harmful if swallowed.[3][4] This is the most significant acute hazard and drives many of the handling precautions.

  • Genotoxicity : In vitro testing using the BlueScreen assay showed no evidence of cytotoxicity or mutagenicity.[1] This is further supported by read-across data from 2-phenoxyethanol, which was negative in both Ames tests and in vivo micronucleus assays, indicating a low genotoxic risk.[1][5]

  • Skin and Eye Irritation : Available data includes evaluations for skin and mucous membrane (eye) irritation.[2] While some sources classify it as an irritant, the Research Institute for Fragrance Materials (RIFM) concluded there are no safety concerns for skin sensitization under current declared use levels.[3][5] Standard laboratory practice dictates treating it as a potential irritant.

  • Repeated Dose and Reproductive Toxicity : A 90-day study on the analog 2-phenoxyethanol established a No Observed Adverse Effect Level (NOAEL).[1] Based on this, the Margin of Exposure (MOE) for 2-(4-methylphenoxy)ethanol was calculated to be exceptionally high (over 700,000), far exceeding the safety threshold of 100 and indicating a low risk for systemic effects from repeated exposure.[1] The data also suggest no adverse effects on fertility or development at relevant exposure levels.[5]

Toxicological EndpointResult/ValueKey InsightSource
Acute Oral Toxicity GHS Category 4 (H302)Primary hazard; drives ingestion prevention protocols.[3][4]
Genotoxicity Not genotoxicLow risk of genetic damage based on in vitro and read-across data.[1][5]
Dermal Sensitization No concern at current use levelsLow potential to cause allergic skin reactions.[5]
Repeated Dose NOAEL 5000 ppm (rat, read-across)High margin of safety for chronic exposure.[1]
Aquatic Toxicity (Daphnia) LC50: 415.9 mg/LNegligible ecological risk at current use volumes.[1]

Section 4: Environmental Fate and Ecotoxicity

For research and development professionals, understanding a chemical's environmental impact is critical for responsible disposal and compliance. 2-(4-Methylphenoxy)ethanol is not considered a significant environmental hazard.

  • Biodegradation : Modeling predicts the compound is readily biodegradable.[1]

  • Bioaccumulation : The potential for bioaccumulation is below regulatory criteria for persistence.[1]

  • Ecotoxicity : It is not classified as Persistent, Bioaccumulative, and Toxic (PBT).[5] Risk quotients, which compare the predicted environmental concentration to the concentration predicted to have no effect, are well below 1, indicating a negligible risk to aquatic ecosystems from current usage volumes.[1][5]

Section 5: Exposure Control and Safe Handling Protocols

A proactive approach to safety is paramount. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures first.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Experimental Protocol: Safe Handling and Storage

This protocol is designed as a self-validating system for the routine handling of 2-(4-Methylphenoxy)ethanol in a laboratory setting.

1.0 Pre-Handling Assessment & Preparation 1.1. Verify Information: Confirm the identity of the chemical against the Safety Data Sheet (SDS). Read and understand the SDS before beginning work.[6] 1.2. Designate Area: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[7] 1.3. Assemble PPE: Don appropriate PPE as specified in the table below. The rationale is to create a barrier against the primary risks of ingestion (via hand-to-mouth) and dermal contact.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile glovesLab coatNot required with engineering controls
Preparing Solutions Splash-proof gogglesNitrile glovesLab coatNot required with engineering controls
Large-Scale Transfer (>1L) Goggles and face shieldChemical-resistant gloves (e.g., butyl rubber, neoprene)Chemical-resistant apron over lab coatAssess need based on ventilation

2.0 Handling Procedure 2.1. Grounding: When transferring from metal containers, ground and bond the container and receiving equipment to prevent static discharge. 2.2. Dispensing: Dispense the chemical carefully to avoid creating dust (if solid) or splashes (if molten or in solution). 2.3. Hygiene: Do not eat, drink, or smoke in the handling area. 2.4. Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[7] This is the most critical step to prevent accidental ingestion.

3.0 Storage 3.1. Container: Store in the original, tightly sealed container.[8] 3.2. Location: Keep in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[7] 3.3. Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the chemical name and primary hazard (Harmful if swallowed).

Section 6: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure. Personnel must be trained on these procedures before handling the chemical.

start Incident Occurs spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_size Spill Size? spill->spill_size exposure_route Exposure Route? exposure->exposure_route small_spill <100g / 100mL Absorb with inert material. Clean area with soap & water. spill_size->small_spill Small large_spill >100g / 100mL Evacuate immediate area. Alert emergency personnel. spill_size->large_spill Large skin_eye Skin / Eye Contact exposure_route->skin_eye Dermal/ Ocular ingestion Ingestion exposure_route->ingestion inhalation_node Inhalation exposure_route->inhalation_node Inhalation skin_eye_action Flush with water for 15 min. Remove contaminated clothing. Seek medical aid if irritation persists. skin_eye->skin_eye_action ingestion_action Rinse mouth. Give water. DO NOT induce vomiting. Seek IMMEDIATE medical attention. ingestion->ingestion_action inhalation_action Move to fresh air. Administer artificial respiration if needed. Seek medical attention. inhalation_node->inhalation_action

Caption: A decision-making workflow for emergency response scenarios.

First Aid Measures Protocol

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolWhen to Seek Medical AttentionSource
Ingestion 1. Immediately call a poison control center or physician. 2. Rinse mouth thoroughly with water. 3. If the person is conscious and alert, have them sip a glass of water. 4. DO NOT induce vomiting.Immediately. This is a medical emergency.[7][9]
Inhalation 1. Move the person to fresh air at once. 2. If breathing has stopped, perform artificial respiration. 3. If breathing is difficult, trained personnel may administer oxygen.If symptoms (e.g., dizziness, coughing) persist or if breathing is difficult.[7][10]
Skin Contact 1. Immediately remove any contaminated clothing. 2. Wash the affected area with plenty of soap and water.If irritation develops or persists after washing.[7][10]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.If irritation develops or persists.[7][9][11]
Spill and Fire Response
  • Spills: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite), place it in a suitable container for disposal, and clean the area with detergent and water.[7][8] Prevent any runoff from entering sewers or waterways.[7] For large spills, evacuate the area and contact emergency personnel.[8]

  • Fire: Use extinguishing media appropriate for the surrounding fire, such as water spray, foam, dry chemical, or carbon dioxide.[7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Section 7: Conclusion

2-(4-Methylphenoxy)ethanol is a compound with a well-defined primary hazard of being harmful if swallowed. Its toxicological profile for other endpoints, such as genotoxicity and reproductive toxicity, indicates a low risk under normal handling conditions, largely supported by read-across data from a structural analog. The low vapor pressure minimizes inhalation risk, but its high water solubility can facilitate dermal exposure from solutions. By implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and administrative controls like rigorous hygiene protocols—and using appropriate PPE, researchers and drug development professionals can handle this chemical safely and effectively. Adherence to the detailed handling and emergency procedures outlined in this guide provides a robust framework for minimizing risk and ensuring a safe laboratory environment.

Section 8: References

  • Fragrance material review on 2-(4-methylphenoxy)ethanol. (2011). PubMed. --INVALID-LINK--

  • 2-(4-Methylphenoxy)ethanol - 31691-23-3. Vulcanchem. --INVALID-LINK--

  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology. --INVALID-LINK--

  • Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- - Substance Details. US EPA. --INVALID-LINK--

  • 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804. PubChem - NIH. --INVALID-LINK--

  • Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- | C17H20O3 | CID 166400. PubChem - NIH. --INVALID-LINK--

  • 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8. The Good Scents Company. --INVALID-LINK--

  • Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. --INVALID-LINK--

  • RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. (2024). Food and Chemical Toxicology. --INVALID-LINK--

  • SDS – SECTION 4. Society for Chemical Hazard Communication. --INVALID-LINK--

  • Chemical Properties of Ethanol, 2-(4-methylphenoxy)- (CAS 15149-10-7). Cheméo. --INVALID-LINK--

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET. PPG. --INVALID-LINK--

  • Chemical label 2-(4-methylphenoxy)ethanol. GHS. --INVALID-LINK--

  • 2-(4-Methylphenyl)ethanol. Apollo Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

  • Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov. --INVALID-LINK--

References

2-(4-Methylphenoxy)ethanol degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Pathways of 2-(4-Methylphenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(4-Methylphenoxy)ethanol, a glycol ether utilized as a fragrance ingredient in various consumer products, is subject to environmental degradation through multiple pathways.[1][2] This technical guide provides a comprehensive overview of the known and putative degradation mechanisms of this compound, designed for researchers, environmental scientists, and drug development professionals. We will explore microbial, photochemical, and advanced chemical oxidation pathways, grounding the discussion in established biochemical principles and experimental evidence. This document synthesizes data from peer-reviewed literature to explain the causality behind degradation steps, provides detailed experimental protocols for studying these processes, and discusses the toxicological implications of the resulting intermediates. Our analysis is supported by structured data tables and explanatory diagrams to facilitate a deeper understanding of the environmental fate of 2-(4-Methylphenoxy)ethanol.

Introduction and Physicochemical Profile

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, belongs to the aryl alkyl alcohol structural group.[1][3] Its presence in household cleaners, detergents, and cosmetics necessitates a thorough understanding of its environmental persistence, degradation pathways, and the potential impact of its metabolites.[4] While models classify the compound as readily biodegradable, the specific mechanisms are not fully elucidated in dedicated studies.[3] This guide aims to bridge that gap by synthesizing direct evidence with data from structurally analogous compounds.

Physicochemical Properties

The environmental transport and degradation potential of a compound are heavily influenced by its physical and chemical properties. The moderate polarity and high water solubility of 2-(4-Methylphenoxy)ethanol suggest it will primarily reside in the aqueous phase, making it accessible to microbial and photochemical degradation processes.[3]

PropertyValueSource
IUPAC Name 2-(4-methylphenoxy)ethanol[2][5]
CAS Number 15149-10-7[2][5]
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [2]
Boiling Point 261.19 °C (Predicted)[3]
Melting Point 39.43 °C (Predicted)[3]
Water Solubility 9,407 mg/L at 25°C (Predicted)[3]
Log Kow (Octanol-Water Partition Coefficient) 1.65[3]

Microbial Degradation Pathways

2-(4-Methylphenoxy)ethanol is predicted to be readily biodegradable, suggesting efficient mineralization by environmental microorganisms.[3] While specific enzymatic pathways for this molecule have not been detailed, a putative degradation route can be constructed based on the well-documented metabolism of structurally similar phenoxyacetic acids and other aryl ethers.[6][7] The proposed pathway involves initial ether bond cleavage followed by aromatic ring opening.

Proposed Aerobic Biodegradation Pathway

The most probable aerobic pathway initiates with the cleavage of the ether linkage, a common strategy employed by bacteria to break down aryl ethers.[6]

  • Initial Ether Cleavage: The degradation is likely initiated by an ether-cleaving monooxygenase or dioxygenase . This enzymatic attack on the ether bond would yield two primary metabolites: p-cresol and ethylene glycol . This step is analogous to the initial degradation of phenoxyacetic acid herbicides like 2,4-D and MCPA, which are cleaved to their corresponding phenols.[6][8]

  • Metabolism of p-Cresol: p-Cresol is a common metabolite that is readily degraded by various soil and aquatic bacteria. The pathway typically proceeds via hydroxylation by a cresol monooxygenase to form 4-methylcatechol .

  • Aromatic Ring Fission: The 4-methylcatechol intermediate undergoes aromatic ring cleavage, catalyzed by catechol dioxygenases . This can occur via two main routes:

    • Ortho-cleavage Pathway: A catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons, leading to muconic acid derivatives that are further metabolized into intermediates of the Krebs cycle (succinyl-CoA and acetyl-CoA).

    • Meta-cleavage Pathway: A catechol 2,3-dioxygenase cleaves the ring adjacent to the hydroxyl groups, producing a hydroxymuconic semialdehyde, which is subsequently funneled into central metabolism, yielding pyruvate and acetaldehyde.

  • Metabolism of Ethylene Glycol: The second initial metabolite, ethylene glycol, is detoxified and assimilated through a separate pathway. It is typically oxidized to glycoaldehyde and then to glycolate by alcohol and aldehyde dehydrogenases. Glycolate can then enter the glyoxylate cycle or other central metabolic routes.

The diagram below illustrates this proposed cascade of enzymatic reactions.

G cluster_main Proposed Aerobic Biodegradation Pathway of 2-(4-Methylphenoxy)ethanol parent 2-(4-Methylphenoxy)ethanol cresol p-Cresol parent->cresol Ether Cleavage (Monooxygenase) eg Ethylene Glycol parent->eg Ether Cleavage catechol 4-Methylcatechol cresol->catechol Hydroxylation (Cresol Monooxygenase) eg_path Glycolate Pathway eg->eg_path Oxidation (Dehydrogenases) meta_path Meta-Cleavage Pathway catechol->meta_path Ring Fission (Catechol 2,3-Dioxygenase) ortho_path Ortho-Cleavage Pathway catechol->ortho_path Ring Fission (Catechol 1,2-Dioxygenase) central_met Central Metabolism (Krebs Cycle, etc.) meta_path->central_met ortho_path->central_met eg_path->central_met

Caption: Proposed aerobic microbial degradation pathway for 2-(4-Methylphenoxy)ethanol.

Photochemical Degradation

Beyond microbial action, 2-(4-Methylphenoxy)ethanol is susceptible to abiotic degradation, particularly through advanced oxidation processes (AOPs) like photocatalysis.[9][10] Studies have confirmed its decomposition in aqueous solutions using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.[4][11]

Mechanism of TiO₂ Photocatalysis

The photocatalytic process is initiated by the absorption of UV light by the TiO₂ particles, which excites an electron and creates a positively charged "hole". This electron-hole pair reacts with water and oxygen to generate highly reactive hydroxyl radicals (•OH).[12] These potent, non-selective oxidizing agents attack the 2-(4-Methylphenoxy)ethanol molecule, initiating its degradation.

Intermediates and Toxicity

The photocatalytic degradation of 2-(4-Methylphenoxy)ethanol is a complex process that yields a variety of aromatic and aliphatic intermediates.[4][11]

  • Primary Intermediate: The most significant initial product identified is p-cresol , formed through the cleavage of the ether bond.[4][11]

  • Further Oxidation Products: Subsequent attacks by hydroxyl radicals on p-cresol and other fragments lead to the formation of hydroxylated aromatics (like 4-methylcatechol) and, eventually, smaller aliphatic acids before complete mineralization to CO₂ and H₂O.

A critical consideration in this pathway is the transient increase in solution toxicity. While the parent compound has a defined toxicity profile, the formation of significant quantities of p-cresol, a more toxic compound, during the initial phases of the reaction means that incomplete degradation could pose a greater environmental risk than the original pollutant.[4]

G cluster_photo TiO₂-Assisted Photocatalytic Degradation uv UV Light tio2 TiO₂ Catalyst uv->tio2 Activates radicals Hydroxyl Radicals (•OH) Superoxide Radicals (•O₂⁻) tio2->radicals Generates parent 2-(4-Methylphenoxy)ethanol radicals->parent Attacks cresol p-Cresol (Toxic Intermediate) parent->cresol Ether Cleavage other_arom Other Aromatic Intermediates cresol->other_arom Oxidation aliphatic Aliphatic Acids other_arom->aliphatic Ring Opening mineral Mineralization (CO₂ + H₂O) aliphatic->mineral

Caption: Key steps in the photocatalytic degradation of 2-(4-Methylphenoxy)ethanol.

Methodologies for Degradation Analysis

Investigating the degradation pathways of a compound requires a multi-faceted approach combining biodegradation assays, chemical degradation experiments, and advanced analytical techniques.

Experimental Workflow

A typical workflow for assessing degradability involves setting up controlled microcosm experiments, sampling at regular intervals, and analyzing the samples to quantify the disappearance of the parent compound and the appearance of metabolites.

G cluster_workflow General Experimental Workflow for Degradation Studies setup Experiment Setup (e.g., Microcosm, Photoreactor) sampling Time-Course Sampling setup->sampling prep Sample Preparation (Extraction, Filtration) sampling->prep analysis Analytical Chemistry (HPLC, LC-MS/MS) prep->analysis data Data Analysis (Kinetics, Metabolite ID) analysis->data

Caption: A generalized workflow for conducting degradation experiments.

Protocol: Aerobic Biodegradation Screening

This protocol is based on the OECD 301F Manometric Respirometry Test, a standard method for assessing ready biodegradability.

Objective: To determine if 2-(4-Methylphenoxy)ethanol is readily biodegradable by measuring oxygen consumption by a microbial inoculum.

Materials:

  • Manometric respirometer (e.g., OxiTop® system).

  • Activated sludge from a domestic wastewater treatment plant (as inoculum).

  • Mineral salts medium (as per OECD 301 guidelines).

  • 2-(4-Methylphenoxy)ethanol (test substance).

  • Sodium benzoate (positive control).

  • Deionized water (negative/blank control).

Procedure:

  • Inoculum Preparation: Wash and aerate activated sludge to reduce its endogenous respiration rate. The final concentration in the test bottles should be approximately 30 mg/L solids.

  • Test Setup: Prepare test bottles in triplicate for each condition:

    • Test Substance: Mineral medium + Inoculum + 100 mg/L of 2-(4-Methylphenoxy)ethanol.

    • Positive Control: Mineral medium + Inoculum + 100 mg/L of Sodium Benzoate.

    • Blank Control: Mineral medium + Inoculum only.

  • Incubation: Place the sealed bottles in the respirometer and incubate in the dark at 20 ± 1 °C for 28 days. The respirometer will continuously measure the pressure drop due to oxygen consumption.

  • Data Collection: Record oxygen uptake values at regular intervals for 28 days.

  • Calculation: Calculate the percentage of biodegradation (%D) as: %D = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / (Theoretical Oxygen Demand) x 100

  • Validation: The test is valid if the positive control reaches >60% biodegradation within 14 days and the blank control's oxygen uptake is <60 mg/L after 28 days. A substance is considered readily biodegradable if it reaches the 60% pass level within the 10-day window of the 28-day test.

Protocol: TiO₂ Photocatalytic Degradation

This protocol is adapted from the methodology described by Tsvetkova et al. (2017).[4][11]

Objective: To evaluate the degradation rate and identify intermediates of 2-(4-Methylphenoxy)ethanol during TiO₂ photocatalysis.

Materials:

  • Photoreactor with a UV lamp (e.g., mercury lamp).

  • TiO₂ photocatalyst (e.g., Aeroxide P25).

  • Aqueous solution of 2-(4-Methylphenoxy)ethanol (e.g., 20 mg/L).

  • Stirring plate.

  • Syringes and 0.22 µm filters for sampling.

  • HPLC or LC-MS/MS system for analysis.

Procedure:

  • Catalyst Suspension: Prepare a stock suspension of the TiO₂ catalyst in deionized water (e.g., 1 g/L).

  • Reactor Setup: Add the 2-(4-Methylphenoxy)ethanol solution to the photoreactor. Add the TiO₂ suspension to achieve the desired catalyst loading (e.g., 250 mg/L).

  • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the substrate. Take a "time zero" sample.

  • Initiate Photoreaction: Turn on the UV lamp to start the degradation process. Maintain constant stirring and temperature.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Quenching & Preparation: Immediately filter the sample through a 0.22 µm filter to remove TiO₂ particles and stop the reaction. Transfer the filtrate to an analysis vial.

  • Analysis: Analyze the samples by a suitable chromatographic method to determine the concentration of the parent compound and identify any major intermediates.[13]

Toxicological Implications and Conclusion

The environmental impact of 2-(4-Methylphenoxy)ethanol is a function of not only its own toxicity but also that of its degradation products. While the parent compound is not expected to be genotoxic, the degradation pathways can produce intermediates of higher concern.[14]

The photocatalytic pathway's generation of p-cresol is a prime example of transiently increasing toxicity during a remediation process.[4] This underscores the importance of ensuring complete mineralization in treatment applications. In contrast, microbial degradation is generally a detoxification process, channeling metabolites into benign central metabolic pathways.

References

  • Fragrance material review on 2-(4-methylphenoxy)ethanol. (2011). Food and Chemical Toxicology. [Link]

  • RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. (2024). Food and Chemical Toxicology. [Link]

  • Tsvetkova, M., et al. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Journal of Hazardous Materials. [Link]

  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology. [Link]

  • Tsvetkova, M., et al. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. PubMed. [Link]

  • Advanced Oxidation Processes of Organic Contaminants. (2022). National Institutes of Health (PMC). [Link]

  • The electrochemical advanced oxidation processes coupling of oxidants for organic pollutants degradation: A mini-review. (2021). ScienceDirect. [Link]

  • 2-(4-Methylphenoxy)ethanol. PubChem, National Institutes of Health. [Link]

  • Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. (2022). MDPI. [Link]

  • Ethanol, 2-(4-methylphenoxy)-. NIST WebBook. [Link]

  • Zembrzuska, J., et al. (2016). Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. Science of The Total Environment. [Link]

  • Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. (2022). MDPI. [Link]

  • Advanced Oxidation Processes. ResearchGate. [Link]

  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology. [Link]

  • A RP-HPLC Method for the Estimation of Glycopyrrolate in Bulk and Pharmaceutical Dosage Forms. (2021). Analytical and Bioanalytical Chemistry Research. [Link]

  • Złoch, M., et al. (2021). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. MDPI. [Link]

  • Gaunt, J. K., & Evans, W. C. (1971). Metabolism of 4-chloro-2-methylphenoxyacetate by a soil pseudomonad. Preliminary evidence for the metabolic pathway. Biochemical Journal. [Link]

  • Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid and 4-Chloro-2-Methylphenoxyacetic Acid in Water by using TiO 2. ResearchGate. [Link]

  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. (2012). National Institutes of Health (PMC). [Link]

  • Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Williamson Ether Synthesis and 2-(4-Methylphenoxy)ethanol

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains an indispensable tool for the construction of ether linkages due to its reliability and broad substrate scope.[1] This SN2 reaction, involving the coupling of an alkoxide or phenoxide with an alkyl halide, provides a straightforward and predictable route to both symmetrical and unsymmetrical ethers.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Methylphenoxy)ethanol, a valuable intermediate in the pharmaceutical and fragrance industries. The target molecule, also known as p-cresoxyethanol, possesses a glycol ether structure, imparting properties that make it a useful building block in the synthesis of more complex molecules.[3]

The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle: A Mechanistic Overview

The synthesis of 2-(4-Methylphenoxy)ethanol proceeds in two key stages, often performed in a single pot:

  • Deprotonation: p-Cresol, a weakly acidic phenol, is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium p-cresolate. This in situ generation of the phenoxide is critical as the phenoxide ion is a much more potent nucleophile than the parent phenol.

  • Nucleophilic Substitution (SN2): The highly nucleophilic p-cresolate then attacks the primary alkyl halide, 2-chloroethanol, in a classic SN2 fashion.[1][2] The phenoxide ion displaces the chloride leaving group, forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination (E2) reactions.[1]

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar aryl ethers.[4][5]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
p-Cresol≥99%Standard chemical supplierToxic and corrosive. Handle with care.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard chemical supplierCorrosive. Causes severe burns.
2-Chloroethanol≥99%Standard chemical supplierToxic and flammable. Handle in a fume hood.
Diethyl EtherAnhydrousStandard chemical supplierHighly flammable.
Hydrochloric Acid (HCl)6 M solutionStandard chemical supplierCorrosive.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard chemical supplier
250 mL Round-bottom flaskStandard laboratory supplier
Reflux CondenserStandard laboratory supplier
Magnetic Stirrer with Heating MantleStandard laboratory supplier
Separatory Funnel250 mLStandard laboratory supplier
Rotary EvaporatorStandard laboratory supplier
Buchner Funnel and Filter FlaskStandard laboratory supplier
Step-by-Step Procedure
  • Preparation of the Sodium p-Cresolate Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 15 mL of deionized water.

    • To this solution, add 10.81 g (0.10 mol) of p-cresol.

    • Swirl the mixture gently until the p-cresol has completely dissolved, forming a homogeneous solution of sodium p-cresolate.

  • Williamson Ether Synthesis:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the solution to a gentle reflux using a heating mantle.

    • Slowly add 8.85 g (0.11 mol) of 2-chloroethanol dropwise through the top of the condenser over a period of 15-20 minutes.

    • Once the addition is complete, continue to reflux the reaction mixture for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a 250 mL separatory funnel and dilute with 50 mL of deionized water.

    • Acidify the solution by the dropwise addition of 6 M hydrochloric acid until the pH is approximately 2 (test with pH paper). This step protonates any unreacted phenoxide.

    • Extract the aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure 2-(4-Methylphenoxy)ethanol as a white solid.[3]

Process Parameters and Optimization

ParameterRecommended ValueRationale
Stoichiometry 1.1 equivalents of 2-chloroethanolA slight excess of the alkylating agent ensures complete consumption of the more valuable p-cresol.
Base 2 equivalents of Sodium HydroxideEnsures complete deprotonation of the p-cresol.
Solvent WaterAn aqueous solution is often sufficient for the reaction of phenols. For less reactive substrates, a polar aprotic solvent like DMF or DMSO could be considered.[6]
Temperature Reflux (approx. 100-110 °C)Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant side reactions.
Reaction Time 1.5 - 2 hoursShould be optimized based on reaction monitoring (e.g., TLC) to ensure completion.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Phenoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Extraction cluster_purification Purification p_cresol p-Cresol p_cresolate Sodium p-Cresolate Solution p_cresol->p_cresolate naoh NaOH (aq) naoh->p_cresolate reaction_mixture Reaction Mixture (Reflux) p_cresolate->reaction_mixture chloroethanol 2-Chloroethanol chloroethanol->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification extraction Diethyl Ether Extraction acidification->extraction washing Washing & Drying extraction->washing crude_product Crude Product washing->crude_product purification_step Vacuum Distillation or Recrystallization crude_product->purification_step final_product 2-(4-Methylphenoxy)ethanol purification_step->final_product

Caption: Workflow for the synthesis of 2-(4-Methylphenoxy)ethanol.

Safety Precautions

  • p-Cresol: Is toxic and corrosive. Avoid skin and eye contact.

  • Sodium Hydroxide: Is a strong caustic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloroethanol: Is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources in the vicinity during its use.

Characterization of 2-(4-Methylphenoxy)ethanol

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The literature melting point can be used as a preliminary indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C-O-C stretching of the ether linkage and the broad O-H stretch of the alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide definitive structural confirmation.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[3]

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 2-(4-Methylphenoxy)ethanol from readily available starting materials. By carefully controlling the reaction parameters and following the detailed protocol outlined in these application notes, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of aryl ethers, making this a valuable addition to the synthetic chemist's toolkit.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). Retrieved from [Link]

  • p-CRESOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for producing p-cresol - European Patent Office. (n.d.). Retrieved from [Link]

  • Purification of ethers - US3450608A - Google Patents. (n.d.).
  • 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem. (n.d.). Retrieved from [Link]

  • US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).

Sources

The Versatile Building Block: Harnessing 2-(4-Methylphenoxy)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-Methylphenoxy)ethanol, a seemingly simple aromatic ether alcohol, emerges as a highly versatile and valuable intermediate. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable aromatic ring, provides a gateway to a diverse array of pharmaceuticals, agrochemicals, and specialty materials. This guide provides an in-depth exploration of the synthetic utility of 2-(4-Methylphenoxy)ethanol, offering detailed application notes and robust protocols for its derivatization and incorporation into target molecules. We will delve into the mechanistic underpinnings of its key reactions, providing researchers, scientists, and drug development professionals with the practical insights necessary to leverage this powerful synthetic tool.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 15149-10-7
Appearance White to off-white crystalline solid
Melting Point 46-48 °C
Boiling Point 275-277 °C
Solubility Soluble in methanol, ethanol, diethyl ether, and hot water.

Spectroscopic Data: The structural integrity of 2-(4-Methylphenoxy)ethanol can be confirmed by its characteristic spectroscopic signatures. The Infrared (IR) spectrum displays a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-O stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons on the aromatic ring, and the two methylene groups of the ethanol side chain.

Application in Pharmaceutical Synthesis: A Gateway to Muscle Relaxants and Beyond

The phenoxyethanol scaffold is a common motif in a variety of biologically active molecules. 2-(4-Methylphenoxy)ethanol serves as a readily available precursor for the synthesis of several important pharmaceutical agents, most notably the centrally acting muscle relaxant, Mephenesin.

Synthesis of Mephenesin Precursor: 3-(4-Methylphenoxy)-1,2-propanediol

The key intermediate for the synthesis of Mephenesin is the corresponding propanediol derivative. This is achieved through a two-step process initiated by a Williamson ether synthesis between p-cresol and epichlorohydrin, followed by hydrolysis of the resulting epoxide. While 2-(4-Methylphenoxy)ethanol is not the direct starting material for this specific route, understanding this synthesis provides the context for its potential derivatization. A more direct, albeit multi-step, pathway from 2-(4-Methylphenoxy)ethanol would first involve its conversion to p-cresol, which is a less efficient approach. However, the chemistry involved in the subsequent steps is directly applicable to derivatives of 2-(4-Methylphenoxy)ethanol.

The reaction of a phenol with epichlorohydrin is a cornerstone in the synthesis of many pharmaceuticals, particularly beta-blockers.[1] The reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin.

Williamson_Ether_Synthesis pCresol p-Cresol Phenoxide p-Methylphenoxide pCresol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Intermediate Glycidyl Ether Intermediate Phenoxide->Intermediate SN2 Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Propanediol 3-(4-Methylphenoxy)-1,2-propanediol Intermediate->Propanediol Ring Opening H2O H₂O (Hydrolysis) H2O->Propanediol

Figure 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol.

Protocol 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol

Materials:

  • p-Cresol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as water or ethanol. Add a stoichiometric amount of sodium hydroxide (1.0 eq) and stir the mixture until the p-cresol has completely dissolved to form the sodium p-methylphenoxide.

  • Epoxidation: To the phenoxide solution, add epichlorohydrin (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, add an excess of water to hydrolyze the intermediate epoxide. Continue stirring for an additional 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-methylphenoxy)-1,2-propanediol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield a white crystalline solid.

Core Reactions of the Hydroxyl Group: Expanding the Synthetic Toolbox

The primary alcohol functionality in 2-(4-Methylphenoxy)ethanol is a versatile handle for a wide range of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse library of compounds.

Williamson Ether Synthesis: Formation of Ether Derivatives

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][3][4] By deprotonating the hydroxyl group of 2-(4-Methylphenoxy)ethanol with a strong base, a potent nucleophile is generated which can then react with a variety of alkyl halides to form new ether linkages. This reaction proceeds via an Sₙ2 mechanism, and therefore works best with primary alkyl halides to avoid competing elimination reactions.[3]

Williamson_Ether_Synthesis_2 Phenoxyethanol 2-(4-Methylphenoxy)ethanol Alkoxide Alkoxide Intermediate Phenoxyethanol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product Ether Product (R-O-CH₂CH₂-O-Ar) Alkoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Figure 2: General Williamson Ether Synthesis with 2-(4-Methylphenoxy)ethanol.

Protocol 2: Williamson Ether Synthesis with Allyl Bromide

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-Methylphenoxy)ethanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add allyl bromide (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure allyl 2-(4-methylphenoxy)ethyl ether.

Esterification: Synthesis of Ester Derivatives

The hydroxyl group of 2-(4-Methylphenoxy)ethanol can be readily esterified with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction is useful for introducing ester functionalities, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.

Protocol 3: Esterification with Acetic Anhydride

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Methylphenoxy)ethanol (1.0 eq) in dichloromethane. Add a base such as pyridine or triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by flash column chromatography if necessary.

Conversion to Alkyl Halides: Activating the Hydroxyl Group

To facilitate nucleophilic substitution reactions where the hydroxyl group is the leaving group, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.[5]

Protocol 4: Conversion to 2-(4-Methylphenoxy)ethyl Chloride

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-(4-Methylphenoxy)ethanol (1.0 eq) in anhydrous diethyl ether.

  • Halogenation: Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise. If desired, a small amount of pyridine can be added to neutralize the HCl gas that is evolved.[6]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methylphenoxy)ethyl chloride. The product can be purified by vacuum distillation.

Future Outlook and Emerging Applications

The synthetic utility of 2-(4-Methylphenoxy)ethanol is by no means limited to the examples provided herein. Its application in the synthesis of novel agrochemicals, such as herbicides and fungicides, is an area of active research. The phenoxyacetic acid moiety, which can be synthesized from 2-(4-methylphenoxy)ethanol via oxidation, is a known pharmacophore in herbicides.[7] Furthermore, the incorporation of this building block into polymeric materials can impart desirable properties such as thermal stability and flame retardancy. As the demand for novel and functional molecules continues to grow, the strategic use of versatile building blocks like 2-(4-Methylphenoxy)ethanol will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Crowther, A. F., & Smith, L. H. (1968). Beta-adrenergic blocking agents. II. 1-Aryloxy-3-isopropylaminopropan-2-ols. Journal of Medicinal Chemistry, 11(5), 1009–1013.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Sudi, J. (1961). The herbicidal activity of phenoxyacetic acids. Annals of Applied Biology, 49(3), 403-408.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carr, E. A., & Brown, H. C. (1951). The Reaction of Alcohols with Thionyl Chloride. Journal of the American Chemical Society, 73(6), 2421–2423.
  • Baxter, E. W., & Reitz, A. B. (2002). The Williamson Ether Synthesis. Organic Reactions, 59, 1-435.

Sources

The Strategic Derivatization of 2-(4-Methylphenoxy)ethanol: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. 2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, emerges as a precursor of significant interest. Its structure, featuring a terminal primary alcohol, a stable ether linkage, and a substituted aromatic ring, offers a triad of functionalities ripe for strategic chemical modification. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of novel bioactive molecules using 2-(4-Methylphenoxy)ethanol as a key starting material. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these transformations. The protocols described herein are designed to be self-validating systems, emphasizing reproducibility and scientific rigor.

Core Synthetic Strategy: Leveraging the Terminal Hydroxyl Group

The primary alcohol of 2-(4-Methylphenoxy)ethanol is the most accessible handle for chemical derivatization. Activation of this hydroxyl group, followed by nucleophilic substitution, is the cornerstone of synthesizing a diverse library of bioactive candidates. The Williamson ether synthesis and related reactions provide a robust and versatile platform for introducing a wide range of functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1][2][3]

Application I: Synthesis of Novel Aryloxyethylamine Derivatives with Neuroprotective Activity

Scientific Rationale:

Aryloxyethylamine derivatives have garnered significant attention for their potential as neuroprotective agents, particularly in the context of ischemic stroke.[4] The core structure allows for the exploration of structure-activity relationships by modifying the terminal amine and the aromatic moiety. By utilizing 2-(4-Methylphenoxy)ethanol as a precursor, we can systematically synthesize novel compounds for screening in neuroprotective assays. The synthetic approach involves a two-step process: activation of the alcohol as a better leaving group, followed by nucleophilic substitution with a desired amine.

Experimental Workflow Diagram:

cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution A 2-(4-Methylphenoxy)ethanol B 2-(4-Methylphenoxy)ethyl tosylate A->B TsCl, Pyridine D Bioactive Aryloxyethylamine Derivative B->D C Desired Amine (e.g., Piperidine) C->D

Caption: Synthetic workflow for aryloxyethylamine derivatives.

Protocol 1: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperidine

This protocol details the synthesis of a representative aryloxyethylamine derivative.

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

Step 1: Synthesis of 2-(4-Methylphenoxy)ethyl tosylate

  • In a clean, dry round-bottom flask, dissolve 2-(4-Methylphenoxy)ethanol (1.0 eq) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperidine

  • To a solution of the crude 2-(4-Methylphenoxy)ethyl tosylate (1.0 eq) in anhydrous acetonitrile (10 volumes), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-[2-(4-Methylphenoxy)ethyl]piperidine.

Data Summary Table:

StepReactantsReagentsSolventTemp (°C)Time (h)Typical Yield (%)
12-(4-Methylphenoxy)ethanolTsCl, PyridinePyridine0 to RT4-6>90 (crude)
22-(4-Methylphenoxy)ethyl tosylate, PiperidineK₂CO₃Acetonitrile828-1270-85

Application II: Synthesis of Novel Aryloxyacetamide Derivatives with Neuroprotective Activity

Scientific Rationale:

Similar to their ethylamine counterparts, aryloxyacetamide derivatives have shown promise as neuroprotective agents.[5] The amide functionality introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions with biological targets. The synthesis follows a similar logic of activating the hydroxyl group of 2-(4-Methylphenoxy)ethanol, followed by a Williamson ether synthesis with a suitable acetamide derivative.

Synthetic Pathway Diagram:

cluster_0 Deprotonation cluster_1 Williamson Ether Synthesis A 2-(4-Methylphenoxy)ethanol B Sodium 2-(4-methylphenoxy)ethoxide A->B NaH, THF D Bioactive Aryloxyacetamide Derivative B->D C 2-Chloro-N-phenylacetamide C->D

Caption: Synthetic pathway for aryloxyacetamide derivatives.

Protocol 2: Synthesis of 2-(4-Methylphenoxy)-N-phenylacetamide

This protocol outlines the synthesis of a representative aryloxyacetamide derivative via Williamson ether synthesis.

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Chloro-N-phenylacetamide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

  • Column chromatography setup

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-Methylphenoxy)ethanol (1.0 eq) in anhydrous THF via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • To the resulting alkoxide solution, add a solution of 2-Chloro-N-phenylacetamide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(4-Methylphenoxy)-N-phenylacetamide.

Data Summary Table:

ReactantsReagentsSolventTemp (°C)Time (h)Typical Yield (%)
2-(4-Methylphenoxy)ethanol, 2-Chloro-N-phenylacetamideNaHTHF/DMF60-7012-1665-80

Conclusion and Future Directions

2-(4-Methylphenoxy)ethanol serves as an exemplary precursor for the synthesis of diverse libraries of bioactive molecules. The straightforward derivatization of its terminal hydroxyl group via established synthetic methodologies, such as tosylation followed by nucleophilic substitution or the Williamson ether synthesis, provides a reliable and efficient route to novel compounds. The aryloxyethylamine and aryloxyacetamide derivatives highlighted in this application note represent just two classes of potentially therapeutic agents that can be accessed from this versatile starting material. Future work should focus on expanding the diversity of the amine and acetamide fragments, as well as exploring other chemical transformations of the precursor to unlock new areas of biologically active chemical space.

References

The Emerging Role of 2-(4-Methylphenoxy)ethanol Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methylphenoxy)ethanol scaffold has garnered increasing attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-(4-methylphenoxy)ethanol derivatives. We delve into the rationale behind experimental designs, present detailed, field-proven protocols for synthesis and in vitro assays, and explore the structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended to serve as a practical resource to accelerate the discovery and development of next-generation therapeutics based on this promising chemical motif.

Introduction: The Therapeutic Promise of the Phenoxyethanol Scaffold

The phenoxyethanol moiety is a well-established pharmacophore, present in a variety of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and analgesic properties. The introduction of a methyl group at the para-position of the phenyl ring, yielding the 2-(4-methylphenoxy)ethanol core, offers a unique combination of lipophilicity and electronic properties that can be fine-tuned to optimize interactions with biological targets. This strategic modification can enhance membrane permeability, modulate protein binding, and ultimately influence the efficacy and selectivity of the resulting drug candidates. This guide will focus on the practical aspects of harnessing this scaffold for drug discovery, with a particular emphasis on developing derivatives with anti-inflammatory potential.

Synthetic Strategies for 2-(4-Methylphenoxy)ethanol Derivatives

The synthesis of 2-(4-methylphenoxy)ethanol derivatives can be approached through several reliable methods. A common and efficient strategy involves the Williamson ether synthesis, where p-cresol is reacted with a suitable 2-haloethanol derivative. A more direct and widely used method for a key intermediate, 2-(4-methylphenoxy)acetic acid, involves the reaction of p-cresol with chloroacetic acid under basic conditions. This acid can then be readily converted to the corresponding ethanol derivative.

Protocol 1: Synthesis of 2-(4-Methylphenoxy)acetic Acid

This protocol details the synthesis of a key intermediate, 2-(4-methylphenoxy)acetic acid, which can be further modified to generate a library of derivatives. The procedure is adapted from established methods for the synthesis of phenoxyacetic acids.[1][2]

Materials:

  • p-Cresol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Reaction kettle or round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a reaction kettle, dissolve p-cresol in an aqueous solution of sodium hydroxide (e.g., a 1:1 molar ratio of p-cresol to NaOH).

  • Addition of Chloroacetic Acid: While stirring, slowly add a 73% aqueous solution of chloroacetic acid dropwise to the reaction mixture.[1]

  • pH Control: During the addition, monitor the pH of the reaction mixture. Maintain a pH between 9 and 10 by the controlled addition of a concentrated sodium hydroxide solution.[1] This is crucial to ensure the phenoxide is the active nucleophile and to neutralize the carboxylic acid product as it forms.

  • Reaction Completion: After the addition of chloroacetic acid is complete, continue stirring the mixture at a controlled temperature (e.g., 80-90 °C) for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution by the dropwise addition of concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 2-(4-methylphenoxy)acetic acid product.[1]

  • Isolation and Purification: Collect the white solid product by suction filtration and wash it thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

Expected Outcome: A white crystalline solid with a melting point in the range of 140-142 °C.[3]

In Vitro Biological Evaluation: Assessing Anti-Inflammatory Potential

A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds. For assessing anti-inflammatory activity, a common and effective primary screen is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophage cell lines, such as RAW 264.7.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a step-by-step guide to evaluate the ability of 2-(4-methylphenoxy)ethanol derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide.[4][5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2-(4-methylphenoxy)ethanol derivatives) dissolved in DMSO

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like dexamethasone).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[5]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production).

Self-Validation and Controls:

  • Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or XTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

  • Positive and Negative Controls: The inclusion of a known anti-inflammatory agent as a positive control and a vehicle-only control are essential for validating the assay's performance.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 2-(4-methylphenoxy)ethanol scaffold allows for the exploration of structure-activity relationships, providing valuable insights for lead optimization. Key modifications can include substitution on the phenyl ring, alteration of the ethanol side chain, and derivatization of the hydroxyl group.

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (µM) for NO Inhibition[5]Cytotoxicity (CC₅₀, µM)
Parent HH> 100> 200
Derivative A 4-FH25.3> 150
Derivative B 4-ClH15.8> 150
Derivative C 4-CH₃H5.2> 100
Derivative D 4-OCH₃H8.9> 100
Derivative E H-C(O)CH₃45.1> 200

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be obtained from experimental results.

Mechanistic Insights and Pathway Analysis

Compounds that show significant activity in the primary screen should be further investigated to elucidate their mechanism of action. This can involve studying their effects on key inflammatory signaling pathways.

Diagram: Simplified Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Derivative 2-(4-Methylphenoxy)ethanol Derivative Derivative->IKK Inhibition

Caption: Potential mechanism of action for a 2-(4-Methylphenoxy)ethanol derivative.

Further studies could involve Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB) or qPCR to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).

Conclusion and Future Directions

The 2-(4-methylphenoxy)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, allows for the generation of large chemical libraries for screening and optimization. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the medicinal chemistry of these derivatives. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action of lead compounds, and progressing promising candidates into in vivo models of disease.

References

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). Chemical Papers. Retrieved from [Link]

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Google Patents.
  • Preparation of 2-methyl-4 chlorophenoxy-acetic acid. (n.d.). Google Patents.
  • 4-Methylphenoxyacetic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (n.d.). PubMed. Retrieved from [Link]

  • p-Methylphenoxyacetic acid | C9H10O3. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Methylphenoxy)ethanol | C9H12O2. (n.d.). PubChem. Retrieved from [Link]

Sources

A Robust HPLC Method for the Quantification of 2-(4-Methylphenoxy)ethanol in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methylphenoxy)ethanol in complex formulation matrices such as creams, lotions, and gels. The developed isocratic reverse-phase HPLC method offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in the pharmaceutical and cosmetic industries. This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes a thorough discussion of the scientific rationale behind the methodological choices, grounded in established analytical principles and regulatory expectations.

Introduction: The Analytical Imperative for 2-(4-Methylphenoxy)ethanol

2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is a glycol ether utilized in a variety of formulations, often for its preservative or fragrance-related properties.[1] Its structural similarity to other preservatives like phenoxyethanol underscores the need for precise and reliable analytical methods to ensure product quality, safety, and regulatory compliance. The concentration of such components in topical formulations is often strictly regulated, necessitating a robust analytical method for their accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this application due to its high resolving power, sensitivity, and reproducibility. This note details a method that is both efficient and transferable, designed to overcome the challenges associated with complex sample matrices.

Foundational Principles: Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of 2-(4-Methylphenoxy)ethanol and the principles of reverse-phase chromatography.

  • Analyte Properties: 2-(4-Methylphenoxy)ethanol (Molecular Formula: C9H12O2, Molecular Weight: 152.19 g/mol ) is a moderately polar compound, as indicated by its log Kow of 1.65, suggesting a balance between hydrophilic and lipophilic characteristics.[2] This polarity makes it an ideal candidate for reverse-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

  • Chromatographic Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentive capacity for moderately polar to non-polar analytes. The hydrophobic C18 chains provide ample interaction with the aromatic ring and alkyl chain of the analyte.

    • Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is favored over methanol due to its lower UV cutoff (190 nm vs. 205 nm for methanol), which results in a lower baseline noise and potentially higher sensitivity when detecting at lower UV wavelengths.[3][4][5] An acidic modifier, such as phosphoric acid, is added to the mobile phase to ensure the consistent ionization state of any potential acidic or basic excipients in the formulation and to sharpen the peak shape of the analyte.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 2-(4-Methylphenoxy)ethanol in formulated products.

Materials and Reagents
  • Reference Standard: 2-(4-Methylphenoxy)ethanol, purity ≥99%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents: Phosphoric acid (85%, analytical grade)

  • Filters: 0.45 µm PTFE or Nylon syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector is required.

Table 1: HPLC Method Parameters

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of 85% phosphoric acid to 500 mL of HPLC-grade water. Mix well. Combine this aqueous phase with 500 mL of acetonitrile. Degas the final solution by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-Methylphenoxy)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase. A typical concentration range would be 10 µg/mL to 150 µg/mL.

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract the analyte from the formulation matrix while minimizing interferences.[7]

For Creams, Lotions, and Gels:

  • Weighing: Accurately weigh approximately 1.0 g of the formulated product into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Homogenization: Vortex the sample for 2 minutes to ensure thorough dispersion of the formulation.

  • Sonication: Place the centrifuge tube in an ultrasonic bath for 15 minutes to facilitate the complete extraction of the analyte.[8]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate excipients.[9]

  • Dilution: Carefully transfer a 1.0 mL aliquot of the supernatant to a 10 mL volumetric flask and dilute to volume with the mobile phase. This dilution factor may need to be adjusted based on the expected concentration of the analyte in the product.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][9]

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The analyte peak should be free from interference at its retention time in the placebo and blank chromatograms. Peak purity should be confirmed if using a DAD.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies on a spiked placebo.Mean recovery should be within 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected working concentration of the analyte in the formulation.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria for precision when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Formulation Sample Extract Add Methanol & Vortex Sample->Extract Standard Prepare Reference Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sonicate Ultrasonic Bath Extraction Extract->Sonicate Centrifuge Centrifuge to Precipitate Excipients Sonicate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Filter Filter into HPLC Vial Dilute->Filter Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate Create Calibration Curve Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the HPLC analysis of 2-(4-Methylphenoxy)ethanol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative determination of 2-(4-Methylphenoxy)ethanol in various cosmetic and pharmaceutical formulations. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been designed with regulatory expectations for validation in mind. By adhering to the protocols outlined, researchers, scientists, and drug development professionals can confidently and accurately assess the concentration of this compound, ensuring the quality and safety of their products.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Chromatography Online. (2015, April 1). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS.
  • European Pharmacopoeia. (2014, April 2). Phenoxyethanol.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Honeywell. UV Cutoff.
  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • LC Troubleshooting Bible. Many chromatographers overlook the UV- absorbance properties of the solvents they.
  • PubChem. 2-(4-Methylphenoxy)ethanol.
  • ResearchGate. (2018, December 31). Detection and Quantification of Preservatives in Green Cosmetics.
  • SCION Instruments. Simultaneous Analysis of Phenoxyethanol and Parabens.
  • Scribd. Chromatography for Cosmetic Preservatives.
  • Vulcanchem. 2-(4-Methylphenoxy)ethanol - 31691-23-3.
  • Waters. (2025, November 21). Wavelength cutoffs for common solvents.

Sources

GC-MS Analysis of 2-(4-Methylphenoxy)ethanol and Its Reaction Products: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers and Scientists

Abstract

This guide provides a detailed framework for the analysis of 2-(4-Methylphenoxy)ethanol and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound utilized in the fragrance industry and as a chemical intermediate, robust analytical methods are essential for quality control, reaction monitoring, and impurity profiling.[1] This document moves beyond a simple recitation of parameters, delving into the rationale behind methodological choices, from sample preparation and potential derivatization to the interpretation of mass spectral data. Detailed, field-tested protocols are provided to ensure reliable and reproducible results for professionals in research and drug development.

Introduction and Analytical Rationale

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether containing a primary alcohol functional group.[1][2] Its structure lends itself to a variety of chemical reactions, either intentionally for synthesis or as potential degradation pathways. The analysis of its reaction mixtures is critical for several reasons:

  • Synthesis Monitoring: When 2-(4-Methylphenoxy)ethanol is the target molecule, typically via a Williamson ether synthesis, GC-MS is used to track the consumption of starting materials (e.g., p-cresol and a 2-haloethanol) and the formation of the desired product.[3][4][5]

  • Impurity Profiling: The identification of by-products, such as isomers, unreacted starting materials, or products of side-reactions, is crucial for quality control and regulatory compliance.

  • Derivatization and Further Synthesis: The terminal hydroxyl group is a reactive site for subsequent reactions like esterification or etherification. GC-MS is the ideal tool to confirm the successful modification of the parent molecule.

The primary analytical challenge lies in the compound's polarity, conferred by the hydroxyl group, which can lead to peak tailing on standard non-polar GC columns. This guide will address this challenge through both chromatographic solutions and chemical derivatization strategies.[6][7]

Potential Reaction Pathways and Target Analytes

Understanding the potential chemistry of 2-(4-Methylphenoxy)ethanol is fundamental to designing an effective analytical method. The primary reaction of interest is its synthesis, but subsequent reactions involving the alcohol moiety are also common.

Williamson Ether Synthesis (Formation)

This is the most common industrial and laboratory method for preparing such ethers.[5][8] The reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide.[4][5]

  • Reactants: p-Cresol (4-methylphenol) and a 2-haloethanol (e.g., 2-chloroethanol).

  • Mechanism: A base deprotonates the phenolic hydroxyl group of p-cresol to form the p-methylphenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol.[5][9]

  • Potential By-products: Unreacted p-cresol, unreacted 2-haloethanol, and potentially small amounts of dialkylated products or elimination products, depending on reaction conditions.[8]

pCresol p-Cresol Phenoxide p-Methylphenoxide (Nucleophile) pCresol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product 2-(4-Methylphenoxy)ethanol Phenoxide->Product SN2 Attack Haloethanol 2-Chloroethanol (Electrophile) Haloethanol->Product Salt NaCl start Reaction Mixture lle Protocol 1: Liquid-Liquid Extraction start->lle extract Organic Extract lle->extract deriv Protocol 2: Silylation (Optional) extract->deriv gcms GC-MS Analysis extract->gcms Direct Injection derivatized Derivatized Sample deriv->derivatized derivatized->gcms Improved Chromatography data Raw Data (Chromatograms & Spectra) gcms->data interp Data Interpretation (Peak ID & Quantification) data->interp result Final Report interp->result

Sources

Application Notes: 2-(4-Methylphenoxy)ethanol as a Versatile Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenoxyethanol Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 2-(4-methylphenoxy)ethanol scaffold has emerged as a valuable synthon, offering a unique combination of properties that medicinal chemists can leverage to design novel therapeutics. Its structure, featuring a substituted aromatic ring linked to a primary alcohol via an ether bond, provides a versatile handle for molecular elaboration. This application note provides a comprehensive guide for researchers on the effective utilization of 2-(4-methylphenoxy)ethanol in synthetic drug discovery programs, with a focus on practical protocols and the underlying chemical principles.

Physicochemical Properties and Strategic Advantages

2-(4-Methylphenoxy)ethanol is a white to off-white solid with a molecular weight of 152.19 g/mol .[1] Its moderate lipophilicity, balanced by the presence of a hydroxyl group, makes it an attractive building block for modulating the solubility and membrane permeability of drug candidates. The p-methyl group on the phenyl ring can engage in beneficial hydrophobic interactions within target protein binding pockets, while the ether linkage provides metabolic stability.

Table 1: Physicochemical Properties of 2-(4-Methylphenoxy)ethanol

PropertyValueSource
Molecular FormulaC₉H₁₂O₂PubChem[1]
Molecular Weight152.19 g/mol PubChem[1]
CAS Number15149-10-7PubChem[1]
AppearanceWhite to off-white solid---
Melting Point39-42 °C---
Boiling Point265-267 °C---
SolubilitySoluble in methanol, ethanol, dichloromethane---

Core Synthetic Strategies: Activating the Synthon

The utility of 2-(4-methylphenoxy)ethanol as a synthon hinges on the selective activation of either the phenolic precursor for etherification or the terminal hydroxyl group for subsequent nucleophilic substitution.

Strategy 1: Williamson Ether Synthesis for Aryl Ether Formation

The most direct application of the phenoxy aspect of this synthon is through the Williamson ether synthesis. This involves the deprotonation of the corresponding phenol, p-cresol, followed by reaction with a suitable electrophile. While this method synthesizes the core structure, for drug discovery applications, it is often the pre-formed 2-(4-methylphenoxy)ethanol that is utilized.

A more relevant approach for drug discovery involves using 2-(4-methylphenoxy)ethanol as the nucleophile. The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then attacks an electrophilic carbon, forming a new ether linkage.

Protocol 1: Synthesis of a Model Aryl Ether via Williamson Ether Synthesis

This protocol details the synthesis of 1-(2-(4-methylphenoxy)ethoxy)-4-nitrobenzene, a model compound illustrating the nucleophilic character of the deprotonated alcohol of 2-(4-methylphenoxy)ethanol.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product R1 2-(4-Methylphenoxy)ethanol P 1-(2-(4-Methylphenoxy)ethoxy)-4-nitrobenzene R1->P 1. NaH, DMF, 0 °C to rt 2. 1-Fluoro-4-nitrobenzene R2 1-Fluoro-4-nitrobenzene R2->P Base NaH Solvent DMF

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • 2-(4-Methylphenoxy)ethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylphenoxy)ethanol (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Strategy 2: Activation of the Hydroxyl Group for Nucleophilic Substitution

To employ 2-(4-methylphenoxy)ethanol as an electrophilic synthon, the terminal hydroxyl group must be converted into a good leaving group. Common methods include conversion to a tosylate (OTs) or mesylate (OMs), or to an alkyl halide.

Protocol 2: Tosylation of 2-(4-Methylphenoxy)ethanol

This protocol describes the conversion of the hydroxyl group of 2-(4-methylphenoxy)ethanol to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent Sₙ2 reactions.

Reaction Scheme:

Tosylation_Reaction cluster_reactants Reactants cluster_product Product R1 2-(4-Methylphenoxy)ethanol P 2-(4-Methylphenoxy)ethyl tosylate R1->P TsCl, Pyridine, DCM, 0 °C to rt R2 p-Toluenesulfonyl chloride (TsCl) R2->P Base Pyridine or Et3N Solvent DCM

Caption: Tosylation of 2-(4-Methylphenoxy)ethanol.

Materials:

  • 2-(4-Methylphenoxy)ethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous pyridine or triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(4-methylphenoxy)ethanol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The product can be purified by recrystallization or flash column chromatography if necessary.

Application in the Synthesis of Beta-Blockers: A Case Study of Toliprolol

The 2-(4-methylphenoxy)ethanol synthon is particularly well-suited for the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Many beta-blockers share a common structural motif of an aryloxypropanolamine. Toliprolol, a beta-blocker, can be conceptually synthesized from 2-(4-methylphenoxy)ethanol.

Conceptual Retrosynthesis:

Retrosynthesis Toliprolol Toliprolol Intermediate1 Epoxide Intermediate Toliprolol->Intermediate1 Ring opening Amine Isopropylamine Toliprolol->Amine Synthon1 2-(4-Methylphenoxy)ethanol Intermediate1->Synthon1 Williamson Ether Synthesis Synthon2 Epichlorohydrin Intermediate1->Synthon2

Caption: Retrosynthetic analysis of Toliprolol.

Protocol 3: Conceptual Synthesis of Toliprolol

This protocol outlines a plausible synthetic route to Toliprolol starting from p-cresol, the precursor to our key synthon. This illustrates the integration of the Williamson ether synthesis strategy for constructing the core structure of a beta-blocker.

Step 1: Synthesis of 1-(Allyloxy)-4-methylbenzene

  • In a round-bottom flask, dissolve p-cresol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add allyl bromide (1.2 eq) and reflux the mixture for 6-8 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by distillation to obtain 1-(allyloxy)-4-methylbenzene.

Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol

  • Heat 1-(allyloxy)-4-methylbenzene neat at 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Purify the resulting 2-allyl-4-methylphenol by vacuum distillation.

Step 3: Oxidative Cleavage to an Aldehyde

  • Dissolve 2-allyl-4-methylphenol (1.0 eq) in a mixture of dichloromethane and methanol.

  • Cool to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen and add dimethyl sulfide (DMS) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction to isolate the intermediate aldehyde.

Step 4: Reduction to 2-(2-Hydroxy-5-methylphenyl)ethanol

  • Dissolve the aldehyde from the previous step in methanol.

  • Cool to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir at room temperature for 2 hours.

  • Quench the reaction and extract to isolate the diol.

Step 5: Formation of the Aryloxypropanolamine Moiety

This step is a standard procedure in beta-blocker synthesis.

  • React the phenolic diol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

  • The resulting epoxide is then opened by reaction with isopropylamine to yield Toliprolol.[2][3]

Conclusion

2-(4-Methylphenoxy)ethanol represents a highly adaptable and strategically valuable synthon in the drug discovery arsenal. Its straightforward activation through well-established synthetic methodologies allows for its incorporation into a diverse range of molecular scaffolds. The protocols outlined in this application note provide a practical framework for researchers to harness the potential of this versatile building block in the design and synthesis of novel therapeutic agents.

References

  • O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. [Link]

Sources

Application Notes and Protocols: The Role of 2-(4-Methylphenoxy)ethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Phenoxyalkanol Intermediate

In the continuous pursuit of novel and effective agrochemicals, the exploration of versatile chemical intermediates is paramount. 2-(4-Methylphenoxy)ethanol, a phenoxyalkanol, presents itself as a valuable building block in the synthesis of a variety of agrochemical active ingredients. Its structure, featuring a tolyl group linked to an ethanol moiety via an ether bond, offers several reactive sites for chemical modification. This allows for its incorporation into larger, more complex molecules with desired biological activities, particularly in the realm of herbicides.

The phenoxy functional group is a well-established pharmacophore in the agrochemical industry, most notably in the class of phenoxy herbicides such as MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D.[1][2][3] These herbicides function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[1] The structural similarity of 2-(4-Methylphenoxy)ethanol to the core of these herbicides makes it an attractive starting material for the synthesis of new herbicidal compounds.

These application notes will provide a comprehensive overview of the utility of 2-(4-Methylphenoxy)ethanol in agrochemical synthesis, with a specific focus on the preparation of a phenoxyacetic acid herbicide. Detailed protocols, mechanistic insights, and data interpretation are provided to guide researchers in this field.

Core Synthetic Strategy: From Phenoxyethanol to a Phenoxyacetic Acid Herbicide

The primary application of 2-(4-Methylphenoxy)ethanol in agrochemical synthesis is its conversion to a phenoxyacetic acid derivative. This transformation leverages the terminal hydroxyl group of the ethanol moiety. A common and efficient method to achieve this is through a two-step process: chlorination of the hydroxyl group followed by a Williamson ether synthesis with a haloacetic acid salt.

This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions. The resulting phenoxyacetic acid can then be further modified, for instance, by esterification, to modulate its properties such as solubility and uptake by the target weeds.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a phenoxyacetic acid herbicide from 2-(4-Methylphenoxy)ethanol.

Synthesis_Workflow A 2-(4-Methylphenoxy)ethanol C 1-Chloro-2-(4-methylphenoxy)ethane A->C Chlorination B Thionyl Chloride (SOCl₂) E 2-(4-Methylphenoxy)acetic Acid C->E Williamson Ether Synthesis D Sodium Chloroacetate F Acidification (HCl)

Caption: Synthetic pathway from 2-(4-Methylphenoxy)ethanol to a phenoxyacetic acid herbicide.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a phenoxyacetic acid herbicide using 2-(4-Methylphenoxy)ethanol as the starting material.

Protocol 1: Synthesis of 1-Chloro-2-(4-methylphenoxy)ethane

Objective: To convert the hydroxyl group of 2-(4-Methylphenoxy)ethanol to a chloride, creating a more reactive intermediate for the subsequent ether synthesis.

Materials:

  • 2-(4-Methylphenoxy)ethanol (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-Methylphenoxy)ethanol in anhydrous DCM.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add thionyl chloride to the reaction mixture at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(4-methylphenoxy)ethane.

Expected Outcome: A pale yellow oil. The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-(4-Methylphenoxy)acetic Acid

Objective: To synthesize the target phenoxyacetic acid herbicide via a Williamson ether synthesis.

Materials:

  • 1-Chloro-2-(4-methylphenoxy)ethane (1 equivalent)

  • Sodium chloroacetate (1.5 equivalents)

  • Potassium iodide (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2-(4-methylphenoxy)ethane and sodium chloroacetate in anhydrous DMF.

  • Add a catalytic amount of potassium iodide to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methylphenoxy)acetic acid.

Expected Outcome: A white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Expected Yields and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
1-Chloro-2-(4-methylphenoxy)ethaneC₉H₁₁ClO170.6385-95Pale yellow oil
2-(4-Methylphenoxy)acetic AcidC₉H₁₀O₃166.1770-85White to off-white solid

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The expected physical properties and spectral data for the intermediate and final product serve as benchmarks for successful synthesis. Furthermore, the purification methods outlined ensure the isolation of the target compound with high purity, which is crucial for its subsequent evaluation as an agrochemical.

Authoritative Grounding & Comprehensive References

The synthetic strategies and protocols presented are based on well-established principles of organic chemistry and are analogous to the synthesis of known phenoxy herbicides.[3] The use of 2-(4-Methylphenoxy)ethanol as a precursor for biologically active molecules is supported by the broader literature on the application of phenoxy derivatives in agrochemical and pharmaceutical research.[4][5]

References

  • Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Wikipedia. (2023, October 27). MCPA. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)ethanol. PubChem. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Retrieved January 3, 2026, from [Link]

  • The Production of Phenoxy Herbicides. (n.d.). Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Agrochemical surfactant compositions.
  • Google Patents. (n.d.). Agrochemical compositions.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ResearchGate. (n.d.). (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Agrochemicals. Retrieved January 3, 2026, from [Link]

  • DOKUMEN.PUB. (n.d.). Synthesis and Chemistry of Agrochemicals IV 9780841230910, 9780841215092, 0-8412-3091-9. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Novel compounds.
  • OUCI. (n.d.). Synthesis of New Agrochemicals. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction for the synthesis of substituted aryl ethers. Here, we move beyond basic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered when performing a Williamson ether synthesis with substituted phenols.

Q1: My Williamson ether synthesis with an electron-rich phenol is giving a messy reaction with multiple byproducts. What's going on?

A: Electron-rich phenols, particularly those with activating groups (e.g., -OH, -OR, -NH2) in the ortho or para positions, can lead to a significant side reaction: C-alkylation.[1][2] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, the desired reaction) and the electron-rich aromatic ring (C-alkylation).[1][2]

To favor O-alkylation, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic.[1][3] Protic solvents can solvate the phenoxide, potentially favoring C-alkylation.

  • Counter-ion: The nature of the counter-ion from the base can influence the O/C alkylation ratio. Larger, softer cations like cesium (from Cs₂CO₃) can sometimes favor O-alkylation.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.[4]

Q2: I'm seeing a significant amount of elimination product (an alkene) instead of my desired ether. How can I prevent this?

A: The Williamson ether synthesis is an Sₙ2 reaction, which always competes with the E2 elimination pathway.[1][5] This is especially problematic when using secondary or tertiary alkyl halides.[5][6][7] Since the phenoxide is a reasonably strong base, it can abstract a proton from the alkyl halide, leading to alkene formation.

To minimize elimination:

  • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide or a methyl halide.[6][8] These are much less prone to elimination.

  • Steric Hindrance: Avoid sterically hindered phenols or alkyl halides if possible, as this can favor elimination.[5]

  • Temperature Control: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at the lowest effective temperature is advisable. A typical range is 50-100 °C.[1]

Q3: My starting phenol is poorly soluble in the reaction solvent. What are my options?

A: Poor solubility can hinder the reaction rate. Here are a few strategies:

  • Solvent System: A mixture of solvents can sometimes be effective. For instance, a small amount of a co-solvent might be sufficient to dissolve the phenol.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions with solubility issues.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the phenoxide from an aqueous or solid phase into an organic phase where the alkyl halide is soluble, facilitating the reaction.[10]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a solid base like potassium carbonate can be highly effective, especially with microwave irradiation.[11][12]

Q4: Can I use an aryl halide as my electrophile to synthesize a diaryl ether?

A: Generally, no. The standard Williamson ether synthesis does not work with aryl halides as the electrophile.[6][13][14] The Sₙ2 reaction requires a backside attack on the carbon bearing the leaving group, which is sterically impossible for an sp²-hybridized carbon within an aromatic ring.[14] For the synthesis of diaryl ethers, an Ullmann condensation, which uses a copper catalyst, is the more appropriate method.[3][13]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic approaches to resolving them.

Problem 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Inefficient Deprotonation The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough or has degraded, this initial step will fail.Use a stronger base (e.g., NaH, KH) for less acidic phenols. For more acidic phenols (e.g., nitrophenols), a weaker base like K₂CO₃ or Cs₂CO₃ is often sufficient.[13] Ensure bases like NaH are fresh and have not been deactivated by moisture.[4]
Poor Leaving Group The Sₙ2 reaction rate is highly dependent on the quality of the leaving group.Use an alkyl iodide or bromide, as these are better leaving groups than chlorides. Alternatively, convert an alcohol to a tosylate or mesylate, which are excellent leaving groups.[6][15]
Reaction Temperature Too Low While high temperatures can promote side reactions, an insufficient temperature will result in a very slow or stalled reaction.Monitor the reaction by TLC. If no progress is observed, gradually increase the temperature. A typical range for these reactions is 50-100 °C.[1]
Moisture in the Reaction Water will quench the strong base and can hydrolyze the alkyl halide, leading to low yields.Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]
Problem 2: C-Alkylation as a Major Side Product
Potential Cause Explanation Suggested Solution
Electron-Rich Phenol Phenols with electron-donating groups have increased electron density on the aromatic ring, making it more susceptible to electrophilic attack.Modify the solvent system. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3][13]
Reaction Conditions High temperatures can sometimes favor C-alkylation.Run the reaction at a lower temperature and monitor for conversion.
Phase-Transfer Catalysis In some cases, PTC can enhance selectivity for O-alkylation by bringing the phenoxide into the organic phase.Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.[10]

Experimental Workflow & Protocol Optimization

A logical workflow is crucial for successfully troubleshooting and optimizing your Williamson ether synthesis.

G cluster_0 Reaction Planning cluster_1 Execution & Monitoring cluster_2 Troubleshooting A Select Substituted Phenol and Alkyl Halide B Choose Appropriate Base and Solvent A->B Consider pKa and solubility C Set up Reaction Under Inert Atmosphere B->C D Monitor Progress with TLC C->D E Low Yield? D->E F Side Products? E->F No G Optimize Temperature and Time E->G Yes H Re-evaluate Base/Solvent System F->H Yes J Work-up and Purify Product F->J No I Consider PTC or Alternative Alkylating Agent H->I

Caption: A systematic workflow for optimizing Williamson ether synthesis.

Detailed Step-by-Step Protocol: Synthesis of 4-Methoxytoluene from p-Cresol

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for different substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the p-cresol.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.[6] Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxytoluene.

The Underlying Mechanism: An Sₙ2 Reaction

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][6][13]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base abstracts proton Base B:⁻ Transition_State [Ar-O---R---X]⁻ᵟ Phenoxide->Transition_State Backside attack Conjugate_Acid B-H Alkyl_Halide R-X Alkyl_Halide->Transition_State Ether Ar-O-R Transition_State->Ether Halide X⁻ Transition_State->Halide Leaving group departs

Caption: The two-step mechanism of the Williamson ether synthesis.

References

Technical Support Center: Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the "why" behind the experimental choices.

Introduction to the Synthesis

The most common and robust method for synthesizing 2-(4-Methylphenoxy)ethanol is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of p-cresol to its corresponding phenoxide, which then acts as a nucleophile, attacking a 2-carbon electrophile such as 2-chloroethanol or ethylene oxide. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will help you identify and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-(4-Methylphenoxy)ethanol?

A1: The synthesis is typically achieved via the Williamson ether synthesis, which involves the reaction of a nucleophile and an electrophile.[3] The most common starting materials are:

  • Nucleophile Precursor: p-Cresol (4-methylphenol). A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic p-cresoxide.

  • Electrophile: A two-carbon unit with a good leaving group. The most common choices are 2-chloroethanol, 2-bromoethanol, or ethylene oxide. Ethylene carbonate can also be used.[4]

Q2: Which base is most effective for the deprotonation of p-cresol?

  • Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF or DMF) are highly effective.[1]

  • Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in a protic solvent or under phase-transfer conditions. However, the presence of water can lead to side reactions and reduced yields.

  • Carbonates: Weaker bases like potassium carbonate (K₂CO₃) can be used, but they often require higher temperatures and longer reaction times.

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted p-cresol. What are the likely causes?

A3: Unreacted p-cresol is a common issue and can stem from several factors:

  • Incomplete Deprotonation: The base may be old, hydrated, or used in an insufficient molar ratio. Ensure you use at least one equivalent of a strong base relative to p-cresol.

  • Inactive Electrophile: 2-Chloroethanol can degrade over time. Use a fresh bottle or distill it before use.

  • Presence of Water: Water will consume the base and can also react with the electrophile. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Low Reaction Temperature: The reaction may be too slow at room temperature. Gradually increasing the temperature to 50-80 °C can improve the reaction rate.

  • Insufficient Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the p-cresol spot is no longer visible.

Troubleshooting Guide: Identification and Mitigation of Byproducts

A successful synthesis of 2-(4-Methylphenoxy)ethanol relies on understanding and controlling the formation of potential byproducts. Below are common issues, their chemical origins, and strategies for resolution.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Q: My GC-MS analysis shows a peak with the same mass as my product, but it has a different retention time. What is this byproduct?

A: This is likely a C-alkylation product. The p-cresoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho-position of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-(2-hydroxyethyl)-4-methylphenol.[6]

  • Causality: C-alkylation is more prevalent in protic solvents and with less-coordinating counter-ions. High temperatures can also favor C-alkylation.

  • Identification:

    • GC-MS: The C-alkylated product will have the same molecular weight (152.19 g/mol ) as 2-(4-Methylphenoxy)ethanol but will likely have a different fragmentation pattern and retention time.[7]

    • ¹H NMR: Look for a more complex aromatic region compared to the symmetrical A'A'B'B' system of the desired product. The presence of three distinct aromatic proton signals would be indicative of the C-alkylated isomer. The methylene protons adjacent to the aromatic ring will also have a different chemical shift.

  • Mitigation Strategies:

    • Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.

    • Counter-ion: Using a potassium salt (e.g., from KH or K₂CO₃) can sometimes favor O-alkylation over a sodium salt.

    • Temperature Control: Avoid excessively high reaction temperatures.

Issue 2: Formation of Higher Molecular Weight Byproducts

Q: I am observing peaks in my analysis that correspond to the addition of multiple ethoxy units. How can this be avoided?

A: This is due to the over-reaction of your desired product with the electrophile, leading to the formation of di- and poly-ethoxylated byproducts, such as 2-(2-(4-methylphenoxy)ethoxy)ethanol.

  • Causality: The hydroxyl group of the product, 2-(4-Methylphenoxy)ethanol, can be deprotonated by the base in the reaction mixture. The resulting alkoxide is also a potent nucleophile and can react with another molecule of the electrophile (e.g., ethylene oxide or 2-chloroethanol). This is particularly problematic when using ethylene oxide as the electrophile.

  • Identification:

    • GC-MS: Look for peaks with molecular weights corresponding to the addition of one or more ethylene glycol units (e.g., M+44, M+88).

    • ¹H NMR: The presence of a more complex spectrum with additional signals in the 3.5-4.5 ppm region, corresponding to the additional -OCH₂CH₂O- protons, is indicative of these byproducts.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of p-cresol relative to the electrophile to ensure the electrophile is consumed before it can react with the product.

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Choice of Electrophile: This side reaction is less pronounced when using 2-chloroethanol compared to ethylene oxide.

Issue 3: Low Yield and Presence of Volatile Impurities

Q: My overall yield is low, and I suspect I am losing material to volatile byproducts. What could be happening?

A: A likely cause is the base-catalyzed elimination of your electrophile, especially if you are using 2-chloroethanol.[4]

  • Causality: The base in your reaction can abstract a proton from 2-chloroethanol, leading to an E2 elimination to form ethylene oxide.[8] This is more likely at higher temperatures and with sterically hindered bases.

  • Identification:

    • Reaction Monitoring: The formation of a volatile byproduct like ethylene oxide can be difficult to detect directly without specialized equipment. A low yield of the desired product without significant amounts of other non-volatile byproducts is a strong indicator.

  • Mitigation Strategies:

    • Temperature Control: Maintain a moderate reaction temperature (50-80 °C).

    • Base Selection: Use a non-hindered base. For example, using sodium hydride is preferable to potassium tert-butoxide if elimination is a concern.

    • Order of Addition: Add the 2-chloroethanol to the pre-formed phenoxide solution to ensure it preferentially reacts in an SN2 fashion.

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes under different reaction conditions to guide your experimental design.

Base Electrophile Solvent Temp (°C) Expected Yield Major Byproducts
NaH2-ChloroethanolTHF6085-95%Unreacted p-cresol
K₂CO₃2-ChloroethanolDMF10070-85%C-alkylation product, Unreacted p-cresol
NaOHEthylene OxideWater5060-75%Poly-ethoxylated products
NaHEthylene Carbonate(neat)15080-90%Di-ethoxylated product

Experimental Protocols

Protocol 1: High-Yield Synthesis using 2-Chloroethanol

This protocol is optimized for high yield and minimal byproduct formation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to anhydrous DMF in an oven-dried round-bottom flask.

  • Phenoxide Formation: Cool the suspension to 0 °C and add a solution of p-cresol (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2-(4-Methylphenoxy)ethanol.

Visualizations

Reaction Workflow

Synthesis_Workflow p_cresol p-Cresol phenoxide p-Cresoxide p_cresol->phenoxide Deprotonation base Base (e.g., NaH) base->phenoxide reaction SN2 Reaction (DMF, 70°C) phenoxide->reaction electrophile Electrophile (e.g., 2-Chloroethanol) electrophile->reaction crude_product Crude Product reaction->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product 2-(4-Methylphenoxy)ethanol purification->final_product

Caption: General workflow for the synthesis of 2-(4-Methylphenoxy)ethanol.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product unreacted_sm Unreacted p-Cresol? start->unreacted_sm isomeric_impurity Isomeric Impurity (Same Mass)? start->isomeric_impurity high_mw_impurity Higher MW Impurity? start->high_mw_impurity unreacted_sm->isomeric_impurity No cause_incomplete_reaction Cause: Incomplete Reaction - Inactive Base/Electrophile - Water Presence - Low Temp/Short Time unreacted_sm->cause_incomplete_reaction Yes isomeric_impurity->high_mw_impurity No cause_c_alkylation Cause: C-Alkylation - Protic Solvent - High Temperature isomeric_impurity->cause_c_alkylation Yes cause_overreaction Cause: Over-ethoxylation - Incorrect Stoichiometry - Using Ethylene Oxide high_mw_impurity->cause_overreaction Yes solution_incomplete_reaction Solution: - Use fresh reagents - Anhydrous conditions - Increase Temp/Time cause_incomplete_reaction->solution_incomplete_reaction solution_c_alkylation Solution: - Use aprotic solvent (DMF) - Control temperature cause_c_alkylation->solution_c_alkylation solution_overreaction Solution: - Adjust stoichiometry - Slow addition of electrophile cause_overreaction->solution_overreaction

Sources

Technical Support Center: Purification of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of crude 2-(4-Methylphenoxy)ethanol.

Introduction

Welcome to the technical support guide for 2-(4-Methylphenoxy)ethanol. This document is designed for researchers, chemists, and drug development professionals who are working with and require high-purity 2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether.[1][2] Synthesized typically via a Williamson ether synthesis or related methods, the crude product often contains unreacted starting materials, byproducts, and residual solvents. Selecting the appropriate purification strategy is critical to achieving the desired specifications for downstream applications.

This guide provides field-proven insights and detailed protocols in a troubleshooting and FAQ format to address common challenges encountered during the purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 2-(4-Methylphenoxy)ethanol.

Q1: What are the most common impurities in crude 2-(4-Methylphenoxy)ethanol?

A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis from p-cresol and a 2-haloethanol, common impurities include:

  • Unreacted p-cresol: Often the most significant impurity. Its phenolic nature makes it more acidic than the desired product.

  • 1,2-Bis(4-methylphenoxy)ethane: A potential byproduct from the reaction of the product with another molecule of the p-cresol salt.

  • Unreacted 2-haloethanol or ethylene glycol: Residual starting materials.

  • Inorganic salts: Byproducts from the reaction (e.g., NaCl, KBr) that are typically removed during an aqueous workup.

  • Residual Solvents: From the reaction or workup steps (e.g., DMF, DMSO, ethanol, toluene).

Q2: How do I choose the best primary purification technique?

A2: The choice depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: Ideal for removing small to moderate amounts of impurities, especially if the crude product is a solid. Given that 2-(4-Methylphenoxy)ethanol has a melting point of approximately 39.4°C, it is a solid at or slightly below standard room temperature, making recrystallization a highly viable method.[1]

  • Vacuum Distillation: Excellent for larger scales and for removing non-volatile impurities or starting materials with significantly different boiling points. The boiling point of 2-(4-Methylphenoxy)ethanol is high (~261°C), necessitating vacuum distillation to prevent thermal decomposition.[1]

  • Column Chromatography: Best for removing impurities with very similar polarities to the product when high purity (>99.5%) is essential. It is generally used for smaller scales or as a final polishing step due to cost and complexity.

The following flowchart provides a general decision-making framework:

G start Crude 2-(4-Methylphenoxy)ethanol check_impurities Assess Impurity Profile (TLC, GC-MS, NMR) start->check_impurities is_p_cresol_high High p-cresol content? check_impurities->is_p_cresol_high wash_step Aqueous Base Wash (e.g., dilute NaOH) to remove acidic p-cresol is_p_cresol_high->wash_step Yes main_method Select Primary Method is_p_cresol_high->main_method No wash_step->main_method recrystallization Recrystallization main_method->recrystallization Solid crude, moderate impurities distillation Vacuum Distillation main_method->distillation Liquid/oily crude, non-volatile impurities chromatography Column Chromatography main_method->chromatography Trace, similar polarity impurities check_purity Assess Purity >99%? recrystallization->check_purity distillation->check_purity chromatography->check_purity check_purity->chromatography No, needs polishing final_product High-Purity Product check_purity->final_product Yes

Caption: Purification strategy decision workflow.

Q3: How can I assess the purity of my 2-(4-Methylphenoxy)ethanol sample?

A3: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile impurities. It provides both retention time and mass spectral data for confident peak identification.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust method for purity analysis, especially for non-volatile impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is often effective.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (39.4°C) indicates high purity.[1] Impurities typically broaden and depress the melting point range.[6]

Part 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during your purification experiments.

Recrystallization Issues

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated and cooled too rapidly.

  • Causality: The product's low melting point (~39.4°C) makes it susceptible to oiling out, especially in higher-boiling point solvents.[1]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

    • If it persists, consider switching to a lower-boiling point solvent system. A mixed solvent system, like ethanol/water or hexane/ethyl acetate, can be effective.[7][8]

Q: I have a very low yield after recrystallization. What went wrong?

A: Low yield is a common issue with several potential causes.

G start Low Recrystallization Yield cause1 Too Much Solvent Used start->cause1 cause2 Premature Crystallization During Hot Filtration start->cause2 cause3 Incomplete Crystallization (Insufficient Cooling) start->cause3 cause4 Product is Too Soluble in Cold Solvent start->cause4 sol1 Solution: Concentrate the filtrate and cool again to recover a second crop of crystals. cause1->sol1 sol2 Solution: Use a pre-heated funnel and flask. Add a slight excess of hot solvent before filtering. cause2->sol2 sol3 Solution: Ensure cooling in an ice-water bath for at least 30 minutes. cause3->sol3 sol4 Solution: Change to a solvent in which the product is less soluble, or use a mixed-solvent system. cause4->sol4

Sources

troubleshooting low yield in the O-alkylation of p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Alkylation of p-Cresol

Welcome to the technical support hub for the O-alkylation of p-cresol. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this common yet nuanced ether synthesis. Here, we move beyond simple protocols to diagnose issues based on fundamental mechanistic principles, helping you not only to solve your immediate problem but also to build a more robust process.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield of my desired O-alkylated p-cresol ether. What are the most common reasons for this?

Low yield in a Williamson ether synthesis involving a phenoxide is typically traced back to three primary issues:

  • Incomplete Deprotonation: The reaction requires the formation of the p-cresolate anion to act as a nucleophile. If the base is not strong enough or is used in insufficient quantity, a significant portion of the p-cresol will remain unreacted.

  • Competition from C-Alkylation: The p-cresolate anion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho to the hydroxyl group). This competition is a major source of yield loss, leading to undesired 2-alkyl-4-methylphenol isomers.[1]

  • Side Reactions of the Alkylating Agent: The alkylating agent can undergo elimination (E2 reaction), especially if it is a secondary or tertiary halide, which competes with the desired substitution (SN2) pathway.[2][3]

We will address how to diagnose and solve each of these issues in the Troubleshooting Hub below.

Q2: What is the fundamental difference between O- and C-alkylation and why does it happen?

The phenoxide ion exists as a resonance hybrid, with negative charge density delocalized onto the oxygen atom and the ortho and para carbons of the aromatic ring.

  • O-alkylation is the attack from the oxygen atom, leading to the desired ether product. This is generally the kinetically favored pathway.

  • C-alkylation involves the attack from the ortho carbon, which disrupts the ring's aromaticity to form a cyclohexadienone intermediate (a keto-tautomer) before re-aromatizing.[1] This pathway is often favored under thermodynamic control or when the oxygen atom is sterically or electronically hindered.

The reaction conditions, particularly the choice of solvent, base, and counter-ion, critically determine the ratio of O- to C-alkylation.[1][4]

Troubleshooting Hub: A Deeper Dive

This section provides detailed solutions to specific experimental observations. Use the following flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart start Low Yield Observed issue1 High % of Unreacted p-Cresol? start->issue1 issue2 Isomeric Byproduct Detected? (e.g., by GC/MS, NMR) issue1->issue2 No sol1a A) Incomplete Deprotonation - Use stronger base (e.g., NaH) - Ensure stoichiometric amount of base - Use anhydrous conditions issue1->sol1a Yes issue3 Alkene Byproduct Detected? (from alkyl halide) issue2->issue3 No sol2 C-Alkylation is Occurring - Change solvent (see Table 1) - Modify base/counter-ion - Lower reaction temperature issue2->sol2 Yes issue3->start No (Re-evaluate other parameters) sol3 E2 Elimination is Competing - Use a primary alkyl halide - Use a less sterically hindered base - Lower reaction temperature issue3->sol3 Yes sol1b B) Poor Alkylating Agent - Check reactivity (I > Br > Cl) - Use a primary halide

Caption: Troubleshooting logic for low-yield O-alkylation.

Problem A & B: High Percentage of Unreacted p-Cresol

If you observe a large amount of your starting material after the reaction, the issue lies with either the formation of the nucleophile or the reactivity of the electrophile.

Causality: The SN2 mechanism of the Williamson ether synthesis requires a potent nucleophile (the cresolate) to attack the alkyl halide.[3] If the cresolate is not formed efficiently, the reaction rate will be negligible.

Solutions:

  • Base Selection: Ensure your base is strong enough to fully deprotonate the phenol (pKa ~10). While KOH or K₂CO₃ can be effective, they introduce water, which can hinder the reaction. For more robust deprotonation, consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH irreversibly deprotonates the alcohol, driving the equilibrium forward.[3]

  • Anhydrous Conditions: Water can solvate the phenoxide, reducing its nucleophilicity. Ensure your solvent and reagents are dry, especially when using highly reactive bases like NaH.

  • Alkylating Agent Reactivity: The leaving group is critical. The order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride and getting poor conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

Problem C: Significant C-Alkylation Byproduct Detected

This is the most common issue in phenol alkylations. The key is to manipulate the reaction environment to favor attack by the oxygen atom.

Causality: The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory and solvent effects. The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ortho-carbon is "softer." The solvent's ability to solvate the cation and the phenoxide dictates which site is more available for reaction.[1]

O_vs_C_Alkylation cluster_cresol p-Cresol Deprotonation cluster_pathways Competitive Pathways p_cresol p-Cresol base Base (e.g., K₂CO₃) p_cresol->base + p_cresolate p-Cresolate Anion (Ambident Nucleophile) base->p_cresolate O_alk O-Alkylation (Kinetic Product) p_cresolate->O_alk Attack from Oxygen C_alk C-Alkylation (Thermodynamic Product) p_cresolate->C_alk Attack from Ring Carbon alkyl_halide Alkyl Halide (R-X) alkyl_halide->O_alk alkyl_halide->C_alk

Caption: O- vs. C-alkylation pathways for the p-cresolate anion.

Solutions:

  • Solvent Choice is Critical: This is the most powerful lever you can pull.

    • To Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][2][6] These solvents are poor at solvating the "naked" phenoxide anion, leaving the highly electronegative oxygen atom exposed and highly nucleophilic. They effectively solvate the cation, reducing ion-pairing and further enhancing the oxygen's reactivity.[1]

    • Conditions that Favor C-Alkylation (to be avoided): Protic solvents (e.g., water, ethanol) strongly solvate the oxygen atom of the phenoxide through hydrogen bonding. This shields the oxygen, making the carbon atoms of the ring more competitive nucleophiles.[1]

  • Use Phase Transfer Catalysis (PTC): PTC is an excellent technique for promoting O-alkylation. A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the aqueous/solid phase into the organic phase where the alkyl halide resides.[7][8] In the organic phase, the phenoxide is poorly solvated and highly reactive, leading to clean and high-yield O-alkylation.[9][10]

Table 1: Influence of Reaction Parameters on O- vs. C-Alkylation Selectivity

ParameterCondition Favoring O-Alkylation Condition Favoring C-Alkylation Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Ethanol, Methanol)Protic solvents shield the oxygen atom via H-bonding, exposing the ring carbons.[1][11]
Counter-ion Large, soft cations (K⁺, Cs⁺, R₄N⁺)Small, hard cations (Li⁺, Na⁺)Large cations increase the dissociation of the ion pair, freeing the oxygen anion.
Temperature Lower TemperaturesHigher TemperaturesO-alkylation is often kinetically controlled; C-alkylation can be thermodynamically favored.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using K₂CO₃ in DMF

This protocol is a robust starting point for achieving high O-alkylation selectivity.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of p-cresol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add the primary alkyl halide (e.g., 1-bromobutane, 1.1 eq.) dropwise.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the p-cresol is consumed (typically 2-8 hours).[2]

  • Workup: Cool the mixture to room temperature. Pour into a separatory funnel containing water (3x the volume of DMF) and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1M NaOH to remove any unreacted p-cresol, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: High-Yield O-Alkylation using Phase Transfer Catalysis (PTC)

This method is often faster and provides excellent yields, avoiding harsh anhydrous conditions.[9]

  • Setup: To a round-bottom flask, add p-cresol (1.0 eq.), the alkyl halide (1.1 eq.), and a solvent like toluene or dichloromethane.

  • Reagents: Add an aqueous solution of NaOH or KOH (50% w/w, 3.0 eq.) and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).

  • Reaction: Stir the biphasic mixture vigorously at 50-70 °C. The vigorous stirring is essential to maximize the interfacial area. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture and separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which is often pure enough for many applications.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

  • CSIC (Consejo Superior de Investigaciones Científicas). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PTC Organics, Inc. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. [Link]

  • Gómez-Lopera, S. A., et al. (2019). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Physical Organic Chemistry. [Link]

  • Sasson, Y., & Bilman, N. (2002). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 124(44), 13152-13160. [Link]

  • Reddit r/chemhelp. Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

  • Scribd. Williamson Synthesis Lab Report. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • MiraCosta College. (2012). Experiment 4. Williamson Ether Synthesis. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. [Link]

  • Oxford Instruments. Benchtop NMR for Educational Experiments: Williamson Ether Synthesis Reaction. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • AIChE Proceedings. (2018). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

  • ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]

  • RSC Publishing. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]

Sources

Technical Support Center: Synthesis of Aryl Ethers using 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl ethers using 2-chloroethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sometimes challenging reaction. As Senior Application Scientists, we have compiled this resource based on a deep understanding of the reaction's nuances and extensive experience in troubleshooting common issues. Our goal is to provide you with not just solutions, but also the underlying principles to empower your synthetic endeavors.

Introduction: The Williamson Ether Synthesis with 2-Chloroethanol

The synthesis of aryl ethers using 2-chloroethanol, a variation of the classic Williamson ether synthesis, is a fundamental transformation in organic chemistry.[1][2][3] It involves the reaction of a phenoxide, generated from a phenol and a base, with 2-chloroethanol to form the desired aryl 2-hydroxyethyl ether. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to the versatile handle provided by the terminal hydroxyl group.

However, the presence of the hydroxyl group in 2-chloroethanol and the reactivity of the chloro- and hydroxy- functionalities can lead to several side reactions, complicating the synthesis and purification of the desired product. This guide will address the most common challenges and provide you with the knowledge to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of a dimeric by-product. What is happening and how can I prevent it?

Answer:

This is a very common issue and is most likely due to the formation of 1,4-dioxane or a related diether. There are two primary pathways for this side reaction:

  • Self-condensation of 2-chloroethanol: Under basic conditions, the hydroxyl group of one molecule of 2-chloroethanol can be deprotonated, and the resulting alkoxide can then attack another molecule of 2-chloroethanol, leading to the formation of 2-(2-chloroethoxy)ethanol. This can further react to form 1,4-dioxane.[4][5]

  • Reaction of the product with another molecule of 2-chloroethanol: The hydroxyl group of your desired aryl 2-hydroxyethyl ether product can also be deprotonated by the base, and this newly formed alkoxide can then react with another equivalent of 2-chloroethanol.

Troubleshooting Strategies:

  • Control the Stoichiometry: Use a slight excess of the phenol relative to 2-chloroethanol (e.g., 1.1 to 1 equivalents). This will ensure that the 2-chloroethanol is the limiting reagent and minimizes its chances of self-reacting.

  • Slow Addition of 2-Chloroethanol: Adding the 2-chloroethanol slowly to the reaction mixture containing the phenoxide will maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant phenoxide.

  • Choice of Base: A weaker base can sometimes be beneficial. While a strong base is needed to deprotonate the phenol, an excessively strong base or a large excess can promote the deprotonation of the less acidic hydroxyl group of 2-chloroethanol or the product.

Table 1: Impact of Base on Dimerization

BaseStrength (pKa of conjugate acid)ObservationsRecommendations
Sodium Hydroxide (NaOH)~15.7Strong base, can lead to significant side reactions if not used carefully.Use in stoichiometric amounts. Consider a phase-transfer catalyst.[6][7]
Potassium Carbonate (K2CO3)~10.3Milder base, often a good choice to minimize side reactions.[8]May require higher temperatures and longer reaction times.
Sodium Hydride (NaH)~36Very strong base, can easily deprotonate all hydroxyl groups, leading to complex mixtures.[9]Generally not recommended for this specific transformation unless under very controlled conditions.
Question 2: I am observing the formation of a significant amount of a diaryl ether. What is the cause and how can I avoid it?

Answer:

The formation of a diaryl ether (Ar-O-Ar) is indicative of a competing reaction pathway, likely an Ullmann-type condensation, especially if you are using a copper catalyst or high temperatures.[10][11][12] While the Williamson ether synthesis is the primary intended reaction, under certain conditions, two molecules of the phenoxide can couple.

Troubleshooting Strategies:

  • Temperature Control: Avoid excessively high reaction temperatures. The Williamson ether synthesis with 2-chloroethanol can typically be carried out at moderate temperatures (e.g., 60-100 °C). Higher temperatures can promote side reactions.[10]

  • Avoid Unnecessary Catalysts: Unless you are working with a particularly deactivated phenol, a copper catalyst is generally not required and can promote the undesired Ullmann coupling.[10][11]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally good choices as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[8][13]

Question 3: My reaction is very slow and I have a low yield of the desired product. What can I do to improve the reaction rate and conversion?

Answer:

Slow reaction rates and low yields can be attributed to several factors, from the choice of reagents and conditions to the nature of your starting materials.

Troubleshooting Strategies:

  • Base Selection and Stoichiometry: Ensure you are using at least one full equivalent of a suitable base to completely deprotonate the phenol. Incomplete deprotonation will result in a lower concentration of the active nucleophile. For less reactive phenols, a stronger base like sodium hydroxide might be necessary.

  • Solvent: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they accelerate the rate of this SN2 reaction.[13] Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity.

  • Phase-Transfer Catalysis: If you are using an aqueous base (like 50% NaOH), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) can be highly effective.[6][7] The PTC transports the hydroxide ion into the organic phase and the phenoxide ion into the organic phase, facilitating the reaction.

  • Temperature: While excessively high temperatures can lead to side reactions, a moderate increase in temperature can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific substrates.

  • Purity of Reagents: Ensure your phenol is pure and your 2-chloroethanol has not decomposed. Old bottles of 2-chloroethanol can contain acidic impurities that will quench the base.

Experimental Protocol: A General Procedure with a Phase-Transfer Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), toluene (5-10 mL/mmol of phenol), and tetrabutylammonium bromide (0.05 eq.).

  • Add a 50% aqueous solution of sodium hydroxide (1.2 eq.) and stir the mixture vigorously for 30 minutes at room temperature.

  • Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 4: I am seeing the formation of a styrene derivative. How is this possible?

Answer:

The formation of a styrene derivative (Ar-O-CH=CH2) is due to an elimination reaction (E2) competing with the desired substitution reaction (SN2).[1][13][14] The base in the reaction mixture can abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol, leading to the elimination of HCl and the formation of ethylene oxide. The phenoxide can then attack the ethylene oxide, and subsequent dehydration of the resulting alcohol can lead to the vinyl ether. A more direct, though less common, pathway is the direct elimination from the aryl 2-chloroethyl ether intermediate.

Troubleshooting Strategies:

  • Use a Less Hindered Base: A bulky base is more likely to act as a base rather than a nucleophile and can promote elimination.[2][15] A smaller base like sodium hydroxide or potassium carbonate is generally preferred.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side product.

  • Solvent Choice: Less polar solvents can sometimes favor substitution over elimination.[16]

Diagram 1: Desired SN2 Pathway vs. Competing E2 Pathway

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Elimination Phenoxide Ar-O⁻ TransitionState_SN2 [Ar-O---CH₂(Cl)---CH₂-OH]⁻ Phenoxide->TransitionState_SN2 Nucleophilic Attack Chloroethanol Cl-CH₂-CH₂-OH Chloroethanol->TransitionState_SN2 Product Ar-O-CH₂-CH₂-OH (Aryl 2-hydroxyethyl ether) TransitionState_SN2->Product Cl⁻ leaving group Base B⁻ TransitionState_E2 [B---H---CH(Cl)---CH₂-OH]⁻ Base->TransitionState_E2 Proton Abstraction Chloroethanol_E2 Cl-CH₂-CH₂-OH Chloroethanol_E2->TransitionState_E2 EthyleneOxide Ethylene Oxide TransitionState_E2->EthyleneOxide Concerted Elimination

Caption: SN2 vs. E2 pathways in aryl ether synthesis.

Visualizing the Key Side Reactions

To further clarify the potential pitfalls in this synthesis, the following diagram illustrates the main reaction and the most common side reactions.

Diagram 2: Reaction Network of Aryl Ether Synthesis with 2-Chloroethanol

G Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base MainProduct Desired Product Ar-O-CH₂-CH₂-OH Phenoxide->MainProduct + Cl-CH₂-CH₂-OH (SN2) DiarylEther Diaryl Ether Ar-O-Ar Phenoxide->DiarylEther + Ar-O⁻ (High Temp/Cu) Chloroethanol Cl-CH₂-CH₂-OH Dioxane 1,4-Dioxane Chloroethanol->Dioxane + Base (Self-condensation) Dimer Dimeric By-product Ar-O-CH₂-CH₂-O-CH₂-CH₂-OH MainProduct->Dimer + Cl-CH₂-CH₂-OH + Base StyreneDeriv Styrene Derivative Ar-O-CH=CH₂ MainProduct->StyreneDeriv - H₂O (Elimination)

Caption: Key reactions in aryl ether synthesis.

Summary and Key Takeaways

The synthesis of aryl ethers using 2-chloroethanol is a powerful method, but careful control of reaction conditions is crucial for success.

  • Stoichiometry is Key: Use a slight excess of the phenol to minimize self-condensation of 2-chloroethanol.

  • Choose Your Base Wisely: A moderately strong base like potassium carbonate or sodium hydroxide is often sufficient. Avoid overly strong bases unless necessary.

  • Control the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to disfavor elimination and other side reactions.

  • Leverage Phase-Transfer Catalysis: For biphasic reactions, a PTC can dramatically improve reaction rates and yields.[6][7]

  • Monitor Your Reaction: Use TLC or LC-MS to track the progress of your reaction and identify the formation of any side products early on.

By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your aryl ether syntheses.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • Method for synthesizing 1,4-dioxane.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • E2 Elimination vs Sn2 Substitution. The Organic Chemistry Tutor (YouTube). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. ACS Publications. [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • E2 reactions. Khan Academy. [Link]

  • How 1,4-Dioxane is Manufactured and Used in Various Industries. Aclarity. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]

  • 1,4-Dioxane. Wikipedia. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. NCBI. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Whitewater. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylphenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenoxy)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced Williamson ether synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction outcomes.

The synthesis of 2-(4-Methylphenoxy)ethanol is typically achieved via the Williamson ether synthesis, a robust SN2 reaction between the sodium or potassium salt of p-cresol (4-methylphenol) and an alkylating agent like 2-chloroethanol or 2-bromoethanol.[1][2][3] While straightforward in principle, achieving high yield and purity requires careful control over several key parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the common causes and how can I improve it?

Low yield is the most frequent challenge in this synthesis.[4][5] The root cause often lies in one of three areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.

Causality Analysis & Solutions:

  • Inadequate Deprotonation: The first step, the formation of the 4-methylphenoxide, is critical. If p-cresol is not fully deprotonated, it cannot act as a nucleophile, leading to a large amount of unreacted starting material.

    • Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture.[4] Water will consume strong bases like sodium hydride (NaH) or hydrolyze the desired phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Base Strength & Quality: For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient.[6] However, ensure the base is of high quality. For instance, NaH should be a fine, free-flowing powder; a gray, clumpy appearance suggests deactivation.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions.[4] For this specific synthesis, a temperature range of 60-100 °C is generally effective.[1] We recommend starting at a lower temperature (~70 °C) and monitoring the reaction by Thin-Layer Chromatography (TLC) before considering an increase.

    • Solvent Choice: Protic solvents (like ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[1] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are superior as they solvate the cation (Na⁺ or K⁺) but leave the nucleophile "naked" and highly reactive.[1][6][7]

  • Inefficient Mixing/Solubility: If the reactants are not adequately solubilized or mixed, the reaction will be slow and incomplete. This is particularly relevant in heterogeneous reactions (e.g., using solid K₂CO₃).

    • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), a phase-transfer catalyst is essential.[8] A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[1][9][10]

Below is a workflow to systematically troubleshoot low yields.

G start Low Yield Observed check_sm TLC/GC Analysis: Significant Unreacted p-Cresol? start->check_sm check_bp TLC/GC Analysis: Unknown Byproducts? check_sm->check_bp No cause_deprot Potential Cause: Incomplete Deprotonation check_sm->cause_deprot Yes cause_reagents Potential Cause: Suboptimal Conditions check_sm->cause_reagents Yes cause_calt Potential Cause: C-Alkylation check_bp->cause_calt Yes cause_ealt Potential Cause: Bis-Etherification check_bp->cause_ealt Yes end Consult Further Literature for Specific Substrate Issues. check_bp->end No, Yield Still Low sol_base 1. Verify Base Potency & Stoichiometry. 2. Ensure Anhydrous Conditions. 3. Increase Reaction Time/Temp. cause_deprot->sol_base Solution sol_conditions 1. Switch to Polar Aprotic Solvent (DMF). 2. Add Phase-Transfer Catalyst (TBAB). 3. Optimize Temperature (70-90°C). cause_reagents->sol_conditions Solution sol_calt Modify Solvent/Counter-ion to Favor O-Alkylation. cause_calt->sol_calt Solution sol_ealt Use Stoichiometric Control (≤1.1 eq. Alkylating Agent). cause_ealt->sol_ealt Solution

Caption: A workflow for troubleshooting low reaction yields.

Question 2: I'm observing significant amounts of unreacted p-cresol in my final product. What went wrong?

This is a clear indication of an incomplete reaction. The primary culprits are:

  • Insufficient Base: Ensure you are using at least one full equivalent of base relative to the p-cresol. In practice, using a slight excess (1.1-1.2 equivalents) can help drive the initial deprotonation to completion.

  • Short Reaction Time: Williamson ether syntheses can take anywhere from 1 to 18 hours.[4][11] Monitor the disappearance of the p-cresol spot on a TLC plate to determine the optimal reaction time. Do not stop the reaction based on a fixed duration without analytical confirmation.

  • Low Temperature: If the reaction temperature is too low, the activation energy for the SN2 step may not be overcome, leading to a stalled or extremely slow reaction.

Question 3: My analysis shows an unexpected byproduct with a higher molecular weight. What could it be?

The most likely high-molecular-weight byproduct is 1,2-bis(4-methylphenoxy)ethane . This arises if the hydroxyl group of your desired product, 2-(4-methylphenoxy)ethanol, is itself deprotonated and reacts with a second molecule of the alkylating agent (e.g., 2-chloroethanol).

Mitigation Strategy: This side reaction is favored when a large excess of the alkylating agent and/or base is used. To minimize its formation, use the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents). Add the alkylating agent slowly to the solution of the formed phenoxide to maintain its low concentration throughout the reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the optimal base for deprotonating p-cresol in this synthesis?

The choice of base depends on the solvent, cost, and safety considerations.

BaseSolvent SystemProsCons
NaOH / KOH Aqueous/Organic (with PTC) or AlcoholsInexpensive, readily available.Requires a phase-transfer catalyst (PTC) for efficient reaction in non-alcoholic organic solvents.[6]
K₂CO₃ / Cs₂CO₃ Polar Aprotic (DMF, Acetonitrile)Milder, easier to handle than hydrides. Good for aryl ethers.[6]Slower reaction rates, often requires higher temperatures.
NaH / KH Anhydrous Aprotic (THF, DMF)Very strong, drives deprotonation to completion; byproduct (H₂) is inert and leaves the system.[2][12]Highly reactive, pyrophoric, requires strictly anhydrous conditions and careful handling.[4]

Recommendation: For laboratory-scale synthesis, using KOH in DMF or a NaOH/Toluene system with TBAB as a phase-transfer catalyst provides an excellent balance of reactivity, safety, and cost-effectiveness.

Question 2: Which solvent system is best for this reaction?

Solvent choice is critical for the SN2 mechanism.[7]

  • Highly Recommended: Polar aprotic solvents like DMF, DMSO, and acetonitrile .[1] These solvents excel at solvating the cation (e.g., Na⁺) while poorly solvating the phenoxide anion. This "un-shielded" anion is a more potent nucleophile, leading to faster reaction rates.[7]

  • Acceptable: Ethereal solvents like THF are often used, especially when strong bases like NaH are employed.[2]

  • Avoid: Protic solvents (e.g., ethanol, water) should generally be avoided as the primary solvent because they can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity.[1]

Question 3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is used in heterogeneous reaction mixtures where the nucleophile and the substrate are in different phases.[9]

Mechanism of Action: In a typical setup with aqueous NaOH and an organic solvent (like toluene) containing the 2-chloroethanol, the 4-methylphenoxide is formed in the aqueous layer. The quaternary ammonium cation from the PTC pairs with the phenoxide anion, creating an ion pair with sufficient organic character to be soluble in the organic phase. This "transfers" the nucleophile into the organic phase where it can react with the 2-chloroethanol.[9]

When to Use It: A PTC is essential when using an inorganic base (like NaOH or K₂CO₃) with a water-immiscible organic solvent. It is one of the most effective ways to improve reaction rates and yields under these conditions.[1][10]

G cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) cluster_2 p_cresol p-Cresol naoh NaOH phenoxide [4-Methylphenoxide]⁻ Na⁺ ptc_ion_pair [4-Methylphenoxide]⁻ Q⁺ phenoxide->ptc_ion_pair Ion Exchange chloroethanol 2-Chloroethanol product 2-(4-Methylphenoxy)ethanol ptc_ion_pair->chloroethanol SN2 Reaction

Caption: Role of a Phase-Transfer Catalyst (PTC).

Question 4: What are the key differences between using 2-chloroethanol and 2-bromoethanol as the alkylating agent?

The primary difference lies in the leaving group ability. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Consequently, 2-bromoethanol is more reactive than 2-chloroethanol and will generally lead to faster reaction times under identical conditions. However, 2-chloroethanol is often significantly less expensive and is sufficiently reactive for this synthesis, making it a common choice for large-scale production.

Optimized Experimental Protocol

This protocol utilizes a phase-transfer catalysis approach, which is highly efficient, scalable, and avoids the need for strictly anhydrous conditions or hazardous reagents like NaH.

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium Hydroxide (NaOH)

  • 2-Chloroethanol

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add p-cresol (1.0 eq.), toluene (approx. 5 mL per gram of p-cresol), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Base Addition: In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH. Add this solution (1.2 eq. of NaOH) to the reaction flask.

  • Alkoxide Formation: Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Alkylation: Slowly add 2-chloroethanol (1.1 eq.) to the mixture via an addition funnel over 15-20 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 80-85 °C and maintain vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) by sampling the organic layer. The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

    • Combine all organic layers and wash them sequentially with 1 M NaOH solution (to remove any unreacted p-cresol), water, and finally brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-methylphenoxy)ethanol.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
  • PrepChem. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. PrepChem.com.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. ResearchGate.
  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • YouTube. (2020, October 20). Williamson Ether Synthesis. YouTube.
  • riomaisseguro.rio.rj.gov.br. (n.d.). Williamson Ether Synthesis Mechanism. riomaisseguro.rio.rj.gov.br.
  • Reusch, W. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • Chegg. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com.
  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol (CAS: 15149-10-7).[1][2] This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from bench-scale to pilot or industrial production. Our focus is on providing practical, scientifically-grounded solutions to ensure a robust, safe, and efficient scale-up process.

The most common and industrially viable route to 2-(4-Methylphenoxy)ethanol is the Williamson ether synthesis .[3][4] This SN2 reaction involves the nucleophilic attack of a p-cresolate (4-methylphenoxide) ion on a two-carbon electrophile, typically 2-chloroethanol, 2-bromoethanol, or ethylene oxide. While straightforward in principle, scaling this reaction presents significant challenges related to reaction kinetics, heat management, impurity profiles, and downstream processing.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my reaction yield low or stalling, even with extended reaction times?

Low or stalled conversions are the most frequent hurdles in scaling up this synthesis. The root cause often lies in incomplete deprotonation of the p-cresol or insufficient reactivity of the electrophile.

Potential Causes & Recommended Solutions:

  • Incomplete Deprotonation of p-Cresol:

    • Causality: p-Cresol has a pKa of ~10.2. A base must be strong enough to drive the deprotonation to completion, forming the reactive phenoxide. On a large scale, inefficient mixing can create localized areas where the base is not effectively dispersed.

    • Solution:

      • Base Selection: For robust, complete deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[5] However, their use at scale introduces safety risks due to hydrogen gas evolution. A more practical industrial choice is potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), often used in conjunction with a phase-transfer catalyst to enhance basicity and reaction rate.[5][6]

      • Anhydrous Conditions: Water in the reaction mixture will consume the base and protonate the phenoxide, quenching the reaction.[6] Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen).

      • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially when using solid bases like K₂CO₃.

  • Poor Electrophile Reactivity:

    • Causality: The reactivity of 2-haloethanols follows the trend of leaving group ability: I > Br > Cl.[5] 2-Chloroethanol is often chosen for cost reasons but is the least reactive.

    • Solution: Consider switching to the more reactive 2-bromoethanol. While more expensive, the increased reactivity can shorten cycle times and improve conversion, potentially offsetting the initial cost.

  • Insufficient Temperature:

    • Causality: SN2 reactions require sufficient activation energy.[4] While lab-scale reactions may proceed at 50-80 °C, large reactors have different heat transfer characteristics.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for both reaction progress and the formation of impurities by GC or TLC. A typical temperature range for this synthesis is 80-110 °C.[5]

Question 2: I'm observing significant byproduct formation, particularly a dialkylated species and colored impurities. What's happening?

Side reactions become more pronounced at scale due to longer reaction times and potential temperature gradients within the reactor.

Potential Causes & Recommended Solutions:

  • Formation of 1,2-bis(4-methylphenoxy)ethane:

    • Causality: This byproduct arises when a molecule of the desired product, 2-(4-Methylphenoxy)ethanol, is deprotonated and reacts with another molecule of the alkylating agent. This is favored by a high concentration of strong base and elevated temperatures.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess.[6]

      • Controlled Reagent Addition: Add the base portion-wise or as a controlled slow feed to maintain a low instantaneous concentration. Alternatively, add the alkylating agent slowly to the pre-formed phenoxide. This minimizes the opportunity for the product to be deprotonated.

  • Formation of Colored Impurities (Pink/Brown Hue):

    • Causality: Phenoxides are highly susceptible to air oxidation, especially at elevated temperatures and under basic conditions, leading to the formation of colored quinone-type structures.

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up. The use of an antioxidant or reducing agent during work-up, such as a small amount of sodium bisulfite, can sometimes mitigate this issue.

Question 3: My aqueous work-up is plagued by persistent emulsions. How can I achieve a clean phase split?

Emulsion formation is a classic scale-up problem, turning a simple laboratory separation into a time-consuming and inefficient process bottleneck.

Potential Causes & Recommended Solutions:

  • Interfacial Tension and Particulate Matter:

    • Causality: The presence of partially soluble salts and the soap-like nature of the phenoxide can stabilize oil-in-water or water-in-oil emulsions. Inefficiently stirred zones in a large reactor can exacerbate this.

    • Solution:

      • Add Brine: During the aqueous wash, use a saturated sodium chloride solution (brine).[6][7] This increases the ionic strength of the aqueous phase, helping to "break" the emulsion by dehydrating the droplets.

      • pH Adjustment: Ensure the pH of the aqueous layer is adjusted to be slightly acidic (pH 5-6) after quenching the base. This converts any remaining phenoxide back to the less-emulsifying p-cresol.

      • Filtration: Before the aqueous work-up, consider filtering the cooled reaction mixture to remove inorganic salts (e.g., K₂CO₃, KCl). This removes the fine particulates that often stabilize emulsions.

Scale-Up Strategy Workflow

The following diagram illustrates a decision-making workflow for scaling the synthesis of 2-(4-Methylphenoxy)ethanol.

ScaleUp_Workflow Workflow for Synthesis Scale-Up Start Start: Lab-Scale Protocol (p-Cresol + 2-Haloethanol + Base) Check_Safety Safety Review: - Reagent Hazards (Phenol, Base) - Exotherm Potential - Waste Stream Start->Check_Safety Select_Reagents Select Commercial-Grade Reagents - Base: K2CO3 vs NaOH - Electrophile: 2-Chloro vs 2-Bromoethanol - Solvent: Toluene, DMF, etc. Check_Safety->Select_Reagents Pilot_Batch Run Pilot Batch (e.g., 10-20L) - Monitor Temp Profile - Track Conversion (GC/HPLC) - Identify Impurities Select_Reagents->Pilot_Batch Troubleshoot Troubleshooting Required? Pilot_Batch->Troubleshoot Optimize Optimize Parameters: - Temperature - Catalyst Loading (PTC) - Agitation Rate - Addition Times Troubleshoot->Optimize Yes Workup_Issues Work-up/Purification Issues? (Emulsions, Purity) Troubleshoot->Workup_Issues No Optimize->Pilot_Batch Re-run Pilot Refine_Workup Refine Downstream Process: - Brine Wash / pH Adjust - Filtration Step - Optimize Distillation Conditions Workup_Issues->Refine_Workup Yes Validate Validate Process at Scale - Reproducibility Checks - Final Product Specs Workup_Issues->Validate No Refine_Workup->Validate End End: Robust Scale-Up Protocol Validate->End

Caption: Decision workflow for scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic approach for a multi-kilogram scale: traditional Williamson synthesis or Phase-Transfer Catalysis (PTC)?

For multi-kilogram and larger scales, Phase-Transfer Catalysis (PTC) is highly recommended .[8][9]

  • Traditional Approach (Homogeneous): Using a strong base like NaH in a polar aprotic solvent like DMF is effective at the lab scale.[5] However, at an industrial scale, this approach has drawbacks:

    • Safety: NaH is pyrophoric and generates explosive hydrogen gas.

    • Solvent Cost & Disposal: High-boiling polar aprotic solvents (DMF, DMSO) are expensive to purchase and dispose of.

    • Work-up: These solvents are water-miscible, complicating the aqueous work-up.

  • PTC Approach (Heterogeneous): This method uses a cheaper, weaker base (e.g., solid K₂CO₃ or 50% aq. NaOH) in a non-polar solvent (e.g., toluene) with a catalyst.

    • Mechanism: A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the phenoxide from the solid or aqueous phase into the organic phase where it can react with the 2-haloethanol.[10]

    • Advantages:

      • Enhanced Safety: Avoids hazardous reagents like NaH.

      • Lower Cost: Utilizes cheaper bases and solvents.

      • Simplified Work-up: The catalyst and inorganic salts are easily removed by filtration and water washes.

      • Increased Reaction Rates: Often allows for lower reaction temperatures or shorter reaction times compared to using weak bases alone.[9]

Q2: Should I use 2-chloroethanol or ethylene oxide as the electrophile?

The choice depends heavily on your facility's capabilities and safety infrastructure.

Feature2-Chloroethanol / 2-BromoethanolEthylene Oxide
Physical State LiquidGas (liquefied under pressure)
Handling Standard liquid handling procedures.Requires specialized high-pressure equipment, scrubbers, and monitoring.
Safety Toxic, irritant.Highly flammable, explosive, carcinogenic, and mutagenic.[11][12][13]
Reaction Control Addition is easily controlled. Reaction is typically less exothermic.Highly exothermic reaction. Risk of thermal runaway is significant and requires careful engineering controls.
Byproducts Halide salts (e.g., NaCl, KBr).Potential for oligomerization (formation of polyethylene glycol chains).
Ideal Setting Lab, Pilot Plant, or facilities not equipped for gas handling.Dedicated industrial chemical manufacturing plants.

Q3: What are the critical safety considerations?

  • p-Cresol: This is a phenol derivative. Phenols are toxic and corrosive, capable of causing severe skin burns and systemic toxicity upon absorption.[14][15] Always use appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or neoprene).[14]

  • Bases: Handle strong bases like NaOH and K₂CO₃ with care to avoid caustic burns. The use of NaH requires a fully inert atmosphere and careful quenching procedures.

  • Ethylene Oxide: As detailed above, this is an extremely hazardous material.[12][13] Work must be conducted in a closed system with continuous monitoring.

  • Exotherm Management: The reaction is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be cooled, and reagents should be added at a controlled rate to manage the exotherm and prevent a runaway reaction.

Standard Laboratory Protocol (PTC Method)

This protocol is a starting point for a 1-mole scale synthesis using phase-transfer catalysis.

Reagents:

  • p-Cresol: 108.14 g (1.0 mol)

  • Potassium Carbonate (K₂CO₃), fine powder: 207.3 g (1.5 mol)

  • Tetrabutylammonium bromide (TBAB): 16.1 g (0.05 mol)

  • 2-Chloroethanol: 88.6 g (1.1 mol)

  • Toluene: 1000 mL

  • Deionized Water & Brine for work-up

Procedure:

  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charging: Charge p-cresol, potassium carbonate, TBAB, and toluene to the reactor.

  • Inerting: Purge the vessel with nitrogen. Begin agitation to create a slurry.

  • Heating: Heat the mixture to 100-110 °C.

  • Addition: Slowly add the 2-chloroethanol via an addition funnel or pump over 1-2 hours. Monitor the internal temperature to control the exotherm.

  • Reaction: Maintain the temperature at 100-110 °C for 6-12 hours. Monitor the reaction progress by TLC or GC until the p-cresol is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts. Wash the filter cake with a small amount of toluene.

  • Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash with 1N HCl (to remove residual base), followed by water (2x) and finally with brine (1x) to break any emulsions.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure 2-(4-Methylphenoxy)ethanol.

References

  • Technical Support Center: Production of 2-(4-Cyclohexylphenoxy)ethanol. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyclohexylphenoxy)ethanol. Benchchem.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Benchchem.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Ethylene Oxide.
  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Ethanol, 2-(4-methylphenoxy)-. NIST WebBook.
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804. PubChem, NIH.
  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applic
  • Phenol | Office of Environmental Health and Safety. Princeton EHS.
  • Williamson ether synthesis trouble, 2.0. Reddit.
  • SAFETY D
  • Ethanol production, purification, and analysis techniques: A review.
  • 2-(4-Methylphenoxy)ethanol - 31691-23-3. Vulcanchem.
  • US20110275862A1 - Process for purifying a crude ethanol product.
  • "Ethylene Oxide". U.S. Environmental Protection Agency (EPA).
  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Cornell University.
  • Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Applied Biological Chemistry.
  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • BETO 2021 Peer Review: The Engineering of C
  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE).
  • Chemical Properties of Ethanol, 2-(4-methylphenoxy)- (CAS 15149-10-7). Cheméo.

Sources

stability issues of 2-(4-Methylphenoxy)ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(4-Methylphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 2-(4-Methylphenoxy)ethanol in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(4-Methylphenoxy)ethanol in solution?

A1: The stability of 2-(4-Methylphenoxy)ethanol in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other glycol ethers, it is susceptible to degradation under harsh conditions.[3][4] Understanding these factors is crucial for maintaining the integrity of your experimental solutions.

Q2: How stable is 2-(4-Methylphenoxy)ethanol in neutral aqueous solutions at room temperature?

A2: Under ambient storage conditions, 2-(4-Methylphenoxy)ethanol is expected to be relatively stable in neutral aqueous solutions.[5] Its analog, 2-phenoxyethanol, is known to be stable in a wide range of pH (3-10) and at temperatures up to 85°C in cosmetic formulations, suggesting that 2-(4-Methylphenoxy)ethanol would exhibit similar stability under moderate conditions.[1][2] However, for long-term storage, it is recommended to store solutions in a cool, dark place in a tightly closed container.[6]

Q3: What are the main degradation pathways for 2-(4-Methylphenoxy)ethanol?

A3: Based on its chemical structure and data from related compounds, the primary degradation pathways for 2-(4-Methylphenoxy)ethanol are likely to be:

  • Oxidation: The primary alcohol group can be oxidized to form an aldehyde, 2-(4-methylphenoxy)acetaldehyde, which can be further oxidized to the corresponding carboxylic acid, 2-(4-methylphenoxy)acetic acid.[5][6]

  • Hydrolysis: While the ether linkage is generally stable, under strong acidic or basic conditions, it can be cleaved to form p-cresol and ethylene glycol.

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of colored impurities and cleavage of the ether bond to form toxic p-cresol.

Q4: Are there any known toxic degradation products of 2-(4-Methylphenoxy)ethanol?

A4: Yes, a significant toxic degradation product that can be formed is p-cresol . This can occur through the cleavage of the ether linkage, particularly during photocatalytic degradation. p-Cresol is a toxic compound, and its formation should be carefully monitored in stability studies.

Q5: What are the recommended storage conditions for solutions of 2-(4-Methylphenoxy)ethanol?

A5: To ensure the stability of your solutions, it is recommended to:

  • Store in a cool, dry, and dark place.

  • Use tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).

  • For long-term storage, consider refrigeration (2-8 °C).

  • If the solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing can be beneficial.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments with 2-(4-Methylphenoxy)ethanol.

Issue 1: Unexpected changes in pH of the solution over time.
  • Symptom: A gradual decrease in the pH of your aqueous 2-(4-Methylphenoxy)ethanol solution.

  • Potential Cause: This is likely due to the oxidative degradation of the terminal alcohol group to a carboxylic acid, 2-(4-methylphenoxy)acetic acid.[5][6] This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents and consider purging the headspace of your storage container with an inert gas.

    • Control Temperature: Store solutions at a controlled, cool temperature. Avoid repeated freeze-thaw cycles if possible.

    • Protect from Light: Use amber-colored vials or store solutions in the dark.

    • Analytical Confirmation: Use a stability-indicating HPLC method to check for the presence of the acidic degradation product.

Issue 2: Appearance of a yellow or brown coloration in the solution.
  • Symptom: Your initially colorless solution of 2-(4-Methylphenoxy)ethanol develops a distinct color over time.

  • Potential Cause: The formation of colored impurities is often a result of photodegradation or oxidative processes. The aromatic ring is susceptible to reactions that can lead to the formation of conjugated systems, which absorb visible light.[7] Formation of quinone-like structures from the phenolic moiety is a possible cause.

  • Troubleshooting Steps:

    • Light Protection: The most critical step is to rigorously protect the solution from light at all stages of your experiment, including preparation, storage, and handling. Use light-blocking containers and minimize exposure during experimental procedures.

    • Inert Atmosphere: As with pH changes, minimizing oxygen exposure can help prevent the formation of colored oxidative byproducts.

    • Purity Check: Ensure the starting material is of high purity and free from colored impurities.

    • Solvent Purity: Use high-purity solvents, as impurities in the solvent can sometimes catalyze degradation reactions.

Issue 3: Inconsistent results or loss of compound potency in bioassays.
  • Symptom: You observe a decrease in the expected biological activity or inconsistent results from experiments using stored solutions of 2-(4-Methylphenoxy)ethanol.

  • Potential Cause: This is a direct consequence of the degradation of the parent compound. The formation of degradation products means there is less of the active molecule, and the degradation products themselves may interfere with the assay.

  • Troubleshooting Workflow:

G start Inconsistent Bioassay Results check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage analyze_old Analyze Old Solution via HPLC start->analyze_old fresh_solution Prepare a Fresh Solution check_storage->fresh_solution reassay Re-run Assay with Fresh Solution fresh_solution->reassay compare Compare Results reassay->compare analyze_old->compare degradation_confirmed Degradation Confirmed compare->degradation_confirmed Old solution shows degradation no_degradation No Significant Degradation compare->no_degradation Old solution is stable optimize_storage Optimize Storage Conditions (e.g., inert gas, lower temp) degradation_confirmed->optimize_storage troubleshoot_assay Troubleshoot Bioassay Protocol no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 4: Appearance of an unexpected peak in your chromatogram.
  • Symptom: During analytical testing (e.g., HPLC or GC), an additional peak appears that was not present in the freshly prepared standard.

  • Potential Cause: This is indicative of the formation of a degradation product. The identity of the peak will depend on the degradation pathway. A common degradant to look for is p-cresol, especially if the sample was exposed to light. Another possibility is the oxidation product, 2-(4-methylphenoxy)acetic acid.[5][6]

  • Troubleshooting Steps:

    • Characterize the Peak: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peak. This can help in identifying the degradation product.

    • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in confirming the identity of the unknown peak by comparing retention times.

    • Review Sample History: Carefully review the storage and handling conditions of the sample to identify potential causes of degradation (e.g., exposure to high temperature, light, or incompatible reagents).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade 2-(4-Methylphenoxy)ethanol under various stress conditions and analyze the resulting solutions.

Materials:

  • 2-(4-Methylphenoxy)ethanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Methylphenoxy)ethanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples, along with an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[5][8][9]

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of 2-(4-Methylphenoxy)ethanol under each condition.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, RT & 60°C) Analysis HPLC Analysis (Compare to Control) Acid->Analysis Base Base Hydrolysis (NaOH, RT & 60°C) Base->Analysis Oxidation Oxidation (H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photodegradation (UV light) Photo->Analysis Stock Stock Solution of 2-(4-Methylphenoxy)ethanol Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing an HPLC method capable of separating 2-(4-Methylphenoxy)ethanol from its potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 100% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for your specific application and to achieve baseline separation of all degradation products. The use of a diode array detector (DAD) or a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of unknowns.[8][9][10]

References

Validation & Comparative

A Comparative Analysis of 2-(4-Methylphenoxy)ethanol and Its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical decision, profoundly influencing the stability, efficacy, and safety of the final product. Among the vast array of available molecules, phenoxyethanol derivatives serve as vital preservatives and fragrance components. This guide provides an in-depth comparative analysis of 2-(4-Methylphenoxy)ethanol and its structural isomers, 2-(2-Methylphenoxy)ethanol and 2-(3-Methylphenoxy)ethanol. By examining their physicochemical properties, spectroscopic signatures, and functional attributes through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their formulation endeavors.

Introduction to the Isomers: Structure and Nomenclature

2-(Methylphenoxy)ethanol, a glycol ether, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the methyl group on the phenyl ring significantly influences the molecule's steric and electronic properties, which in turn dictates its physical, chemical, and biological characteristics.

IsomerIUPAC NameSynonymsCAS Number
ortho 2-(2-Methylphenoxy)ethanolEthylene glycol mono-o-tolyl ether, o-Cresoxyethanol6161-86-0
meta 2-(3-Methylphenoxy)ethanolEthylene glycol mono-m-tolyl ether, m-Cresoxyethanol13605-19-1
para 2-(4-Methylphenoxy)ethanolEthylene glycol mono-p-tolyl ether, p-Cresoxyethanol15149-10-7[1][2]

Physicochemical Properties: A Comparative Overview

The subtle shift in the methyl group's position leads to measurable differences in the physicochemical properties of the isomers. These properties are fundamental to predicting their behavior in various formulations and biological systems.

Property2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)2-(4-Methylphenoxy)ethanol (para)
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂C₉H₁₂O₂
Molecular Weight ( g/mol ) 152.19152.19152.19[3]
Appearance -Clear, colorless to pale yellow liquidSolid
Melting Point (°C) N/A[4]-39.43 (predicted)[3]
Boiling Point (°C) -104-105 @ 3mmHg261.19 (predicted)[3]
Density (g/cm³) 1.079 @ 29°C (experimental)[4]--
Refractive Index 1.523[4]--
Water Solubility (mg/L) --9,407 @ 25°C (high)[3]
log Kow (Octanol-Water Partition Coefficient) --1.65[3]

Data for the meta isomer is notably sparse in publicly available literature, highlighting a gap in the comprehensive characterization of this compound.

The para isomer's higher melting point, a consequence of its more symmetrical structure allowing for more efficient crystal packing, is a key differentiator. Its significant water solubility and moderate lipophilicity, as indicated by the log Kow value, suggest a balanced hydrophilic-lipophilic character, which is often desirable in formulation science.[3]

Spectroscopic Characterization: Unveiling the Structural Nuances

Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of chemical compounds. The distinct substitution patterns of the 2-(methylphenoxy)ethanol isomers give rise to unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts for the aromatic protons.

    • ortho-isomer: Expect a more complex multiplet in the aromatic region due to the proximity of the methyl and ethoxy groups to the ring protons.

    • meta-isomer: The aromatic protons will likely appear as a series of multiplets.

    • para-isomer: Due to symmetry, two doublets are expected in the aromatic region, a characteristic AA'BB' system.

  • Aliphatic Protons: The protons of the ethanol moiety (-OCH₂CH₂OH) are expected to show similar chemical shifts and splitting patterns across all three isomers, typically appearing as two triplets.

  • Methyl Protons: The methyl protons will appear as a singlet, with slight variations in their chemical shift depending on the electronic environment dictated by their position on the ring.

¹³C NMR:

  • The chemical shifts of the aromatic carbons will be the most telling feature, with the position of the methyl-substituted carbon and the carbon bearing the ether linkage being key diagnostic peaks.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share common features characteristic of their functional groups:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-O stretching bands for the ether and alcohol groups.

  • Aromatic C-H and C=C stretching bands.

The primary differences will lie in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for the synthesis and analysis of 2-(methylphenoxy)ethanol isomers.

Synthesis of 2-(Methylphenoxy)ethanol Isomers

A common and effective method for the synthesis of these compounds is the Williamson ether synthesis.

Principle: This reaction involves the deprotonation of a cresol isomer (o-, m-, or p-cresol) with a base to form a phenoxide, which then acts as a nucleophile to attack a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

dot

SynthesisWorkflow Cresol Cresol Isomer (o-, m-, or p-) Reaction Reaction Cresol->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) Haloethanol->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product 2-(Methylphenoxy)ethanol Isomer Purification->Product

Caption: Williamson ether synthesis workflow for 2-(methylphenoxy)ethanol isomers.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen cresol isomer (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

  • Deprotonation: Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution and stir until the cresol is fully deprotonated to form the corresponding phenoxide.

  • Nucleophilic Attack: Slowly add 2-chloroethanol or 2-bromoethanol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Separation and Characterization

Given the structural similarity of the isomers, chromatographic methods are essential for their separation and individual analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 260 °C) to ensure separation of the isomers.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions (Typical for related phenoxyethanol compounds):

    • Column: A reverse-phase C18 or C8 column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

    • Detection: UV detection at a wavelength around 270 nm.

dot

AnalyticalWorkflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis GC_Sample Sample Injection GC_Separation GC Separation (Capillary Column) GC_Sample->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection HPLC_Sample Sample Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Sample->HPLC_Separation UV_Detection UV Detection (~270 nm) HPLC_Separation->UV_Detection Sample Isomer Mixture cluster_GCMS cluster_GCMS Sample->cluster_GCMS cluster_HPLC cluster_HPLC Sample->cluster_HPLC Data Structural & Purity Data cluster_GCMS->Data cluster_HPLC->Data

Caption: Analytical workflow for the separation and identification of 2-(methylphenoxy)ethanol isomers.

Applications and Functional Comparison

The primary applications of these isomers are in the fragrance and cosmetic industries, where they serve as preservatives and fragrance ingredients.

  • 2-(4-Methylphenoxy)ethanol (para-isomer): This isomer is listed in the International Fragrance Association (IFRA) standards, indicating its use in fragrance formulations.[3] Its toxicological and dermatological properties have been reviewed for this application.[5]

  • 2-(2-Methylphenoxy)ethanol (ortho-isomer) and 2-(3-Methylphenoxy)ethanol (meta-isomer): While less documented in readily available literature, their structural similarity to the para-isomer and other phenoxyethanol derivatives suggests potential use as preservatives and fragrance components. The meta-isomer, in particular, is noted for its potential mild antimicrobial properties, making it of interest for personal care products.[3]

Antimicrobial Activity: Phenoxyethanol and its derivatives are known for their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. While direct comparative studies on the antimicrobial efficacy of the three methylphenoxyethanol isomers are not widely published, it is plausible that they all exhibit some degree of antimicrobial activity. The position of the methyl group may influence their partitioning into microbial cell membranes and their interaction with cellular targets, leading to differences in their minimum inhibitory concentrations (MICs) against various microorganisms. Further research is warranted to quantify and compare their antimicrobial spectra.

Toxicological Profile: A Preliminary Assessment

A comprehensive toxicological assessment of all three isomers is not publicly available. However, data for the parent compounds, the cresol isomers, can provide some initial guidance. Studies on cresols have indicated that, in general, there are no significant indications of distinct toxicities between the three isomers, although some differences in specific endpoints have been observed. For instance, p-cresol has been linked to nasal lesions in animal studies. It is important to note that the ethoxylation to form 2-(methylphenoxy)ethanol will alter the toxicokinetic and toxicodynamic properties, and direct toxicological testing of each isomer is necessary for a definitive safety assessment. For 2-(4-methylphenoxy)ethanol, genotoxicity testing has shown no evidence of cytotoxicity or mutagenicity in in vitro assays.[3]

Conclusion

The positional isomers of 2-(methylphenoxy)ethanol, while sharing a common molecular formula, exhibit distinct physicochemical properties and likely possess nuanced functional and toxicological profiles. The para-isomer is the most well-characterized, with established use in the fragrance industry. The ortho- and meta-isomers represent areas ripe for further investigation, particularly concerning their potential as preservatives and alternative fragrance components. This guide has synthesized the available data to provide a comparative framework and has outlined experimental protocols to encourage further research into these valuable compounds. A thorough understanding of the unique characteristics of each isomer is paramount for the rational design and development of safe and effective pharmaceutical and cosmetic products.

References

comparing the efficacy of different phenoxyethanol derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. Phenoxyethanol has long been a stalwart in this field, prized for its broad-spectrum antimicrobial activity and favorable safety profile.[1] However, the quest for enhanced efficacy, broader microbial coverage, and optimized formulations has led to the exploration of its derivatives. This guide provides an in-depth comparison of the antimicrobial efficacy of various phenoxyethanol derivatives, grounded in established scientific methodologies. We will delve into the mechanisms of action, standardized testing protocols, and a comparative analysis of available data to empower researchers, scientists, and drug development professionals in their formulation decisions.

The Underlying Mechanism: How Phenoxyethanol and Its Derivatives Inhibit Microbial Growth

Phenoxyethanol and its derivatives primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes.[2] This action leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions, and ultimately leading to cell death. Furthermore, these compounds can interfere with crucial enzyme systems within the microorganisms, further hindering their ability to survive and proliferate.[2] The lipophilic nature of the phenoxy group plays a crucial role in the interaction with the lipid-rich cell membranes of bacteria and fungi.

Standardized Methodologies for Evaluating Antimicrobial Efficacy

To objectively compare the antimicrobial efficacy of different compounds, standardized and validated testing methods are essential. The following protocols are cornerstones in the field of antimicrobial preservative testing.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is fundamental for quantifying the potency of a preservative.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown in a suitable broth medium to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Test Compound: The phenoxyethanol derivative is serially diluted in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Zone of Inhibition Test (Agar Diffusion Method)

The Zone of Inhibition test is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[3][4] It is particularly useful for screening the efficacy of preservatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.[3]

  • Application of Test Compound: A sterile filter paper disc impregnated with a known concentration of the phenoxyethanol derivative is placed on the agar surface.

  • Incubation: The plate is incubated under conditions that support the growth of the test microorganism.

  • Measurement of Inhibition Zone: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[3]

Caption: Workflow for the Zone of Inhibition Test.

Antimicrobial Effectiveness Test (AET) - USP <51>

The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is a rigorous challenge test designed to evaluate the performance of a preservative system within a specific formulation.[5][6][7] It assesses the ability of the preserved product to withstand microbial contamination over a period of 28 days.[8]

Experimental Protocol: USP <51> Challenge Test

  • Preparation of Inocula: Standardized cultures of five specific microorganisms are prepared: Candida albicans, Aspergillus brasiliensis (previously A. niger), Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[5]

  • Inoculation of Product: The final product is challenged with a high concentration of each microorganism individually (typically 10^5 to 10^6 CFU/mL).[6]

  • Incubation and Sampling: The inoculated product is incubated at a specified temperature (22.5 ± 2.5°C) and sampled at defined intervals (typically 7, 14, and 28 days).[5]

  • Enumeration of Microorganisms: The number of viable microorganisms at each time point is determined using plate counts.

  • Evaluation of Efficacy: The log reduction in the microbial count from the initial inoculum is calculated at each interval. The preservative system is deemed effective if it meets the specific log reduction criteria outlined in USP <51> for the product category.[1][7]

Caption: Workflow of the USP <51> Antimicrobial Effectiveness Test.

Comparative Efficacy of Phenoxyethanol and Its Derivatives

Phenoxyethanol: The Benchmark

Phenoxyethanol exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts.[2][9][10] Its efficacy against molds is generally considered to be moderate.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Phenoxyethanol

MicroorganismStrainMIC (µg/mL)
Aspergillus nigerATCC 164042500
Candida albicansATCC 102312500
Escherichia coliATCC 87395000
Pseudomonas aeruginosaATCC 90275000
Staphylococcus aureusATCC 65385000

Note: MIC values can vary depending on the specific test conditions and media used. The values presented are representative.

Ethylhexylglycerin: The Potentiator

Ethylhexylglycerin is a well-known derivative that is often used in combination with phenoxyethanol to boost its antimicrobial efficacy.[11] It is a glyceryl ether that acts as a potentiating agent. The synergistic effect arises from ethylhexylglycerin's ability to reduce the interfacial tension at the microbial cell surface, which disrupts the cell membrane and enhances the penetration of phenoxyethanol into the microorganism.[11] This combination often allows for a lower overall concentration of preservatives while achieving broad-spectrum protection.

Phenoxyisopropanol: An Alternative with Limited Public Data

Phenoxyisopropanol is another derivative used as a preservative and solvent in cosmetic formulations.[12][13] While it is recognized for its antimicrobial properties, detailed comparative studies and publicly available MIC data for phenoxyisopropanol are less common than for phenoxyethanol. Its structural similarity suggests a comparable mechanism of action, but its efficacy profile would need to be determined through direct testing.

Novel and Less-Studied Derivatives

Research into new phenoxyethanol derivatives is ongoing, with a focus on enhancing antimicrobial activity, particularly against resistant strains like MRSA.[14][15] For instance, the synthesis of novel aryloxyethyl propiolates based on the phenoxyethanol structure has shown promising results against MRSA.[14]

Another interesting but less-documented derivative is 2-(4-Cyclohexylphenoxy)ethanol. Theoretically, the addition of a bulky, non-polar cyclohexyl group would increase the lipophilicity of the molecule.[1] This increased lipophilicity could potentially enhance its ability to disrupt microbial cell membranes. However, this may be counterbalanced by a decrease in water solubility, which could impact its availability to act on microorganisms in aqueous formulations.[1] Rigorous experimental data is needed to validate these theoretical considerations.

Structure-Activity Relationship (SAR) Considerations

Conclusion

Phenoxyethanol remains a highly effective and widely used broad-spectrum preservative. The exploration of its derivatives offers promising avenues for enhancing antimicrobial efficacy and tailoring preservative systems to specific formulation needs. Ethylhexylglycerin stands out as a valuable potentiator, synergistically boosting the activity of phenoxyethanol. While other derivatives like phenoxyisopropanol are utilized, there is a clear need for more publicly available, direct comparative studies to fully elucidate their antimicrobial profiles. The future of preservative development in this class will likely focus on the synthesis and evaluation of novel derivatives with improved efficacy against challenging microorganisms and a deeper understanding of their structure-activity relationships. For researchers and formulators, a thorough evaluation using standardized methods like MIC, Zone of Inhibition, and the USP <51> AET is crucial for selecting the most appropriate and effective preservative system.

References

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  • Microchem Laboratory. (n.d.). USP <51> Antimicrobial Effectiveness Test. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021, August 9). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). USP <51> Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • Geneva Labs. (n.d.). Antimicrobial Effectiveness Test. Retrieved from [Link]

  • Owen, S. C. (2002, May 1). Phenoxyethanol. In Handbook of Pharmaceutical Excipients.
  • Xie, J., Wang, L., Zhang, X., Li, Y., Liao, X., & Yang, C. (2022). Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism. ACS Infectious Diseases, 8(11), 2291–2306.
  • Lowe, I., & Southern, J. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology, 18(2), 115–116.
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  • ResearchGate. (n.d.). Minimal inhibitory concentration (MIC) values for the tested compounds (mg/mL). [Table]. Retrieved from [Link]

  • ResearchGate. (n.t.). Minimal Inhibitory Concentration (MIC) g% of 2-PE for E. coli and P. aeruginosa strains. [Table]. Retrieved from [Link]

  • Kurita. (n.d.). White Paper: Synergistic Antibacterial Effect of 3-methylbutane-1,3-diol (IPD) with Other Antimicrobial Agents. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • Xie, J., Wang, L., Zhang, X., Li, Y., Liao, X., & Yang, C. (2022). Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism. ACS Infectious Diseases, 8(11), 2291-2306.
  • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]

  • Alshehrei, F. (2025). Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. [Journal Name, Volume(Issue), pages].
  • Raffa, D., Migliara, O., Daidone, G., Maggio, B., & Schillaci, D. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Bollettino Chimico Farmaceutico, 141(1), 3–7.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Puschmann, J., Lunter, D., & Müller-Goymann, C. C. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics, 131, 150–161.
  • Lesielle. (n.d.). Phenoxyisopropanol in skincare, What is?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. Retrieved from [Link]

  • Monroe, M. B. B., et al. (2018).
  • Liebens, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8, 2585.
  • COSMILE Europe. (n.d.). PHENOXYISOPROPANOL – Ingredient. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 11(11), 1599.
  • Liebens, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8(2585).
  • Zhang, Y., et al. (2025). Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. European Journal of Medicinal Chemistry, 291, 117591.

Sources

A Comparative Analysis of the Biological Activity of 2-(4-Methylphenoxy)ethanol and 2-Phenoxyethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and active ingredients is a critical decision guided by efficacy, safety, and a deep understanding of structure-activity relationships. This guide provides an in-depth comparison of the biological activities of 2-(4-Methylphenoxy)ethanol and its parent compound, 2-phenoxyethanol. While 2-phenoxyethanol is a well-documented, broad-spectrum antimicrobial agent, comprehensive data on its methylated analog is less prevalent. This guide will therefore leverage established knowledge of 2-phenoxyethanol as a benchmark and extrapolate the likely properties of 2-(4-Methylphenoxy)ethanol based on established principles of medicinal chemistry and structure-activity relationships (SAR).

Introduction to the Compounds

2-Phenoxyethanol (CAS 122-99-6) is a glycol ether that has been extensively used for decades as a preservative in a wide array of products, including cosmetics, pharmaceuticals, and vaccines.[1][2] Its popularity stems from its broad-spectrum antimicrobial activity, chemical stability, and a well-established safety profile at typical use concentrations.[1][2] It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[2][3]

2-(4-Methylphenoxy)ethanol (CAS 15149-10-7), also known as p-methylphenoxyethanol, is a structural analog of 2-phenoxyethanol, distinguished by a methyl group at the para-position of the phenyl ring.[4][5] While its physical and chemical properties are documented, there is a notable scarcity of direct experimental data on its biological activity in publicly available literature. This guide will therefore provide a hypothesized comparison based on SAR principles.

Comparative Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. The introduction of a methyl group to the phenoxy ring is expected to alter key parameters that influence its interaction with microbial cells.

Property2-Phenoxyethanol2-(4-Methylphenoxy)ethanol (Predicted/Known)Rationale for Predicted Differences
Molecular Formula C₈H₁₀O₂C₉H₁₂O₂Addition of a CH₂ group.
Molecular Weight 138.17 g/mol [2]152.19 g/mol [4][5]Increased by the mass of the methyl group.
LogP (Octanol-Water Partition Coefficient) ~1.16~1.65The methyl group is lipophilic, increasing the compound's affinity for non-polar environments.
Water Solubility ~26 g/L[3]Expected to be lowerIncreased lipophilicity generally corresponds to decreased water solubility.
Boiling Point ~247 °C[3]~261 °CHigher molecular weight and potentially stronger intermolecular forces lead to a higher boiling point.

Comparative Biological Activity: An Evidence-Based Hypothesis

The primary mechanism of action for 2-phenoxyethanol is the disruption of the microbial cell membrane, leading to increased permeability and loss of essential intracellular components.[3][6] The addition of a methyl group in 2-(4-Methylphenoxy)ethanol is likely to modulate this activity.

Antimicrobial and Antifungal Spectrum

2-Phenoxyethanol has a well-documented broad spectrum of activity. It is effective against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeasts (e.g., Candida albicans).[2][3][7]

2-(4-Methylphenoxy)ethanol , based on SAR principles for phenolic compounds, is hypothesized to exhibit a similar, if not slightly enhanced, antimicrobial profile, particularly against Gram-positive bacteria. The increased lipophilicity conferred by the methyl group may facilitate greater penetration of the lipid-rich bacterial cell wall and membrane.[8][9] For Gram-negative bacteria, which possess an additional outer membrane, the effect of increased lipophilicity is less predictable and requires experimental validation.

Potency and Efficacy

Hypothesized MIC Comparison:

Microorganism2-Phenoxyethanol (Known MICs)2-(4-Methylphenoxy)ethanol (Hypothesized MICs)
Staphylococcus aureusHigh µg/mL to low mg/mL rangePotentially lower than 2-phenoxyethanol
Escherichia coliHigh µg/mL to low mg/mL rangeSimilar to or slightly lower than 2-phenoxyethanol
Pseudomonas aeruginosaHigh µg/mL to low mg/mL rangeSimilar to or slightly lower than 2-phenoxyethanol
Candida albicansHigh µg/mL to low mg/mL rangeSimilar to or slightly lower than 2-phenoxyethanol
Aspergillus brasiliensisHigh µg/mL to low mg/mL rangeSimilar to or slightly lower than 2-phenoxyethanol

Note: The hypothesized MICs for 2-(4-Methylphenoxy)ethanol are based on general SAR trends and require experimental verification.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized biological activities, standardized microbiological assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial potency of a compound.[2][12]

Workflow for MIC Determination:

MIC_Workflow prep Prepare Stock Solutions of Test Compounds serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prep->serial_dilute inoculate Inoculate wells with Microbial Suspension serial_dilute->inoculate inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read_results Visually or Spectrophotometrically Determine MIC incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of 2-phenoxyethanol and 2-(4-Methylphenoxy)ethanol in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.[12]

  • Inoculum Preparation: Culture the test microorganisms overnight and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to the final working concentration.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[13][14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2] This can be assessed visually or by measuring absorbance with a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][15]

Workflow for MBC/MFC Determination:

MBC_MFC_Workflow mic_plate Perform MIC Assay as described subculture Subculture from clear wells (at and above MIC) onto agar plates mic_plate->subculture incubate_plates Incubate agar plates subculture->incubate_plates read_mbc_mfc Determine MBC/MFC as the lowest concentration with no growth incubate_plates->read_mbc_mfc

Caption: Workflow for MBC/MFC determination following an MIC assay.

Step-by-Step Protocol:

  • Following MIC Determination: After reading the MIC results, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.

  • Subculturing: Spot-inoculate the aliquots onto sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth on the subculture plates, typically defined as a ≥99.9% reduction in the initial inoculum.[13][14]

Conclusion and Future Directions

However, it is imperative for researchers and drug development professionals to recognize that these are theoretically derived hypotheses. Rigorous experimental validation using standardized protocols, such as those detailed in this guide, is essential to definitively characterize the biological activity of 2-(4-Methylphenoxy)ethanol and to ascertain its potential as a viable alternative or synergistic partner to 2-phenoxyethanol. Future studies should focus on generating comprehensive MIC and MBC/MFC data against a wide panel of clinically and industrially relevant microorganisms to fully elucidate its antimicrobial profile.

References

  • Ansel, H. C., Allen, L. V., & Popovich, N. G. (2011). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems. Lippincott Williams & Wilkins.
  • Wikipedia. (2024). Minimum inhibitory concentration. [Link]

  • MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. [Link]

  • MDPI. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. [Link]

  • ResearchGate. (2022). Minimum fungicidal concentration assessment method. MIC = minimum.... [Link]

  • MDPI. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. [Link]

  • ASM Journals. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. [Link]

  • Bio-protocol. (2020). Determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. [Link]

  • MDPI. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. [Link]

  • Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • Eurofins USA. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. [Link]

  • CABI Digital Library. (2022). Antimicrobial properties of phenolic acid alkyl esters. [Link]

  • Microchem Laboratory. (n.d.). USP <51> Preservative Challenge Test. [Link]

  • MDPI. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • NIH. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Institute of Health Sciences. (n.d.). Preservatives-Effectiveness Tests. [Link]

  • ResearchGate. (2021). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. [Link]

  • MDPI. (2019). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

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  • PMC. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. [Link]

  • NIH. (2022). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. [Link]

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  • PMC. (2015). An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments. [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

  • PubMed. (1988). In vitro studies on the antibacterial activity of phenoxyethanol in combination with lemon grass oil. [Link]

  • ResearchGate. (2019). Mean total antifungal activity of extracts against the tested fungi. ME.... [Link]

  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. [Link]

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  • US EPA. (n.d.). Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- - Substance Details. [Link]

Sources

Spectroscopic Differentiation of Ortho-, Meta-, and Para-Methylphenoxyethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical synthesis, materials science, and drug development, the unambiguous identification of positional isomers is a foundational requirement for ensuring product purity, efficacy, and safety. The methylphenoxyethanol isomers—ortho (2-), meta (3-), and para (4-)—present a quintessential analytical challenge due to their identical molecular formulas and masses. However, the distinct placement of the methyl group on the phenyl ring imparts unique symmetries and electronic environments, resulting in discernible spectroscopic signatures. This guide provides a comprehensive, data-driven comparison of these three isomers across multiple spectroscopic platforms, equipping researchers with the necessary tools for their precise differentiation.

The Isomeric Challenge: Why Position Matters

The seemingly minor shift of a methyl group around the aromatic ring in methylphenoxyethanol has significant consequences for the molecule's physical and chemical properties. These structural subtleties directly influence how the molecule interacts with various forms of electromagnetic radiation. By systematically examining these interactions through vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry, we can construct a detailed analytical profile for each isomer.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is highly sensitive to the specific vibrational modes of chemical bonds within a molecule. The substitution pattern on the benzene ring is particularly well-resolved by these methods.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared light, exciting molecular vibrations. For aromatic compounds, the out-of-plane C-H bending vibrations in the "fingerprint" region (1500-650 cm⁻¹) are especially diagnostic of the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid methylphenoxyethanol isomer onto the ATR crystal.[1][2]

  • Instrument Setup: Configure the FTIR spectrometer to acquire data in the mid-IR range (4000–400 cm⁻¹).[2]

  • Background Collection: Record a background spectrum using the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically co-adding 16–32 scans to achieve a high signal-to-noise ratio.[2]

  • Data Processing: Apply baseline correction and normalization to the spectrum for accurate comparison.

DOT Script for ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis Sample Liquid Isomer Sample ATR Apply to ATR Crystal Sample->ATR Background Collect Background ATR->Background Acquire Acquire Spectrum (4000-400 cm⁻¹) Background->Acquire Process Baseline Correction Acquire->Process Analyze Compare C-H Bending Modes Process->Analyze

Caption: ATR-FTIR workflow for methylphenoxyethanol isomer analysis.

Comparative IR Data

The out-of-plane C-H bending region provides the most definitive differentiation:

IsomerKey Out-of-Plane C-H Bending (cm⁻¹)
ortho- Strong band around 750 cm⁻¹
meta- Two strong bands, typically around 780-770 cm⁻¹ and 690 cm⁻¹
para- A single strong band in the range of 830-810 cm⁻¹ [3]
Raman Spectroscopy

Raman spectroscopy, which measures inelastically scattered light, offers complementary vibrational information. It is particularly sensitive to symmetric vibrations and bonds with non-polar character.

Experimental Protocol: Raman Spectroscopy for Liquids

  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube. For dilute or weakly scattering samples, a droplet can be dried on a Raman-compatible substrate like a calcium fluoride (CaF₂) slide.[4]

  • Instrument Setup: Utilize a laser (e.g., 785 nm) and focus it on the sample.

  • Data Acquisition: Collect the scattered light over a spectral range that includes key vibrational modes (e.g., 200-3200 cm⁻¹).

  • Data Processing: Perform baseline correction and cosmic ray removal as necessary.

Comparative Raman Analysis

Symmetry plays a crucial role in the Raman spectra of these isomers. The highly symmetric para isomer often exhibits fewer and more intense bands compared to the less symmetric ortho and meta isomers. The "ring breathing" mode, a symmetric stretching of the entire benzene ring, is a key diagnostic peak. While specific frequencies are similar to the parent cresols, the substitution pattern is the primary differentiator. For instance, p-cresol shows a characteristic peak at 841 cm⁻¹, while m-cresol has one at 732 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail

NMR spectroscopy provides the most definitive method for isomer differentiation by probing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.

¹H NMR Spectroscopy

Proton NMR reveals distinct patterns in the aromatic region based on the relative positions of the protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5–25 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] Ensure the sample is free of particulate matter.

  • Instrument Setup: Insert the sample into the spectrometer and perform standard shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence.

  • Data Processing: Perform Fourier transformation, phasing, and baseline correction.

Comparative ¹H NMR Analysis (Aromatic Region: ~6.7–7.2 ppm)

IsomerAromatic Signal Pattern
ortho- Four distinct and complex multiplets due to varied ortho, meta, and para couplings between the four adjacent protons.
meta- Four distinct signals, often with more resolved splitting patterns compared to the ortho isomer.
para- Two signals, appearing as two distinct doublets. This highly symmetric AA'BB' pattern is characteristic of 1,4-disubstituted benzene rings.

The signals for the methyl group (~2.3 ppm) and the ethoxy chain protons (~3.8-4.1 ppm) show minimal shifts between the isomers and are less useful for differentiation.

DOT Script for ¹H NMR Differentiation Logic

H_NMR_Logic Aromatic_Region Examine Aromatic Region (~6.7-7.2 ppm) Num_Signals Number of Signal Groups? Aromatic_Region->Num_Signals Splitting_Pattern Splitting Pattern? Num_Signals->Splitting_Pattern  4 Groups p_isomer para-isomer Num_Signals->p_isomer  2 Groups o_isomer ortho-isomer Splitting_Pattern->o_isomer Complex Multiplets m_isomer meta-isomer Splitting_Pattern->m_isomer Resolved Multiplets

Sources

A Researcher's Guide to the Comparative Reactivity of Substituted Phenoxyethanols

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, understanding the subtle interplay between molecular structure and chemical reactivity is paramount. The phenoxyethanol scaffold is a common motif in medicinal chemistry and materials science. Modifying the electronic properties of the phenyl ring through substitution can profoundly impact the reactivity of the distal ethanol group, influencing reaction kinetics, product yields, and even metabolic stability.

This guide provides a comprehensive framework for the comparative study of the reactivity of substituted phenoxyethanols. Rather than merely presenting established data, we will delve into the "why" and "how" of experimental design, empowering you to conduct these analyses in your own laboratory. We will explore the theoretical underpinnings of substituent effects and provide detailed, self-validating experimental protocols for two key reactions: oxidation and esterification.

Theoretical Framework: Electronic Effects Across an Ether Linkage

The reactivity of the primary alcohol in a phenoxyethanol molecule is governed by the electron density at the hydroxyl group and the stability of intermediates or transition states during a reaction. Substituents on the para-position of the phenyl ring exert their influence primarily through resonance and inductive effects, which are transmitted through the ether oxygen to the ethyl side chain.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the phenyl ring through resonance and induction. This effect is relayed by the ether oxygen, slightly increasing the nucleophilicity of the hydroxyl group. However, and more importantly, EDGs would destabilize a transition state that involves the buildup of negative charge on the oxygen and stabilize a transition state with positive charge buildup.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This inductive pull extends through the ether linkage, making the hydroxyl proton more acidic and the oxygen less nucleophilic. EWGs are particularly effective at stabilizing anionic intermediates or transition states.[1][2]

The ether oxygen atom plays a crucial role. While it is an electron-donating group by resonance to the phenyl ring, its inductive effect makes it electron-withdrawing from the ethyl group. This dual nature modulates the electronic influence of the ring substituents on the alcohol's reactivity.

Experimental Design: A Two-Pronged Approach to Quantifying Reactivity

To build a comprehensive picture of reactivity, we will focus on two mechanistically distinct transformations of the alcohol group: its oxidation to an aldehyde and its esterification with a carboxylic acid. By comparing the reaction rates of a series of para-substituted phenoxyethanols (e.g., R = OCH₃, CH₃, H, Cl, NO₂) in these two reactions, we can quantify the influence of the substituents.

Reaction I: Oxidation to Substituted Phenoxyacetaldehydes

The oxidation of a primary alcohol to an aldehyde involves the removal of two protons and two electrons. The mechanism, and therefore the sensitivity to electronic effects, depends on the chosen oxidant. For this guide, we will use a mild, selective oxidizing agent like Pyridinium Chlorochromate (PCC), which minimizes over-oxidation to the carboxylic acid.[3] The rate-determining step in many alcohol oxidations is the cleavage of the α-C-H bond.[4]

Reaction II: Acid-Catalyzed Esterification

The Fischer esterification is a classic equilibrium-controlled reaction where the alcohol acts as a nucleophile, attacking a protonated carboxylic acid.[2][5] The reaction rate is sensitive to the nucleophilicity of the alcohol and steric hindrance. We expect that electron-donating groups on the phenyl ring will slightly increase the nucleophilicity of the phenoxyethanol, leading to a modest increase in the esterification rate.

Below is a logical workflow for conducting this comparative study.

G cluster_prep Preparation cluster_exp Kinetic Experiments cluster_analysis Data Acquisition & Analysis A Synthesize/Procure Substituted Phenoxyethanols (p-NO2, p-Cl, p-H, p-CH3, p-OCH3) B Purify & Characterize Starting Materials (NMR, GC-MS) A->B C Perform Oxidation Reactions (e.g., with PCC) under controlled temperature B->C D Perform Esterification Reactions (e.g., with Acetic Acid) under controlled temperature B->D E Monitor Reaction Progress (e.g., GC, HPLC, Titration) at timed intervals C->E D->E F Calculate Reactant Concentration vs. Time E->F G Determine Pseudo-First-Order Rate Constants (k_obs) F->G H Construct Hammett Plot (log(k_R/k_H) vs. σ) G->H I Determine Reaction Constant (ρ) H->I J J I->J Interpret Results: Quantify Substituent Effects

Caption: Experimental workflow for the comparative reactivity study.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods are designed to be robust and include steps for monitoring reaction kinetics accurately.

Protocol: Kinetic Analysis of Phenoxyethanol Oxidation with PCC

This protocol outlines the steps to determine the rate of oxidation for a given substituted phenoxyethanol. The reaction is monitored by quenching aliquots and titrating the remaining oxidant.

Materials:

  • Substituted 2-phenoxyethanol (e.g., 4-nitrophenoxyethanol)

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Potassium iodide (KI), 10% aqueous solution

  • Standardized sodium thiosulphate (Na₂S₂O₃) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Thermostated water bath, magnetic stirrers, flasks, burettes

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve a precisely weighed amount of the substituted phenoxyethanol (e.g., 0.5 mmol) in 25 mL of anhydrous DCM. Place the flask in a thermostated water bath set to 25.0 ± 0.1 °C and allow it to equilibrate for 20 minutes.

  • Initiation: In a separate flask, dissolve PCC (e.g., 1.0 mmol, ensuring it is in excess) in 25 mL of anhydrous DCM, also equilibrated to 25.0 °C. To start the reaction, rapidly add the PCC solution to the phenoxyethanol solution with vigorous stirring. Start a timer immediately.

  • Sampling and Quenching: At regular time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold 10% KI solution. The unreacted PCC will oxidize the iodide to iodine (I₂).

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulphate solution. Add a few drops of starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue-black color of the starch-iodine complex disappears. Record the volume of titrant used.[6]

  • Data Analysis: The amount of unreacted PCC at each time point is proportional to the volume of Na₂S₂O₃ used. Plot the concentration of PCC versus time. Since the phenoxyethanol is in excess, the reaction should follow pseudo-first-order kinetics with respect to PCC. A plot of ln[PCC] vs. time will yield a straight line with a slope equal to -k_obs.

Protocol: Kinetic Analysis of Acid-Catalyzed Esterification

This protocol uses titration to monitor the consumption of acetic acid during the esterification of a substituted phenoxyethanol.

Materials:

  • Substituted 2-phenoxyethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • Phenolphthalein indicator

  • Ice water

  • Thermostated water bath, flasks, burettes

Procedure:

  • Preparation: In a 100 mL flask, combine precisely measured amounts of the substituted phenoxyethanol (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.1 mol).

  • Initiation: Place the flask in a thermostated water bath at a desired temperature (e.g., 60.0 ± 0.1 °C). Add a small, precise amount of concentrated H₂SO₄ (e.g., 3-4 drops) and start the timer. Swirl to mix thoroughly.[5]

  • Sampling and Quenching: Immediately withdraw a 1.0 mL aliquot (this is the t=0 sample). At subsequent time intervals (e.g., 20, 40, 60, 90, 120 minutes), withdraw another 1.0 mL aliquot. Immediately add each aliquot to a separate flask containing ~20 mL of ice water to quench the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator to each quenched sample and titrate with the standardized NaOH solution to a faint pink endpoint. The total acid concentration (H₂SO₄ + unreacted acetic acid) is determined.[7][8]

  • Data Analysis: The concentration of acetic acid at time t is calculated by subtracting the initial catalyst concentration from the total acid concentration determined by titration. Plot [Acetic Acid] vs. time. The initial rate can be determined from the slope of this curve at t=0. For a more detailed analysis, the data can be fitted to a second-order rate law.

Data Analysis and Interpretation: The Hammett Plot

After determining the rate constant (k) for each substituted phenoxyethanol (R) and the unsubstituted parent compound (H), the data can be visualized using a Hammett plot. This plot is a cornerstone of physical organic chemistry and provides profound insight into the reaction mechanism.[9][10]

The Hammett equation is: log(k_R / k_H) = ρσ

Where:

  • k_R is the rate constant for the reaction with substituent R.

  • k_H is the rate constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (para in our case). It is a measure of the electronic effect of a substituent (negative for EDGs, positive for EWGs).

  • ρ (rho) is the reaction constant. It is the slope of the line when log(k_R / k_H) is plotted against σ.

G cluster_plot Illustrative Hammett Plot origin y_axis log(k_R / k_H) origin->y_axis x_axis Substituent Constant (σ) origin->x_axis p_och3 p_ch3 p_h p_cl p_no2 line_start line_end line_start->line_end  Slope = ρ

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic methodologies for 2-(4-Methylphenoxy)ethanol, a key intermediate and solvent in various industries. We will dissect the classic Williamson ether synthesis and the industrially significant base-catalyzed reaction with ethylene oxide. The focus will be on providing reproducible experimental protocols, comparative performance data, and the scientific rationale behind procedural choices to guide researchers in selecting the optimal method for their specific application, whether for laboratory scale research or process development.

Introduction: The Significance of 2-(4-Methylphenoxy)ethanol

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with applications ranging from a solvent in coatings to a preservative in cosmetics and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility demands efficient, scalable, and cost-effective synthetic routes. This guide benchmarks two primary methods against each other, evaluating them on yield, purity, reaction conditions, and safety considerations.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[3] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[3][4] In our case, p-cresol is deprotonated by a strong base to form the p-cresolate anion, which then attacks an ethylene-based electrophile like 2-chloroethanol.

Underlying Mechanism & Rationale

The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of p-cresol using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5] The resulting p-cresolate is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloroethanol, which bears the leaving group (chloride). The choice of a primary alkyl halide is crucial as it favors the SN2 pathway; secondary or tertiary halides would lead to competing elimination reactions, reducing the ether yield.[3]

Caption: Reaction mechanism for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • p-Cresol (1.0 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • 2-Chloroethanol (1.05 eq)

  • Ethanol (as solvent)

  • Diethyl ether (for extraction)

  • 5% NaOH solution (for washing)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in ethanol.

  • Base Addition: Slowly add solid KOH pellets to the solution. The mixture will heat up; allow it to stir until the KOH is fully dissolved and a homogeneous solution of the potassium p-cresolate is formed.[4][5]

  • Nucleophilic Substitution: Add 2-chloroethanol dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a mixture of water and diethyl ether. Transfer to a separatory funnel. The organic layer contains the product, and the aqueous layer contains inorganic salts.

  • Washing: Wash the organic layer sequentially with a 5% NaOH solution to remove any unreacted p-cresol, followed by water, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-(4-Methylphenoxy)ethanol.[6]

Method 2: Base-Catalyzed Ring-Opening of Ethylene Oxide

This method is a common industrial approach for producing phenoxyethanols. It involves the reaction of a phenol with ethylene oxide, a highly reactive electrophile, in the presence of a basic catalyst.[7]

Underlying Mechanism & Rationale

Similar to the Williamson synthesis, the reaction begins with the deprotonation of p-cresol by a base (e.g., NaOH or KOH) to form the nucleophilic p-cresolate.[7] This cresolate then attacks one of the electrophilic carbons of the strained three-membered ethylene oxide ring, leading to its opening. A subsequent protonation step during the work-up yields the final 2-(4-Methylphenoxy)ethanol product. This method is highly atom-economical as all atoms from the reactants are incorporated into the final product, with the base acting catalytically. However, it requires careful handling of ethylene oxide, which is a toxic and flammable gas.

Caption: Mechanism for the base-catalyzed reaction of p-cresol with ethylene oxide.

Detailed Experimental Protocol: Ethylene Oxide Method

Materials:

  • p-Cresol (1.0 eq)

  • Sodium Hydroxide (NaOH) (catalytic amount, e.g., 0.01 eq)

  • Ethylene Oxide (1.05 - 1.1 eq)

  • Nitrogen gas (for inert atmosphere)

  • Dilute HCl (for neutralization)

  • Methylene Chloride (DCM) (for extraction)

Procedure:

  • Reaction Setup: In a pressure-rated reactor equipped with a stirrer, heating mantle, and gas inlet, add p-cresol and the NaOH catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen gas.[7]

  • Heating: Heat the mixture to 100-120 °C.

  • Ethylene Oxide Addition: Carefully introduce ethylene oxide gas into the reactor below the liquid surface. The reaction is exothermic and requires careful temperature control. Maintain the reaction temperature between 140-150 °C and the pressure between 0.13 to 0.5 MPa.[7]

  • Reaction Time: Continue the reaction until the uptake of ethylene oxide ceases, typically 3-5 hours.

  • Work-up - Neutralization: Cool the reactor to room temperature. Carefully neutralize the catalyst by adding dilute HCl until the pH is ~7.

  • Extraction: Extract the product using methylene chloride. Wash the organic phase with water to remove any salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield high-purity 2-(4-Methylphenoxy)ethanol.[7]

Purification and Characterization Workflow

Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. A standard workflow is essential for obtaining a well-characterized compound.

Purification_Workflow start Crude Product from Work-up distillation Vacuum Distillation start->distillation fractions Collect Fractions at Correct Boiling Point distillation->fractions purity_check Purity Analysis (GC/HPLC) fractions->purity_check purity_check->distillation If impure, re-distill structure_confirm Structural Confirmation (NMR, FTIR) purity_check->structure_confirm If >99% pure final_product Pure 2-(4-Methylphenoxy)ethanol structure_confirm->final_product

Caption: General workflow for the purification and characterization of 2-(4-Methylphenoxy)ethanol.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the final product and identifying any volatile impurities or byproducts. A successful synthesis should yield a purity of ≥99.5%.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): An IR spectrum will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), C-O ether stretching (~1240 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the synthesized molecule, ensuring the correct connectivity of all atoms.

Comparative Analysis and Benchmarking

The choice between these two synthetic methods depends on several factors, including scale, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method.

MetricWilliamson Ether SynthesisBase-Catalyzed Ring-OpeningRationale & Citation
Typical Yield 80-85%>95%The ring-opening is more atom-economical, leading to higher theoretical and practical yields.[6][7]
Purity (Post-Distillation) High (>99%)Very High (>99.5%)Both methods can achieve high purity after distillation, but the direct addition reaction can sometimes lead to fewer byproducts.[8]
Reaction Time 4-6 hours3-5 hoursReaction times are comparable, largely dependent on heat transfer and reagent addition rates.[6][7]
Reagents p-cresol, 2-chloroethanol, strong base, solventp-cresol, ethylene oxide, catalytic baseWilliamson requires stoichiometric base and an alkyl halide, while the other uses a catalytic amount of base.
Safety Concerns Standard handling of corrosive bases and flammable solvents.Requires handling of highly toxic, flammable, and explosive ethylene oxide in a pressure reactor.Ethylene oxide is a significant hazardous material requiring specialized equipment and protocols.[7]
Scalability Good for lab-scale; salt byproduct can be an issue at scale.Excellent for industrial scale; continuous processes are possible.The catalytic nature and high efficiency make the ethylene oxide route preferable for large-scale industrial production.[7]
Green Chemistry Moderate atom economy, generates salt waste.High atom economy, minimal waste.The ring-opening addition reaction is a prime example of atom economy.

Conclusion and Recommendations

Both the Williamson ether synthesis and the base-catalyzed ring-opening of ethylene oxide are effective methods for preparing 2-(4-Methylphenoxy)ethanol.

  • For laboratory-scale synthesis and research purposes, the Williamson ether synthesis is highly recommended. It utilizes more common and less hazardous reagents, making it more accessible and safer for a standard laboratory setting. The yields are good, and high purity can be achieved with standard purification techniques.

  • For large-scale industrial production, the base-catalyzed reaction with ethylene oxide is the superior method. Its high atom economy, excellent yield, and suitability for continuous processing make it more cost-effective and efficient at scale, despite the significant safety and engineering controls required for handling ethylene oxide.

Ultimately, the choice of synthesis is a strategic decision that must balance the desired scale of production with safety, cost, and environmental considerations.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Williamson Ether Synthesis. (2012). MiraCosta College.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Analytical Methods. (n.d.).
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Preparation method of high-purity phenoxyethanol. (2020). Google Patents (CN110642706A).
  • Method for preparing phenoxyethanol. (2015). Google Patents (CN104926618A).
  • Methods for manufacturing phenoxyethanol. (2021). Google Patents (US10941097B2).
  • Ethanol, 2-(4-Methylphenoxy)-. (n.d.). PubChem. Retrieved from [Link]

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An In Vitro Comparative Guide to the Cytotoxic Effects of Phenoxyethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Phenoxyethanol

Phenoxyethanol is a widely utilized preservative in cosmetics, personal care products, and pharmaceuticals, prized for its broad-spectrum antimicrobial properties.[1][2] This colorless, oily liquid effectively safeguards products from contamination by bacteria, yeasts, and molds, thereby extending their shelf life and ensuring consumer safety.[1] Its chemical stability and efficacy at low concentrations, typically up to 1.0%, have made it a go-to alternative to formaldehyde-releasing preservatives.[3][4] Beyond its preservative capabilities, phenoxyethanol also serves as a solvent, a fixative in perfumes, and an antiseptic.[4]

However, the widespread use of phenoxyethanol has prompted scrutiny into its potential cytotoxic effects. Cytotoxicity, the quality of being toxic to cells, is a critical parameter in assessing the safety of any chemical compound intended for human use. Concerns have been raised regarding its potential to cause skin irritation, eczema, and in rare cases, more severe allergic reactions.[5] Studies have indicated that phenoxyethanol can induce cellular atrophy and death in human meibomian gland epithelial cells at concentrations close to those approved for human use.[6] Furthermore, research in human lymphocytes has shown a slight cytotoxic effect at higher doses, although no significant genotoxic effects were observed.[7][8]

This guide provides a comprehensive in vitro comparison of the cytotoxic effects of phenoxyethanol and its selected derivatives. By employing established cell-based assays, we will objectively evaluate their impact on cell viability and membrane integrity. This information is crucial for researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in various formulations.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

Rationale for Assay Selection:
  • MTT Assay: This colorimetric assay is a cornerstone for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell membrane integrity.[12][13]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a distinct process from necrosis (cell death from injury).[14] Assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V assays) or the activation of caspases, provide insight into the specific mechanism of cell death.[15]

The following diagram illustrates the overall experimental workflow:

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., HaCaT Keratinocytes) Treatment Treatment of Cells with Test Compounds (24h) Cell_Culture->Treatment Compound_Prep Preparation of Phenoxyethanol & Derivatives Stock Solutions Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Mechanism of Death) Treatment->Apoptosis Data_Collection Spectrophotometric & Fluorometric Reading MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection Analysis IC50 Calculation & Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for in vitro cytotoxicity comparison.

Detailed Experimental Protocols

Cell Culture

Human immortalized keratinocyte (HaCaT) cells will be used as the model cell line. These cells are a well-established and relevant model for dermatological and cosmetic safety testing. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compounds

Phenoxyethanol and its selected derivatives (e.g., phenoxyisopropanol, methylphenoxyethanol) will be dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions will then be prepared in complete cell culture medium to achieve the final desired concentrations for cell treatment. The final DMSO concentration in the cell culture will be kept below 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[16]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Triton X-100). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the 24-hour treatment, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] A background reading at 680 nm can be subtracted to increase accuracy.[13]

Comparative Cytotoxic Effects: A Data-Driven Analysis

The following table summarizes the hypothetical IC50 (half-maximal inhibitory concentration) values obtained from the MTT and LDH assays for phenoxyethanol and its derivatives. Lower IC50 values indicate higher cytotoxicity.

CompoundChemical StructureMTT Assay IC50 (µg/mL)LDH Assay IC50 (µg/mL)
PhenoxyethanolC6H5OCH2CH2OH150 ± 12200 ± 18
PhenoxyisopropanolC6H5OCH2CH(OH)CH3125 ± 9170 ± 15
MethylphenoxyethanolCH3C6H4OCH2CH2OH180 ± 15230 ± 21
EthylhexylglycerinC8H17OCH2CH(OH)CH2OH>500>500

Note: The data presented in this table is for illustrative purposes and represents hypothetical experimental outcomes.

Mechanisms of Cytotoxicity: Unraveling the Cellular Response

The cytotoxic effects of phenoxyethanol and its derivatives are believed to be primarily mediated through the disruption of cell membrane integrity and the induction of oxidative stress.[17][18]

Cytotoxicity_Mechanism cluster_compound Phenoxyethanol & Derivatives cluster_cell Cellular Response cluster_outcome Cytotoxic Outcome Compound Phenoxyethanol Derivatives Membrane Plasma Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Necrosis Necrosis Membrane->Necrosis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Proposed mechanisms of phenoxyethanol-induced cytotoxicity.

Studies have shown that phenoxyethanol can lead to an increase in malondialdehyde levels, an indicator of lipid peroxidation and oxidative damage, and a decrease in glutathione levels, a key antioxidant.[17] This oxidative stress can trigger apoptotic pathways, leading to programmed cell death.[18] The disruption of the plasma membrane, as indicated by the release of LDH, suggests a necrotic component to the cell death mechanism as well.

Discussion and Implications: Navigating the Structure-Activity Relationship

The hypothetical data suggests a structure-activity relationship among the tested phenoxyethanol derivatives. The addition of a methyl group in phenoxyisopropanol appears to slightly increase its cytotoxicity compared to phenoxyethanol, as indicated by the lower IC50 values. Conversely, the presence of a methyl group on the phenyl ring in methylphenoxyethanol seems to slightly decrease its cytotoxic potential. Ethylhexylglycerin, with its longer alkyl chain, exhibits significantly lower cytotoxicity.

These findings underscore the importance of considering the specific chemical structure of a preservative when evaluating its safety profile. While phenoxyethanol itself has a generally favorable safety profile at approved concentrations, modifications to its structure can alter its biological activity.[19][20] The choice of a particular derivative for a formulation should be based on a thorough assessment of its efficacy as a preservative and its potential for cytotoxicity.

The quantitative structure-activity relationship (QSAR) is a valuable tool in predicting the biological activity of chemical compounds based on their molecular descriptors.[21] For instance, the octanol-water distribution coefficient (log P), which is a measure of a compound's lipophilicity, has been shown to correlate with the cytotoxic activity of some phenolic compounds.[21][22][23][24] Further QSAR studies on a broader range of phenoxyethanol derivatives could provide valuable insights for the rational design of safer and more effective preservatives.

Conclusion

This guide has provided a comprehensive framework for the in vitro comparison of the cytotoxic effects of phenoxyethanol and its derivatives. By employing a multi-assay approach and considering the underlying mechanisms of toxicity, researchers and product developers can make more informed decisions regarding the use of these important compounds. The principles and protocols outlined herein serve as a valuable resource for ensuring the safety and efficacy of a wide range of consumer and pharmaceutical products.

References

  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity) (ab65393/K313).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • The Main Use of Phenoxyethanol. (n.d.).
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • U.S. National Library of Medicine. (2020, January 29). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays.
  • Tristar Intermediates. (2024, November 19). The Versatile Role of Phenoxyethanol in Product Formulations.
  • Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol.
  • Wikipedia. (n.d.). Phenoxyethanol.
  • U.S. National Library of Medicine. (2025). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics.
  • ResearchGate. (2025, November 9). (PDF) In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics.
  • U.S. National Library of Medicine. (2020, May 5). Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells.
  • European Commission. (2016, October 6). Opinion on Phenoxyethanol.
  • ECETOC. (n.d.). Substance profile.
  • U.S. National Library of Medicine. (2020, January 27). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System.
  • U.S. National Library of Medicine. (n.d.). Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method.
  • SCIDAR. (2023, March 13). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship.
  • ResearchGate. (n.d.). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity.
  • MDPI. (n.d.). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Methylphenoxy)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methylphenoxy)ethanol, a compound utilized in various laboratory applications. By understanding the chemical's properties and adhering to these procedures, you can ensure the safety of your personnel and minimize environmental impact.

Section 1: Understanding the Hazard Profile of 2-(4-Methylphenoxy)ethanol

Before proceeding with any disposal protocol, it is imperative to comprehend the hazards associated with 2-(4-Methylphenoxy)ethanol. According to its Safety Data Sheet (SDS), this compound presents several risks that dictate its handling and disposal requirements.

Key Hazards:

  • Flammable Liquid and Vapor (Category 3): This chemical can ignite under ambient conditions, necessitating storage and handling away from heat, sparks, and open flames.[1]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to adverse health effects.[2]

  • Toxic if Inhaled (Acute Toxicity, Inhalation - Category 3): Inhalation of vapors or aerosols can be toxic, requiring work to be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • May Damage Fertility or the Unborn Child (Reproductive Toxicity - Category 1B): This is a significant long-term health hazard that underscores the need for stringent personal protective equipment (PPE) and handling protocols.[1]

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first line of defense in ensuring laboratory safety.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are non-negotiable when handling and disposing of 2-(4-Methylphenoxy)ethanol.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3]

  • Respiratory Protection: When vapors or aerosols are generated, a NIOSH-approved respirator is required.

Engineering Controls:

  • Ventilation: Always handle 2-(4-Methylphenoxy)ethanol in a well-ventilated area. For procedures with a higher risk of vapor release, a chemical fume hood is essential.[5]

  • Ignition Source Control: All potential ignition sources, such as open flames, hot surfaces, and sparking equipment, must be eliminated from the handling area.[1][6] Use non-sparking tools and explosion-proof electrical equipment.[1]

Section 3: Disposal Procedures for 2-(4-Methylphenoxy)ethanol

The guiding principle for the disposal of 2-(4-Methylphenoxy)ethanol is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for 2-(4-Methylphenoxy)ethanol and any materials contaminated with it.

    • The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tightly closing lid.[7][8]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "2-(4-Methylphenoxy)ethanol," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Reproductive Hazard).[9]

  • Segregation of Waste:

    • Do not mix 2-(4-Methylphenoxy)ethanol waste with other incompatible waste streams. While it may be compatible with some non-halogenated organic solvents, it is best practice to collect it separately to avoid unforeseen reactions.[9]

    • Keep it separate from strong oxidizing agents, acids, and bases.[10]

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11]

    • The storage area must be a cool, dry, and well-ventilated location, away from heat and ignition sources.[6][10]

    • Ensure the container is kept tightly closed except when adding waste.[1][8]

  • Disposal of Contaminated Materials:

    • Any materials used to clean up spills of 2-(4-Methylphenoxy)ethanol, such as absorbent pads or paper towels, must also be disposed of as hazardous waste in the same designated container.[3]

    • Contaminated PPE, such as gloves, should be carefully removed to avoid skin contact and placed in the hazardous waste container.[4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste container.

    • Follow all institutional and local regulations for waste pickup requests and documentation.[9][11]

    • The ultimate disposal method will be determined by your licensed hazardous waste disposal vendor, which is typically incineration at an approved facility.[12][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(4-Methylphenoxy)ethanol.

DisposalWorkflow Disposal Workflow for 2-(4-Methylphenoxy)ethanol cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Handling 2-(4-Methylphenoxy)ethanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe controls Use Engineering Controls (Fume Hood, Ventilation) ppe->controls waste_gen Waste Generated (Unused chemical, contaminated materials) controls->waste_gen container Place in Labeled, Compatible Hazardous Waste Container waste_gen->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Designated SAA (Cool, Dry, Ventilated) segregate->storage pickup Arrange for EH&S Pickup storage->pickup disposal Incineration by Licensed Waste Disposal Vendor pickup->disposal

Caption: Decision workflow for the safe disposal of 2-(4-Methylphenoxy)ethanol.

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

For Small, Incidental Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Maximize ventilation in the area, preferably by working within a fume hood.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to dike and absorb the spill.[10][14]

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Activate the fire alarm if there is a fire risk and call your institution's emergency number and EH&S department.[14][15]

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Categories Flammable Liquid (Cat. 3), Acute Toxicity - Oral (Cat. 4), Acute Toxicity - Inhalation (Cat. 3), Reproductive Toxicity (Cat. 1B)[1]
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Water Solubility 9,407 mg/L at 25°C[16]
Vapor Pressure 0.00117 mm Hg[16]

Conclusion

The proper disposal of 2-(4-Methylphenoxy)ethanol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are grounded in authoritative safety data and regulatory standards, you can effectively manage this hazardous waste stream, protecting yourself, your colleagues, and the environment. Always consult your institution's specific policies and EH&S department for any additional requirements.

References

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  • 2-phenoxyethanol | Acme-Hardesty. (2013-11-06). Available at: [Link]

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  • chemical waste management: combining compatible used organic solvents. (2025-08-22). University of Louisville. Available at: [Link]

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  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). Available at: [Link]

  • OSHA Technical Manual (OTM) - Section IV: Chapter 5 | Occupational Safety and Health Administration. Available at: [Link]

  • Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. (2025-10-09). U.S. Environmental Protection Agency. Available at: [Link]

  • Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment. (2015-09-01). Australian Government Department of Health. Available at: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • 2-METHOXYETHANOL (METHYL CELLOSOLVE) | Occupational Safety and Health Administration - OSHA. (2022-09-21). Available at: [Link]

  • Frequent Questions About Hazardous Waste Identification | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities - EPA. (2022-10-10). U.S. Environmental Protection Agency. Available at: [Link]

  • The Subsurface Fate of Ethanol, A Look at the Emerging Oxygenate Alternative to MTBE, LUSTLine Bulletin 36 - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Semiconductors - Solvents | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • The Transport and Fate of Ethanol and BTEX in Groundwater Contaminated by Gasohol. (2025-08-10). ResearchGate. Available at: [Link]

  • EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. Available at: [Link]

  • RCRA Management of Excess Alcohol-based Hand Sanitizer - EPA. (2023-05-09). U.S. Environmental Protection Agency. Available at: [Link]

Sources

Mastering the Safe Handling of 2-(4-Methylphenoxy)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Methylphenoxy)ethanol, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Here, we delve into the causality behind each procedural step, ensuring a deep understanding of the principles of chemical safety.

Understanding the Compound: A Quick Reference

Before handling any chemical, a foundational understanding of its properties is crucial. This table summarizes key data for 2-(4-Methylphenoxy)ethanol, offering a snapshot of its characteristics.

PropertyValueSource
Molecular Formula C₉H₁₂O₂NIST[1]
Molecular Weight 152.19 g/mol PubChem[2]
Synonyms Ethylene glycol mono-p-tolyl ether, p-CresoxyethanolNIST[1]
Primary Hazards Harmful if swallowedPubChem[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement; it is a scientifically-informed decision to mitigate specific risks. For 2-(4-Methylphenoxy)ethanol, which is classified as a glycol ether, the primary routes of exposure are ingestion, skin contact, and eye contact.

Step-by-Step PPE Protocol:
  • Eye and Face Protection :

    • Rationale : The alcohol and ether functional groups in 2-(4-Methylphenoxy)ethanol can cause irritation upon contact with mucous membranes.

    • Procedure : Always wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[3]

  • Skin Protection :

    • Rationale : Glycol ethers can be absorbed through the skin. Prolonged contact may lead to irritation or systemic effects. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

    • Glove Selection :

      • Recommended : Butyl rubber or Viton® gloves are generally recommended for handling alcohols and ethers, offering excellent chemical resistance.[3][4]

      • Acceptable for Short-Term Use : Nitrile gloves can be used for incidental contact, but they should be changed immediately upon contamination.[5][6] Breakthrough times for nitrile gloves with similar solvents can be short.

      • Not Recommended : Latex gloves offer poor protection against many organic solvents and should be avoided.[3]

    • Procedure : Before use, inspect gloves for any signs of degradation or punctures. Ensure gloves are of the correct size to maintain dexterity. Wear a lab coat to protect street clothing and skin from potential splashes.

  • Respiratory Protection :

    • Rationale : While 2-(4-Methylphenoxy)ethanol has a low vapor pressure, aerosols may be generated during certain procedures (e.g., heating, sonicating). Inhalation of high concentrations of glycol ether vapors can cause respiratory tract irritation.

    • Procedure : In a well-ventilated area, respiratory protection is typically not required for routine handling of small quantities. If working in a poorly ventilated space or with larger volumes where aerosolization is possible, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of laboratory safety and experimental reproducibility.

Receiving and Storage:
  • Procedure :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]

    • Ensure the container is tightly sealed when not in use.

    • Segregate from incompatible materials such as strong oxidizing agents.

Handling and Use:
  • Procedure :

    • Always handle 2-(4-Methylphenoxy)ethanol in a designated area, such as a chemical fume hood, especially when transferring or mixing.

    • Use compatible equipment (e.g., glass, stainless steel).

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is essential to mitigate the consequences of a spill.

Spill Response Workflow:

SpillResponse cluster_InitialActions Immediate Actions cluster_Cleanup Containment & Cleanup cluster_FinalSteps Post-Cleanup Alert Alert others in the area Evacuate Evacuate immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, etc.) Assess->PPE Small Spill Call911 Call Emergency Services (911) Assess->Call911 Large Spill or Unknown Hazard Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident to the Safety Officer Dispose->Report

Spill Response Workflow for 2-(4-Methylphenoxy)ethanol

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a legal and ethical responsibility. Mismanagement can lead to environmental contamination and significant penalties.

Step-by-Step Disposal Protocol:
  • Waste Collection :

    • Collect waste 2-(4-Methylphenoxy)ethanol and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Waste Classification :

    • While 2-(4-Methylphenoxy)ethanol is not specifically listed as a hazardous waste by the EPA, it is related to 2-ethoxyethanol, which is listed under the F005 waste code for spent non-halogenated solvents.[9][10][11]

    • Therefore, it is prudent to manage it as a hazardous waste. It may also exhibit the characteristic of ignitability (D001) depending on its formulation and flashpoint.[12]

  • Disposal :

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Never dispose of 2-(4-Methylphenoxy)ethanol down the drain or in regular trash.[13]

By adhering to these detailed protocols, you can ensure a safe working environment and maintain the highest standards of scientific integrity. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the materials you are handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.